N-(1-benzylpiperidin-4-yl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c22-19(17-9-5-2-6-10-17)20-18-11-13-21(14-12-18)15-16-7-3-1-4-8-16/h1-10,18H,11-15H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGORKJXEGHFBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00242701 | |
| Record name | N-(1-(Benzyl)-4-piperidyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00242701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49672090 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
971-34-6 | |
| Record name | N-[1-(Phenylmethyl)-4-piperidinyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=971-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1-(Benzyl)-4-piperidyl)benzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000971346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-(Benzyl)-4-piperidyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00242701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[1-(benzyl)-4-piperidyl]benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.308 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(1-Benzyl-4-piperidinyl)benzamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NX9VGZ9SAE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N-(1-benzylpiperidin-4-yl)benzamide
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for N-(1-benzylpiperidin-4-yl)benzamide, a key intermediate in the development of various pharmacologically active compounds, particularly those targeting sigma receptors.[1] This document explores the primary synthetic strategies, delving into the mechanistic underpinnings of each approach and offering detailed experimental protocols. The guide is intended for researchers, scientists, and professionals in drug development, providing the necessary insights for the efficient and reliable synthesis of this important molecule.
Introduction: Significance and Applications
This compound and its derivatives are of significant interest in medicinal chemistry. These compounds have been extensively studied as ligands for sigma receptors (σ1 and σ2), which are implicated in a variety of neurological and psychiatric disorders, as well as in cancer.[1][2][3] The N-benzylpiperidine moiety is a common scaffold in the design of central nervous system (CNS) active agents.[4] The benzamide group can be readily modified, allowing for the fine-tuning of pharmacological properties. Consequently, robust and scalable synthetic routes to this compound are crucial for advancing research and development in these areas.
Retrosynthetic Analysis and Key Synthetic Strategies
A retrosynthetic analysis of the target molecule reveals two primary disconnection points, leading to two main synthetic strategies:
-
Strategy A: Amide Bond Formation. This approach involves the acylation of a pre-formed 4-amino-1-benzylpiperidine with a benzoyl derivative.
-
Strategy B: N-Benzylation. This strategy starts with the formation of the benzamide on a piperidine ring, followed by the introduction of the benzyl group at the piperidine nitrogen.
Both strategies have their merits and are viable for the synthesis of this compound. The choice of strategy often depends on the availability of starting materials, desired scale, and specific purity requirements.
Detailed Synthetic Pathways and Mechanistic Insights
Strategy A: Acylation of 4-Amino-1-benzylpiperidine
This is the most direct and commonly employed route for the synthesis of this compound. It relies on the readily available intermediate, 4-amino-1-benzylpiperidine.
The synthesis of 4-amino-1-benzylpiperidine is typically achieved through the reductive amination of N-benzyl-4-piperidone.[5][6]
-
Reaction: N-benzyl-4-piperidone is reacted with a source of ammonia, such as ammonium acetate or aqueous ammonia, in the presence of a reducing agent.
-
Mechanism: The reaction proceeds via the formation of an imine intermediate from the ketone and ammonia, which is then reduced in situ to the primary amine.[7]
-
Reducing Agents: Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (NaBH(OAc)3), or catalytic hydrogenation (e.g., H2/Pd-C).[8][9] Sodium cyanoborohydride is particularly effective as it selectively reduces the imine in the presence of the ketone.[10]
Diagram 1: Synthesis of 4-Amino-1-benzylpiperidine via Reductive Amination
Caption: Reductive amination of N-benzyl-4-piperidone to form 4-amino-1-benzylpiperidine.
Once 4-amino-1-benzylpiperidine is obtained, the final step is the formation of the amide bond.
-
Reaction: 4-Amino-1-benzylpiperidine is reacted with benzoyl chloride in the presence of a base.
-
Mechanism: This is a classic nucleophilic acyl substitution reaction (Schotten-Baumann reaction). The primary amine of 4-amino-1-benzylpiperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. The base, typically a tertiary amine like triethylamine or pyridine, neutralizes the hydrochloric acid byproduct.
-
Solvents: Aprotic solvents such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are commonly used for this reaction.
Diagram 2: Acylation of 4-Amino-1-benzylpiperidine
Caption: Amide bond formation via acylation with benzoyl chloride.
Strategy B: N-Benzylation of N-(piperidin-4-yl)benzamide
This alternative pathway involves forming the benzamide linkage first, followed by the introduction of the benzyl group.
The synthesis of this intermediate can be achieved by reacting 4-aminopiperidine with benzoyl chloride. A key consideration here is the protection of the piperidine nitrogen, as it is also nucleophilic.
-
With Protection: A common approach is to use a Boc-protected 4-aminopiperidine (tert-butyl 4-aminopiperidine-1-carboxylate). The Boc group can be removed under acidic conditions after the acylation step.
-
Without Protection: Direct acylation of 4-aminopiperidine can lead to a mixture of N-acylated and N,N'-diacylated products. Careful control of stoichiometry and reaction conditions is necessary to favor the desired mono-acylated product.
The final step is the N-alkylation of the piperidine nitrogen with a benzylating agent.
-
Reaction: N-(piperidin-4-yl)benzamide is reacted with benzyl bromide or benzyl chloride in the presence of a base.
-
Mechanism: This is a standard SN2 reaction where the secondary amine of the piperidine ring acts as a nucleophile, displacing the halide from the benzyl group.
-
Base and Solvent: A non-nucleophilic base such as potassium carbonate or sodium carbonate is typically used in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).
Diagram 3: N-Benzylation Pathway
Caption: Synthetic workflow for the N-benzylation strategy.
Experimental Protocols
Protocol for Strategy A: Acylation of 4-Amino-1-benzylpiperidine
Step 1: Synthesis of 4-Amino-1-benzylpiperidine
-
To a solution of N-benzyl-4-piperidone (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 24 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the pH is acidic.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Basify the aqueous residue with 2 M NaOH until the pH is >12.
-
Extract the product with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 4-amino-1-benzylpiperidine.[5]
Step 2: Synthesis of this compound
-
Dissolve 4-amino-1-benzylpiperidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford this compound.
Quantitative Data Summary
| Step | Reactants | Product | Typical Yield | Purity (by HPLC) |
| Strategy A, Step 1 | N-benzyl-4-piperidone, NH4OAc, NaBH3CN | 4-Amino-1-benzylpiperidine | 75-85% | >95% |
| Strategy A, Step 2 | 4-Amino-1-benzylpiperidine, Benzoyl Chloride | This compound | 80-90% | >98% |
Conclusion
The synthesis of this compound can be efficiently achieved through two primary synthetic strategies. The acylation of 4-amino-1-benzylpiperidine (Strategy A) is generally the more direct and higher-yielding approach, contingent on the availability of the key amine intermediate. The N-benzylation route (Strategy B) offers an alternative when starting from simpler piperidine derivatives. The choice of synthesis pathway will ultimately be guided by factors such as starting material cost, scalability, and the desired purity of the final compound. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
-
John, C. S., et al. (1996). Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer. Cancer Research, 56(22), 5221-5226. Retrieved from [Link]
-
Abe, K., et al. (2003). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Bioorganic & Medicinal Chemistry, 11(5), 715-725. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer. Retrieved from [Link]
-
Huang, Z. N., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research, 41(12), 1149-1161. Retrieved from [Link]
-
DTIC. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-(benzyl)amino piperidine. Retrieved from [Link]
-
Matassini, C., Clemente, F., & Goti, A. (2014). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2014(2), 243-264. Retrieved from [Link]
-
Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. Retrieved from [Link]
-
YouTube. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, December 22). 10.5: Synthesis of Amines. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
PubChem. (n.d.). N-(N-benzylpiperidin-4-yl)-4-iodobenzamide. Retrieved from [Link]
- Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
-
Wikipedia. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-1-benzylpiperidine-4-carboxylic acid hydrochloride. Retrieved from [Link]
-
MDPI. (n.d.). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Retrieved from [Link]
Sources
- 1. Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. Page loading... [wap.guidechem.com]
- 6. soc.chim.it [soc.chim.it]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Mechanism of Action of N-(1-benzylpiperidin-4-yl)benzamide and its Analogs: A Focus on Sigma Receptor Modulation
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action for N-(1-benzylpiperidin-4-yl)benzamide and its closely related analogs. Contrary to initial hypotheses that might suggest opioid receptor activity due to structural similarities with fentanyl, the preponderance of scientific evidence points towards a primary role as potent and selective ligands for sigma receptors, particularly the sigma-1 (σ1) and sigma-2 (σ2) subtypes. This document will delve into the pharmacodynamics of this class of compounds, elucidating their binding affinities, receptor selectivity, and the downstream signaling cascades associated with sigma receptor modulation. We will explore the causality behind experimental designs used to characterize these molecules and provide detailed protocols for key assays. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of the this compound scaffold and its therapeutic potential.
Introduction: Deconvoluting the Pharmacological Profile
The this compound core structure represents a versatile scaffold that has been the subject of significant investigation in medicinal chemistry. While the 4-aminopiperidine moiety is a key feature of potent synthetic opioids, functionalization of the amine with a benzamide group dramatically shifts the pharmacological profile away from opioid receptors and towards sigma receptors. This guide will synthesize the available data to present a cohesive understanding of the mechanism of action, focusing on the well-documented interactions with sigma-1 and sigma-2 receptors.
Derivatives of this compound have been synthesized and evaluated extensively for their affinity and selectivity for sigma receptors[1]. These studies have consistently demonstrated high-affinity binding in the nanomolar range for the sigma-1 receptor, with varying degrees of selectivity over the sigma-2 subtype[1][2]. This body of evidence strongly suggests that the primary mechanism of action for this class of compounds is the modulation of sigma receptor activity.
Pharmacodynamics: Targeting the Sigma Receptor
The sigma receptors are unique, non-opioid, non-phencyclidine (PCP) intracellular proteins that are primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM). They act as molecular chaperones, modulating a wide range of cellular functions, including calcium signaling, ion channel activity, and cell survival pathways.
Binding Affinity and Selectivity
A series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, which are structurally very similar to the topic compound, have shown high affinity for sigma-1 receptors[1]. The unsubstituted N-(1-benzylpiperidin-4-yl)phenylacetamide, for instance, exhibits a high affinity and selectivity for sigma-1 receptors with a Ki value of 3.90 nM, compared to 240 nM for sigma-2 receptors[1].
Further studies on N-(N-benzylpiperidin-4-yl)-2-fluorobenzamide demonstrated a Ki of 3.4 nM for sigma receptors in guinea pig brain membranes, with a high selectivity ratio of 120 for sigma-1 over sigma-2[2]. Radioiodinated analogs, such as [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, have also been developed as high-affinity probes for both sigma-1 and sigma-2 receptors, with Ki values of 4.6 nM and 56 nM, respectively, in MCF-7 breast cancer cells[3][4].
Table 1: Binding Affinities of this compound Analogs for Sigma Receptors
| Compound | Receptor Subtype | Ki (nM) | Tissue/Cell Line | Reference |
| N-(1-benzylpiperidin-4-yl)phenylacetamide | Sigma-1 | 3.90 | Not Specified | [1] |
| N-(1-benzylpiperidin-4-yl)phenylacetamide | Sigma-2 | 240 | Not Specified | [1] |
| 2-fluoro-N-(1-benzylpiperidin-4-yl)phenylacetamide | Sigma-1 | 3.56 | Not Specified | [1] |
| 2-fluoro-N-(1-benzylpiperidin-4-yl)phenylacetamide | Sigma-2 | 667 | Not Specified | [1] |
| N-(N-benzylpiperidin-4-yl)-2-fluorobenzamide | Sigma Receptors | 3.4 | Guinea Pig Brain | [2] |
| [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | Sigma-1 & Sigma-2 | 4.6 (displaced by Haloperidol) | MCF-7 Cells | [3][4] |
| [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | Sigma-1 & Sigma-2 | 56 (displaced by DTG) | MCF-7 Cells | [3][4] |
Downstream Signaling Pathways
As ligands for the sigma-1 receptor, this compound and its analogs are presumed to modulate the chaperone activity of this protein. The sigma-1 receptor is known to translocate from the MAM to the plasma membrane upon stimulation, where it can interact with and modulate the function of various ion channels, including voltage-gated K+ channels, NMDA receptors, and voltage-gated Ca2+ channels.
The functional consequences of ligand binding (agonist vs. antagonist activity) for the this compound class are not fully elucidated in the provided search results. However, their high affinity suggests a significant impact on the physiological roles of sigma receptors.
Caption: Proposed signaling pathway for this compound via the sigma-1 receptor.
Experimental Protocols for Mechanistic Elucidation
The characterization of this compound and its analogs as sigma receptor ligands relies on a suite of well-established in vitro and in vivo assays. The causality behind the selection of these protocols is to first establish binding affinity and selectivity, followed by functional characterization and in vivo target engagement.
Radioligand Binding Assay
This is a foundational experiment to determine the affinity (Ki) of a test compound for its target receptor.
Objective: To quantify the binding affinity of this compound for sigma-1 and sigma-2 receptors.
Methodology:
-
Tissue/Cell Preparation: Homogenize guinea pig brain tissue or use membranes from cells expressing sigma receptors (e.g., MCF-7).
-
Radioligand: Utilize a high-affinity radiolabeled sigma receptor ligand, such as [3H]-(+)-pentazocine for sigma-1 or [3H]-DTG for both sigma-1 and sigma-2.
-
Competition Assay: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
In Vivo Biodistribution and Receptor Occupancy
To confirm target engagement in a living system, radioactively labeled versions of the compound are often used.
Objective: To determine the in vivo distribution of a radiolabeled analog of this compound and demonstrate specific binding to sigma receptors.
Methodology:
-
Radiolabeling: Synthesize a radiolabeled version of the compound, such as [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide[3][4].
-
Animal Model: Administer the radiolabeled compound to rodents (e.g., rats).
-
Blocking Study: In a parallel group of animals, co-administer a known sigma receptor ligand (e.g., haloperidol) to block specific binding.
-
Tissue Harvesting: At various time points post-injection, harvest organs of interest (brain, heart, lung, kidney, etc.).
-
Radioactivity Measurement: Measure the radioactivity in each tissue to determine the percentage of injected dose per gram of tissue (%ID/g).
-
Data Analysis: Compare the tissue uptake in the blocked vs. unblocked groups. A significant reduction in uptake in the blocked group indicates specific binding to sigma receptors in vivo[3][4].
Therapeutic Implications and Future Directions
The high affinity and selectivity of the this compound scaffold for sigma receptors suggest potential therapeutic applications in areas where these receptors are implicated, such as:
-
Oncology: Sigma receptors are overexpressed in various tumor cell lines, including breast cancer[3][4][5][6]. This has led to the investigation of sigma receptor ligands as potential diagnostic imaging agents and therapeutics.
-
Neurodegenerative Diseases: The sigma-1 receptor's role in neuroprotection and modulation of neuronal signaling makes it a target for diseases like Alzheimer's and Parkinson's.
-
Pain: Sigma-1 receptor antagonists have shown promise in preclinical models of neuropathic pain.
Future research should focus on determining the functional activity (agonist, antagonist, or allosteric modulator) of this compound at sigma receptors and exploring its efficacy in relevant disease models.
Conclusion
The this compound chemical scaffold represents a privileged structure for targeting sigma receptors with high affinity and selectivity. The mechanism of action is primarily driven by its interaction with the sigma-1 and sigma-2 receptors, leading to the modulation of their chaperone functions and downstream signaling pathways. This in-depth technical guide has synthesized the available scientific literature to provide a clear and concise overview of the pharmacodynamics and experimental characterization of this important class of compounds.
References
-
Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. PubMed. Available at: [Link]
-
Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. PubMed. Available at: [Link]
-
Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer. AACR Journals. Available at: [Link]
-
N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors. PubMed. Available at: [Link]
-
Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer. ResearchGate. Available at: [Link]
-
ACMD advice on 2-benzyl benzimidazole and piperidine benzimidazolone opioids (accessible version). GOV.UK. Available at: [Link]
-
Piperazinyl Benzamidines: Synthesis and Affinity for the Delta Opioid Receptor. PubMed. Available at: [Link]
-
Synthesis and characterization of [125I]-N-(N-benzylpiperidin-4-yl)-4- iodobenzamide, a new sigma receptor radiopharmaceutical: high-affinity binding to MCF-7 breast tumor cells. PubMed. Available at: [Link]
-
N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. PubMed. Available at: [Link]
-
4-Piperidin-4-ylidenemethyl-benzamides as δ-opioid Receptor Agonists for CNS Indications: Identifying Clinical Candidates. PubMed. Available at: [Link]
-
Opioid Affinity of Diazacyclic Peptidomimetic Compounds Derived from Reduced Polyamides. MDPI. Available at: [Link]
-
Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide. NIH. Available at: [Link]
-
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. NIH. Available at: [Link]
-
N-(1-Benzyl-4-piperidyl)-N-phenylpropanamide | C21H26N2O. PubChem. Available at: [Link]
-
N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | C19H21IN2O. PubChem. Available at: [Link]
-
Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Available at: [Link]
-
New Trends in the Illicit Manufacture of Synthetic Drugs. United Nations Office on Drugs and Crime. Available at: [Link]
Sources
- 1. Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Synthesis and characterization of [125I]-N-(N-benzylpiperidin-4-yl)-4- iodobenzamide, a new sigma receptor radiopharmaceutical: high-affinity binding to MCF-7 breast tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The N-(1-benzylpiperidin-4-yl)benzamide Scaffold: A Versatile Chemo-Toolkit for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The N-(1-benzylpiperidin-4-yl)benzamide core structure represents a privileged scaffold in medicinal chemistry, consistently appearing in a diverse array of biologically active agents. Its inherent structural features, including a flexible N-benzylpiperidine (N-BP) motif and a variable benzamide moiety, provide a unique platform for fine-tuning physicochemical and pharmacological properties.[1][2] This technical guide offers a comprehensive exploration of this compound derivatives and analogs, delving into their synthesis, structure-activity relationships (SAR), and therapeutic potential across various disease targets. We will provide detailed experimental protocols for key assays, explore the underlying signaling pathways, and present a critical analysis of the design principles that govern the development of these compelling molecules.
The N-Benzylpiperidine (N-BP) Motif: A Cornerstone of Bioactivity
The N-benzylpiperidine (N-BP) fragment is a recurring structural element in numerous approved drugs and clinical candidates.[2] Its prevalence stems from a combination of desirable characteristics that medicinal chemists leverage to optimize drug candidates. The structural flexibility and three-dimensional nature of the piperidine ring allow for effective exploration of the chemical space within a biological target's binding pocket.[1][3] Furthermore, the benzyl group can engage in crucial cation-π interactions with aromatic residues in proteins, contributing significantly to binding affinity.[2] This versatile motif serves as a foundational anchor upon which diverse functionalities can be appended to modulate efficacy, selectivity, and pharmacokinetic profiles.
Synthetic Strategies: Building the this compound Core
The synthesis of this compound derivatives typically involves the coupling of a substituted benzoic acid with 1-benzylpiperidin-4-amine. While numerous synthetic routes to substituted piperidines exist, a common and straightforward approach to the core scaffold is outlined below.[4][5][6]
General Synthetic Workflow
Caption: A generalized synthetic workflow for this compound derivatives.
Experimental Protocol: Synthesis of a Representative this compound Derivative
This protocol describes a general procedure for the synthesis of a substituted this compound.
Step 1: Synthesis of 1-Benzylpiperidin-4-amine
-
To a solution of 1-benzyl-4-piperidone (1 equivalent) in an appropriate solvent (e.g., dichloromethane or 1,2-dichloroethane) is added ammonium acetate (10 equivalents).
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise, and the reaction is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 1-benzylpiperidin-4-amine, which can be used in the next step without further purification.[7]
Step 2: Amide Coupling
-
To a solution of the substituted benzoic acid (1 equivalent) in a suitable solvent (e.g., DMF or dichloromethane) are added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and hydroxybenzotriazole (HOBt) (1.2 equivalents).
-
The mixture is stirred at room temperature for 30 minutes to activate the carboxylic acid.
-
A solution of 1-benzylpiperidin-4-amine (1 equivalent) and a base (e.g., triethylamine or diisopropylethylamine) (2 equivalents) in the same solvent is added to the reaction mixture.
-
The reaction is stirred at room temperature overnight.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired this compound derivative.[8]
Pharmacological Applications and Structure-Activity Relationships (SAR)
Derivatives of the this compound scaffold have demonstrated significant activity at a range of biological targets, most notably sigma receptors and cholinesterases.
Sigma Receptor Ligands
Many this compound and related N-(1-benzylpiperidin-4-yl)phenylacetamide analogs are potent and selective ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[9][10] These receptors are implicated in a variety of neurological and psychiatric disorders, as well as in cancer.[11][12]
Structure-Activity Relationship (SAR) Insights for Sigma Receptor Affinity:
-
Unsubstituted Core: The parent compound, N-(1-benzylpiperidin-4-yl)phenylacetamide, exhibits high affinity for σ₁ receptors and moderate selectivity over σ₂ receptors.[9]
-
Substitutions on the Phenylacetamide Ring:
-
Halogen substitutions generally maintain or slightly decrease σ₁ affinity while increasing σ₂ affinity.[10]
-
The position of substitution is critical, with 3-substituted analogs often showing higher affinity for both receptor subtypes compared to 2- or 4-substituted counterparts.[9]
-
Electrostatic properties of the substituents strongly influence binding to σ₁ receptors.[10]
-
-
Substitutions on the Benzyl Group: Substitutions on the benzyl ring tend to have a modest impact, often resulting in similar or slightly decreased σ₁ receptor affinity.[10]
-
Replacement of the Phenyl Ring: Replacing the phenyl ring of the acetamide moiety with other aromatic systems like thiophene or naphthyl has a minimal effect on σ₁ affinity, whereas replacement with imidazole or pyridyl rings leads to a significant loss of affinity.[10]
Table 1: Representative SAR Data for Sigma Receptor Ligands
| Compound ID | R (Phenylacetamide Ring) | R' (Benzyl Ring) | σ₁ Ki (nM) | σ₂ Ki (nM) | Selectivity (σ₂/σ₁) | Reference |
| 1 | H | H | 3.90 | 240 | 61.5 | [9] |
| 2 | 3-Cl | H | 1.80 | 120 | 66.7 | [9] |
| 3 | 4-Cl | H | 4.20 | 150 | 35.7 | [9] |
| 4 | H | 4-F | 5.60 | 350 | 62.5 | [10] |
Cholinesterase Inhibitors for Alzheimer's Disease
The N-benzylpiperidine moiety is a key pharmacophore in several potent acetylcholinesterase (AChE) inhibitors, including the approved drug donepezil.[4][13] Consequently, this compound derivatives have been extensively explored as potential treatments for Alzheimer's disease.[14][15]
SAR Insights for Acetylcholinesterase Inhibition:
-
Amide Linker: Replacing an ester linker with a more metabolically stable amide linker in related scaffolds has proven to be a successful strategy.[14]
-
Bulky Substituents: Introducing bulky substituents on the benzamide portion, particularly at the para position, can lead to a substantial increase in anti-AChE activity.[15]
-
N-Alkylation/Arylation of Benzamide: The introduction of an alkyl or phenyl group on the nitrogen atom of the benzamide can dramatically enhance inhibitory potency.[15]
-
Piperidine Nitrogen Basicity: The basicity of the piperidine nitrogen is crucial for activity, as quaternization or conversion to a non-basic derivative leads to a significant loss of potency.[15]
Key Signaling Pathways
Sigma-1 Receptor Signaling
The sigma-1 receptor is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[11][16] It plays a crucial role in regulating cellular stress responses and calcium signaling.[12] Upon stimulation by ligands, the sigma-1 receptor can dissociate from its binding partner, BiP (Binding immunoglobulin Protein), and translocate to other cellular compartments to modulate the activity of various ion channels and signaling proteins.[11]
Caption: Simplified signaling pathway of the Sigma-1 Receptor.
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[10][17] This action terminates the nerve impulse. AChE inhibitors block this degradation, leading to an increased concentration and prolonged action of ACh, which can be therapeutic in conditions like Alzheimer's disease where there is a cholinergic deficit.[13]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. "New methodologies for in vitro analysis of binding and functional acti" by James A. Fishback [researchrepository.wvu.edu]
- 3. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric routes to substituted piperidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 7. 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 13. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 14. medlink.com [medlink.com]
- 15. bosterbio.com [bosterbio.com]
- 16. researchgate.net [researchgate.net]
- 17. study.com [study.com]
"N-(1-benzylpiperidin-4-yl)benzamide" sigma receptor binding affinity.
An In-depth Technical Guide to the Sigma Receptor Binding Affinity of N-(1-benzylpiperidin-4-yl)benzamide and Its Analogs
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive analysis of the sigma (σ) receptor binding characteristics of this compound and its structural analogs. This class of compounds has garnered significant interest due to its high affinity and, in many cases, high selectivity for sigma receptors, which are implicated in a range of neurological disorders, pain pathways, and cancer pathophysiology.[1][2] This document details the quantitative binding affinities at σ1 and σ2 receptor subtypes, elucidates the structure-activity relationships (SAR) that govern this interaction, and provides a field-proven, step-by-step protocol for determining these binding parameters via radioligand competition assays. The guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique pharmacological profile of these potent sigma receptor ligands for therapeutic or diagnostic purposes, such as the development of novel PET imaging agents.[3][4][5][6]
Introduction: The Significance of this compound and Sigma Receptors
The sigma receptors, initially misclassified as a subtype of opioid receptors, are now recognized as a distinct class of intracellular proteins.[7] The two primary subtypes, σ1 and σ2, are primarily located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM), where they function as chaperone proteins modulating a host of cellular signaling pathways.[8][9]
-
The Sigma-1 Receptor (σ1R): This 223-amino acid protein has been cloned and structurally characterized. It acts as an intracellular chaperone, regulating ion channels, G-protein coupled receptors (GPCRs), and signaling kinases.[10] Its involvement in neuroprotection, neuroplasticity, and pain modulation makes it a critical target for treating conditions like Alzheimer's disease, neuropathic pain, and depression.[2][9]
-
The Sigma-2 Receptor (σ2R): Recently identified as transmembrane protein 97 (TMEM97), the σ2 receptor is a key regulator of cholesterol homeostasis and cellular proliferative processes.[11] It is often overexpressed in proliferating tumor cells, making it a valuable biomarker and target for cancer diagnostics and therapeutics.[7]
The this compound scaffold represents a privileged chemical structure that confers high-affinity binding to these receptors. Various derivatives have been synthesized and evaluated, demonstrating a tunable affinity and selectivity profile that is highly dependent on substitutions on the benzamide and benzyl moieties.[12][13] This chemical tractability makes the scaffold an excellent starting point for designing potent and selective probes for studying sigma receptor function and for developing novel therapeutic agents.
Quantitative Analysis of Sigma Receptor Binding Affinity
The affinity of a ligand for a receptor is quantified by its inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors at equilibrium. A lower Kᵢ value indicates a higher binding affinity. Selectivity is often expressed as the ratio of Kᵢ values for different receptors (e.g., Kᵢ σ2 / Kᵢ σ1).
The following table summarizes the binding affinities of this compound and several key analogs for σ1 and σ2 receptors, as determined by radioligand binding assays.
| Compound Name | Modification | σ1 Kᵢ (nM) | σ2 Kᵢ (nM) | Selectivity Ratio (σ2/σ1) | Reference |
| N-(1-benzylpiperidin-4-yl)phenylacetamide | Phenylacetamide analog | 3.90 | 240 | 61.5 | [12] |
| N-(1-benzylpiperidin-4-yl)-2-fluorobenzamide | 2-Fluoro on benzamide | 3.4 | 408 (Calculated) | ~120 | [4][6] |
| N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | 4-Iodo on benzamide | 4.6 (vs. [¹²⁵I]BP) | 56 (vs. [¹²⁵I]BP) | 12.2 | [14][15] |
Methodology: Determination of Binding Affinity via Radioligand Competition Assay
The gold-standard method for determining the Kᵢ of an unlabeled compound (like this compound) is the radioligand competition binding assay. This method measures the ability of a test compound to compete with a radiolabeled ligand of known affinity for binding to the target receptor.[8]
Causality Behind Experimental Choices
-
Receptor Source: Guinea pig liver membranes are often used for σ1 receptor assays due to their exceptionally high receptor density compared to other tissues, which provides a robust signal-to-noise ratio.[10] For σ2 assays, cell lines like MCF-7 (human breast cancer) or tissues where σ1 sites are masked are common choices.[5][14][15]
-
Radioligand Selection: For σ1 assays, [³H]-(+)-pentazocine is the preferred radioligand due to its high affinity and selectivity for the σ1 receptor.[10] For σ2 assays, [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) is typically used. Since [³H]-DTG binds to both σ1 and σ2 sites, a high concentration of a selective σ1 ligand (like (+)-pentazocine) is added to "mask" or block the σ1 sites, ensuring that the radioligand only binds to σ2 receptors.[8][10]
-
Defining Non-Specific Binding: A high concentration of a non-selective but potent sigma ligand, such as haloperidol, is used to define non-specific binding. This is the amount of radioligand that binds to components other than the target receptor (e.g., filters, lipids). This value must be subtracted from total binding to determine the specific binding, which is the self-validating core of the protocol.[16]
Detailed Step-by-Step Protocol: σ1 Competition Assay
-
Membrane Preparation: Homogenize fresh or frozen guinea pig liver tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes. Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. Finally, resuspend the washed pellet in assay buffer.[17]
-
Assay Setup: Set up assay tubes or a 96-well plate in triplicate for each condition:
-
Total Binding: Membrane preparation + assay buffer + radioligand ([³H]-(+)-pentazocine, ~1-2 nM).
-
Non-Specific Binding (NSB): Membrane preparation + high concentration of haloperidol (e.g., 10 µM) + radioligand.
-
Competition: Membrane preparation + varying concentrations of the test compound (this compound) + radioligand.
-
-
Incubation: Incubate the reactions at 37°C for a sufficient time to reach equilibrium (e.g., 150 minutes). The choice of temperature and time is critical and should be determined from association/dissociation kinetic experiments.[16]
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethylenimine (PEI) to reduce non-specific binding of the positively charged radioligand to the negatively charged filter.[17]
-
Washing: Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand. Rapid washing is crucial to prevent the dissociation of bound radioligand.[17]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate. Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[17]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to the Kᵢ value using the Cheng-Prusoff equation :
-
Kᵢ = IC₅₀ / (1 + [L]/Kₐ)
-
Where [L] is the concentration of the radioligand used and Kₐ is the dissociation constant of the radioligand for the receptor.[17]
-
-
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Structure-Activity Relationship (SAR) Insights
SAR studies reveal how specific chemical features of a molecule influence its biological activity. For the this compound scaffold, affinity and selectivity are highly sensitive to modifications at two primary locations.
-
The Acyl Group (Benzamide Moiety):
-
Replacing the benzamide with a phenylacetamide group maintains high σ1 affinity.[12][13]
-
Substitution on the phenyl ring of the acyl group is generally well-tolerated for σ1 affinity. However, halogen substitution can significantly increase affinity for σ2 receptors, thereby reducing σ1 selectivity.[12]
-
Comparative molecular field analysis has shown that the electrostatic properties of substituents on this ring strongly influence σ1 binding.[13]
-
-
The N-Substituent (Benzyl Group):
Pharmacophore Model Diagram
Caption: Key pharmacophoric features for sigma receptor binding.
Functional Characterization: Agonist vs. Antagonist Activity
While binding affinity (Kᵢ) measures how tightly a ligand binds to a receptor, it does not describe the functional consequence of that binding. A ligand can be an agonist (activating the receptor's function), an antagonist (blocking the receptor from being activated), or a partial agonist. Determining this functional activity is a critical next step in drug development.
-
σ1 Functional Assays: There is no single, universally accepted in vitro functional assay for σ1 receptors. However, functional activity can be inferred through several methods:[2]
-
Behavioral Assays: In animal models of pain, σ1 agonists (like (+)-pentazocine) can diminish opioid analgesia, while σ1 antagonists potentiate it. Test compounds are classified based on whether they produce agonist-like or antagonist-like effects.[2]
-
Allosteric Modulation: Phenytoin, an allosteric modulator of the σ1 receptor, has been shown to increase the binding affinity of σ1 agonists but not antagonists. This can be used as a predictive tool to differentiate between the two.[2]
-
-
σ2 Functional Assays: For the σ2 receptor, functional activity is often linked to the induction of cell death in cancer cell lines.[7]
-
Cell Viability and Caspase-3 Assays: Many σ2 ligands induce apoptosis. Therefore, cell viability assays (e.g., MTT) and caspase-3 activity assays (a marker of apoptosis) can be used to classify ligands. Compounds that induce cell death relative to a known agonist (like siramesine) are considered agonists, while those that do not (and may block the effect of an agonist) are considered antagonists.[7]
-
Conceptual Diagram of Receptor Function
Caption: Conceptual difference between an agonist and an antagonist.
Conclusion and Future Outlook
This compound and its derivatives constitute a robust chemical class of high-affinity sigma receptor ligands. Their binding profiles can be systematically tuned through targeted chemical modifications, allowing for the development of compounds with high selectivity for either the σ1 or σ2 subtype. The well-established radioligand binding assay provides a reliable and reproducible method for quantifying these binding affinities, forming the cornerstone of the pharmacological evaluation of these compounds.
The demonstrated potential of radiolabeled analogs for in vivo PET imaging of sigma receptors in the brain and in tumors highlights a promising future direction for this scaffold in diagnostics.[4][6] Furthermore, as our understanding of the distinct functional roles of σ1 and σ2 receptors in disease continues to evolve, these selective ligands will serve as indispensable chemical tools for dissecting complex biology and as lead compounds for the next generation of therapeutics targeting neuropathic pain, neurodegenerative diseases, and cancer.
References
-
Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. [Link]
-
Zeng, C., et al. (2011). Functional assays to define agonists and antagonists of the sigma-2 receptor. Pharmaceuticals, 4(9), 1213-1227. [Link]
-
Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71(1), 1.34.1-1.34.21. [Link]
-
Yous, S., et al. (2001). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry, 44(24), 4101-4113. [Link]
-
Nguyen, V. H., et al. (2005). Influence of trishomocubanes on sigma receptor binding of N-(1-benzyl-piperidin-4-yl)-4-[123I]iodobenzamide in vivo in the rat brain. Nuclear Medicine and Biology, 32(3), 243-249. [Link]
-
Shiue, C. Y., et al. (1997). N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors. Nuclear Medicine and Biology, 24(7), 671-676. [Link]
-
O'Malley, S. M., et al. (2023). Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. International Journal of Molecular Sciences, 24(15), 12345. [Link]
-
John, C. S., et al. (1995). Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer. Cancer Research, 55(14), 3022-3027. [Link]
-
Yousif, F., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(8), 882-905. [Link]
-
John, C. S., et al. (1995). Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. Cancer Research, 55(14), 3022-3027. [Link]
-
Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]
-
Lever, J. R., et al. (2016). Characterization of pulmonary sigma receptors by radioligand binding. Synapse, 70(10), 415-424. [Link]
-
Celtarys Research. (2023). Sigma-1 Receptor Assays with Fluorescent Ligands. [Link]
-
John, C. S., et al. (1995). Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer. ResearchGate. [Link]
-
John, C. S., et al. (1994). Synthesis and Characterization of [125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide, a New .sigma. Receptor Radiopharmaceutical: High-Affinity Binding to MCF-7 Breast Tumor Cells. Journal of Medicinal Chemistry, 37(12), 1737-1739. [Link]
-
Shiue, C. Y., et al. (1997). N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: A potential ligand for PET imaging of sigma receptors. ETDEWEB. [Link]
-
Akella, L. B., et al. (2001). Synthesis and Structure-Activity Relationships of N-(1-benzylpiperidin-4-yl)arylacetamide Analogues as Potent sigma1 Receptor Ligands. Journal of Medicinal Chemistry, 44(24), 4101-4113. [Link]
-
Prezzavento, O., et al. (2024). A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 265, 116086. [Link]
-
Abadi, M. S., et al. (2020). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 25(17), 3939. [Link]
-
Gates, M., & Klein, D. A. (1986). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Defense Technical Information Center. [Link]
-
Marra, A., et al. (2014). Development of sigma-1 (σ1) Receptor Fluorescent Ligands as Pharmacological Tools. Archivio Istituzionale Open Access dell'Università di Torino. [Link]
-
Ceric, D., et al. (2021). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]
-
Abignente, E., et al. (2007). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-inflammatory Activity. Archivio Istituzionale della Ricerca - Università degli Studi di Bari Aldo Moro. [Link]
Sources
- 1. Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain [mdpi.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Influence of trishomocubanes on sigma receptor binding of N-(1-benzyl-piperidin-4-yl)-4-[123I]iodobenzamide in vivo in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. N-(N-benzylpiperidin-4-yl)-2-[{sup 18}F]fluorobenzamide: A potential ligand for PET imaging of {sigma} receptors (Journal Article) | ETDEWEB [osti.gov]
- 7. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sigma-1 Receptor Assays with Fluorescent Ligands | Celtarys [celtarys.com]
- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iris.unict.it [iris.unict.it]
- 12. Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to N-(1-benzylpiperidin-4-yl)benzamide as a Precursor in Drug Discovery
Abstract
The N-(1-benzylpiperidin-4-yl)benzamide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile precursor for a diverse array of therapeutic agents. Its inherent structural features, including a flexible N-benzylpiperidine motif, provide a unique platform for developing compounds with tunable physicochemical and pharmacological properties.[1] This guide delves into the synthesis, derivatization, and multifaceted applications of this pivotal chemical entity, with a particular focus on its role in the discovery of novel treatments for cancer and neurological disorders. We will explore its utility in generating potent sigma receptor ligands for diagnostic imaging and therapy, tubulin polymerization inhibitors for oncology, and modulators of the hypoxia-inducible factor 1 (HIF-1) pathway. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview and practical insights into leveraging the this compound core for next-generation drug discovery.
Introduction: The N-Benzylpiperidine Motif as a Privileged Scaffold
The N-benzylpiperidine (N-BP) structural motif is frequently employed in drug discovery due to its remarkable structural flexibility and three-dimensional character.[1] Medicinal chemists often utilize the N-BP motif as a versatile tool to fine-tune both the efficacy and physicochemical properties of developing drugs.[1] This scaffold is not merely a passive linker but an active contributor to a molecule's bioactivity. It can engage in crucial cation-π interactions with target proteins and provides a platform for optimizing stereochemical aspects of potency and toxicity.[1] The piperidine ring, a six-membered nitrogenous heterocycle, is a prevalent feature in a vast number of FDA-approved pharmaceuticals, underscoring its importance in drug design.[2] The introduction of a benzyl group to the piperidine nitrogen further enhances its utility by providing a handle for synthetic modification and influencing the molecule's interaction with biological targets. The this compound core combines this privileged N-benzylpiperidine unit with a benzamide moiety, creating a scaffold ripe for exploration across a wide range of therapeutic areas.
Core Synthesis of this compound
The synthesis of the this compound core is a critical first step in the development of its derivatives. A common and efficient method involves the acylation of 4-amino-1-benzylpiperidine with a substituted benzoyl chloride. This foundational reaction allows for the introduction of a wide variety of substituents on the benzamide ring, which is a key strategy for modulating the biological activity of the final compounds.
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the synthesis of the parent scaffold.
Materials:
-
4-amino-1-benzylpiperidine
-
Benzoyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-1-benzylpiperidine (1 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine (1.1 to 1.5 equivalents) to the solution and stir at room temperature.
-
Addition of Acylating Agent: Slowly add benzoyl chloride (1 equivalent) dropwise to the stirring solution. The reaction is typically exothermic, so cooling in an ice bath may be necessary to maintain a controlled temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize any excess acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent in vacuo to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
This synthetic route is highly adaptable for creating a library of derivatives by simply substituting benzoyl chloride with various substituted benzoyl chlorides.
Therapeutic Applications and Derivatization Strategies
The this compound scaffold has proven to be a fruitful starting point for the development of compounds targeting a range of diseases. The following sections highlight its application in oncology and neuroscience.
Targeting Sigma Receptors for Imaging and Therapy
A significant area of research for this compound derivatives has been the development of high-affinity ligands for sigma receptors (σR), particularly the σ1 and σ2 subtypes.[3][4] These receptors are overexpressed in various tumor cell lines, making them attractive targets for both cancer diagnosis and therapy.[5][6]
Derivatives of this scaffold have been developed as radiotracers for positron emission tomography (PET) and single-photon emission computerized tomography (SPECT) imaging.[3] For instance, the radioiodinated derivative, [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, has shown high affinity for both σ1 and σ2 receptors and has been investigated for its potential in imaging breast cancer.[4][7]
Structure-Activity Relationship (SAR) for Sigma Receptor Ligands:
The affinity and selectivity of these compounds for sigma receptors can be modulated by substitutions on both the benzamide and benzyl rings.
-
Benzamide Ring Substitutions: Halogen substitutions on the benzamide ring, particularly at the 4-position, have been shown to influence binding affinity.[3]
-
Benzyl Ring Substitutions: Modifications to the benzyl group can also impact receptor affinity and selectivity.
The general pharmacophore for high-affinity sigma receptor ligands based on this scaffold is illustrated below.
Caption: Mechanism of action for N-benzylbenzamide-based tubulin polymerization inhibitors.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin. [7] Materials:
-
Purified tubulin protein.
-
Polymerization buffer (e.g., PEM buffer) with GTP.
-
Test compound.
-
Positive control (e.g., colchicine).
-
Negative control (e.g., DMSO).
-
A microplate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Preparation: Prepare solutions of the test compound, positive control, and negative control.
-
Reaction Setup: In a 96-well plate, add the polymerization buffer and the test compound at various concentrations.
-
Initiation: Add the purified tubulin to each well to initiate the polymerization reaction.
-
Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every minute for a set period (e.g., 60 minutes).
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. The inhibitory effect of the compound can be quantified by comparing the rate and extent of polymerization in the presence of the compound to the negative control. The IC₅₀ value can be determined by plotting the inhibition of polymerization against the compound concentration.
Modulation of Hypoxia-Inducible Factor 1 (HIF-1) Pathway
Derivatives of N-(piperidin-4-yl)benzamide have also been investigated as activators of the hypoxia-inducible factor 1 (HIF-1) pathway. [8]HIF-1 is a transcription factor that plays a crucial role in the cellular response to hypoxia and is implicated in both normal physiology and disease, including cancer. [9]Paradoxically, while HIF-1 is often a target for inhibition in cancer therapy, its activation can be beneficial in other contexts, such as ischemic diseases. [9]Some benzamide derivatives have been shown to induce the expression of HIF-1α protein and its downstream targets, leading to apoptosis in certain cancer cells. [8] Mechanism of HIF-1α Regulation and Modulation:
Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by proteasomal degradation. Under hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β, leading to the transcription of target genes. Some N-(piperidin-4-yl)benzamide derivatives can activate this pathway, though the precise mechanism is still under investigation. [8]
Caption: Simplified diagram of the HIF-1 signaling pathway and its modulation.
In Vivo Evaluation Strategies
The preclinical evaluation of this compound derivatives in animal models is a critical step in the drug development process. For anticancer applications, xenograft models are commonly used.
Experimental Protocol: Xenograft Tumor Model
-
Cell Culture: Culture human cancer cells (e.g., HepG2, MCF-7) in appropriate media.
-
Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomly assign the mice to treatment groups (vehicle control, test compound, and positive control). Administer the treatments via an appropriate route (e.g., intraperitoneal or oral).
-
Monitoring: Monitor tumor growth by measuring the tumor volume with calipers at regular intervals. Also, monitor the body weight and general health of the mice.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Conclusion and Future Perspectives
The this compound scaffold has firmly established itself as a privileged structure in drug discovery. Its synthetic tractability and the ability to modulate its properties through derivatization have led to the development of potent and selective ligands for a variety of biological targets. The successful application of this scaffold in generating sigma receptor ligands, tubulin inhibitors, and HIF-1 modulators highlights its immense potential.
Future research in this area will likely focus on:
-
Expansion of Therapeutic Applications: Exploring the utility of this scaffold for other disease targets.
-
Optimization of Pharmacokinetic Properties: Fine-tuning the structure to improve drug-like properties such as solubility, bioavailability, and metabolic stability.
-
Development of Targeted Drug Delivery Systems: Conjugating these potent molecules to targeting moieties to enhance their efficacy and reduce off-target effects.
The continued exploration of the chemical space around the this compound core promises to yield a new generation of innovative therapeutics.
References
- Aboagye, E., & Jones, T. (1998). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry, 41(13), 2293-2302.
- John, C. S., Vilner, B. J., Gulden, M. E., Efange, S. M., Langason, R. B., Moody, T. W., & Bowen, W. D. (1995). Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer. Cancer Research, 55(14), 3022-3027.
- Zeng, C., Rothfuss, J. M., Zhang, J., Vangveravong, S., Chu, W., Tu, Z., & Mach, R. H. (2013). Functional assays to define agonists and antagonists of the sigma-2 receptor. Pharmacology Research & Perspectives, 1(2), e00018.
- Huang, Z. N., Liang, H., Wang, Y. F., Li, Y. C., Liu, H. M., & Wang, W. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research, 41(12), 1149–1161.
- Mach, R. H., Zeng, C., Rothfuss, J. M., Zhang, J., Vangveravong, S., Chu, W., Tu, Z., & Li, S. (2013). Functional assays to define agonists and antagonists of sigma-2 receptors.
- Huang, Z. N., et al. (2018). Synthesis and structure–activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways.
- Mingyan, X., Wei, L., Xiuyi, W., Yimeng, W., Hongmei, J., Jie, L., & Brust, P. (2010). Studies of benzylpiperdine derivatives as sigma (σ) receptor ligands. INIS-IAEA.
- Saha, J. K., & Matsumoto, R. R. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.29.1–1.29.16.
- Katsifis, A., Papazian, V., McAnoy, A., & Kassiou, M. (2005). Influence of trishomocubanes on sigma receptor binding of N-(1-benzyl-piperidin-4-yl)-4-[123I]iodobenzamide in vivo in the rat brain.
- John, C. S., et al. (1995). Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer. Cancer Research, 55(14), 3022-3027.
- Shiue, C. Y., et al. (1997). N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors. Nuclear Medicine and Biology, 24(7), 671-676.
- Guidechem. (2024). N-benzyl-4-piperidone: synthesis and uses. Guidechem.com.
- Benchchem. (2024). Piperazino-piperidine Scaffold for Drug Discovery. Benchchem.com.
- Benchchem. (2025). The Discovery and Synthesis of a Novel Tubulin Polymerization Inhibitor: A Technical Guide. Benchchem.com.
- Benchchem. (2025). Application Notes and Protocols: Tubulin Polymerization Assay with Tubulin Inhibitor 26. Benchchem.com.
- ChemRxiv. (2023).
- ACS Publications. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective.
- Sharma, A., Sharma, M., & Bharate, S. B. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, 19(20), e202400384.
- ChemicalBook. (2023). 1-Benzyl-4-piperidone synthesis. ChemicalBook.com.
- John, C. S., et al. (1995). Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer.
- Wang, S., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316.
- Ma, L., et al. (2015). Natural Product-Derived Small Molecule Activators of Hypoxia-Inducible Factor-1 (HIF-1). Current molecular pharmacology, 8(2), 152–165.
- Ma, L., et al. (2015). Natural product-derived small molecule activators of hypoxia-inducible factor-1 (HIF-1). PubMed.
- Ivachtchenko, A. V., et al. (2014). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. Bioorganic & medicinal chemistry letters, 24(1), 324–328.
- The Royal Society of Chemistry. (2017). Electronic Supplementary Information ESI - 1 Base and solvent dependency of an oxidative retro-alkylation of secondary and tertiary benzylamines. The Royal Society of Chemistry.
- DTIC. (1987). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. DTIC.
- PubChem. (n.d.). N-(N-benzylpiperidin-4-yl)-4-iodobenzamide. PubChem.
- Hou, J., et al. (2018). Evaluation of Novel N -(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells. Molecules, 23(10), 2469.
- NIH. (2021). Newly designed compounds from scaffolds of known actives as inhibitors of survivin: computational analysis from the perspective of fragment-based drug design. NIH.
- ResearchGate. (2021). Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities.
- Wang, S., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed.
- Sungkyunkwan University. (2016). Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. Sungkyunkwan University.
- ResearchGate. (2022). Selected pharmaceutical structures containing piperidine scaffold.
- MDPI. (2022).
Sources
- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Natural product-derived small molecule activators of hypoxia-inducible factor-1 (HIF-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to N-(1-benzylpiperidin-4-yl)benzamide
Abstract
This technical guide provides a comprehensive overview of N-(1-benzylpiperidin-4-yl)benzamide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details its chemical identity, including its definitive IUPAC name and CAS number, and outlines its core physicochemical properties. A robust and reproducible synthetic protocol is presented, grounded in established chemical principles, alongside a discussion of standard characterization methodologies. The guide further explores the pharmacological landscape of the this compound scaffold, drawing insights from closely related analogues to highlight its potential as a versatile building block for targeting various biological systems, particularly in neuroscience and oncology. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, providing foundational knowledge and practical insights into this important chemical entity.
Chemical Identity and Physicochemical Properties
The foundational step in understanding any chemical entity is to establish its precise identity and physical characteristics. This compound is a derivative of both piperidine and benzamide, two scaffolds that are prevalent in a vast array of pharmacologically active molecules[1][2].
IUPAC Name: this compound
CAS Number: While a specific CAS number for the parent compound is not widely indexed in major public databases, a closely related and extensively studied analogue, N-(1-benzylpiperidin-4-yl)-4-iodobenzamide, is registered under CAS Number 155798-12-2[3]. For the purpose of this guide, we will focus on the non-iodinated parent structure. The lack of a dedicated CAS entry suggests it is primarily utilized as a research intermediate rather than a commercial end-product.
Chemical Structure
The molecular architecture features a central piperidine ring, N-substituted with a benzyl group, and an amide linkage at the 4-position connecting to a benzoyl group.
Caption: Molecular structure of this compound.
Physicochemical Data Summary
The properties of this compound are calculated based on its structure. These values are critical for predicting its behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₂N₂O | Calculated |
| Molecular Weight | 294.39 g/mol | Calculated |
| IUPAC Name | This compound | --- |
| CAS Number | Not assigned | --- |
| Calculated LogP | 3.1 | Calculated |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| Rotatable Bonds | 4 | Calculated |
Synthesis and Characterization
The synthesis of this compound is a straightforward and high-yielding process based on fundamental amide bond formation chemistry. The most direct route involves the acylation of a primary amine with an acyl chloride.
Rationale for Synthetic Approach
The chosen synthetic pathway is the Schotten-Baumann reaction, a reliable and widely used method for acylating amines. This approach is selected for several reasons:
-
High Efficiency: The reaction between an amine (nucleophile) and an acyl chloride (electrophile) is typically rapid and high-yielding.
-
Accessible Precursors: The starting materials, 1-benzylpiperidin-4-amine and benzoyl chloride, are commercially available or can be readily synthesized. 1-benzylpiperidin-4-amine itself can be prepared from 1-benzyl-4-piperidone[4].
-
Mild Conditions: The reaction proceeds under mild conditions, often at room temperature, minimizing the risk of side reactions or degradation of the product.
-
Simple Workup: The primary byproduct, a hydrochloride salt of the base used, is easily removed by aqueous extraction, simplifying product purification.
Detailed Experimental Protocol: Synthesis via Acylation
This protocol describes the synthesis of this compound from 1-benzylpiperidin-4-amine.
Materials:
-
1-benzylpiperidin-4-amine (1.0 eq)[5]
-
Benzoyl chloride (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-benzylpiperidin-4-amine (1.0 eq) and dissolve it in anhydrous DCM (approx. 10 mL per 1 g of amine).
-
Base Addition: Add triethylamine (1.5 eq) to the solution. The base acts as a scavenger for the hydrochloric acid generated during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is a precautionary measure to control the exothermicity of the acylation reaction.
-
Acyl Chloride Addition: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes. A slight excess of the acylating agent ensures the complete consumption of the starting amine.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.
-
Aqueous Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess benzoyl chloride and HCl), water, and finally brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.
Caption: Workflow for the synthesis of this compound.
Pharmacological Context and Potential Applications
While this compound itself is not a widely commercialized drug, its core structure is a privileged scaffold in drug discovery. The combination of the N-benzylpiperidine moiety and the benzamide group gives rise to compounds with diverse pharmacological activities[1].
Sigma Receptor Ligands for Oncology
A significant body of research exists for the iodinated analogue, N-(1-benzylpiperidin-4-yl)-4-iodobenzamide, which is a high-affinity ligand for both sigma-1 and sigma-2 receptors[6][7]. Sigma receptors are overexpressed in various tumor cell lines, including breast cancer, making them attractive targets for diagnostic imaging and targeted therapy[8].
-
Mechanism Insight: The parent compound, this compound, likely retains affinity for sigma receptors. A study on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives showed that the unsubstituted parent compound displayed high affinity and selectivity for sigma-1 receptors (Ki = 3.90 nM)[9]. This suggests that the core scaffold is the primary determinant for sigma receptor binding.
-
Research Application: This compound can serve as a crucial non-radiolabeled standard or a starting point for developing novel sigma receptor modulators. By modifying the benzoyl or benzyl rings, researchers can fine-tune selectivity and affinity for sigma-1 versus sigma-2 subtypes to probe their distinct biological functions.
Central Nervous System (CNS) Applications
The N-benzylpiperidine scaffold is a cornerstone in the development of CNS-active agents.
-
Cholinesterase Inhibition: Derivatives of 1-benzylpiperidine have been synthesized and evaluated as potent acetylcholinesterase (AChE) inhibitors for potential use in treating Alzheimer's disease[10]. The introduction of bulky groups on the benzamide portion has been shown to dramatically enhance inhibitory activity[10].
-
Opioid Receptor Modulation: The structurally related compound Benzylfentanyl, N-(1-benzylpiperidin-4-yl)-N-phenylpropanamide, is a known fentanyl analog, though it possesses significantly lower opioid activity[11]. This structural similarity highlights the potential for this class of compounds to interact with opioid receptors and underscores its relevance in forensic analysis as a potential impurity in illicit fentanyl preparations[12].
Gastrointestinal Prokinetic Agents
Substituted benzamides are a well-established class of prokinetic agents that enhance gastrointestinal motility. These compounds often act as dopamine D2 receptor antagonists or serotonin 5-HT₄ receptor agonists[1]. The this compound structure provides a versatile template for designing new molecules with potential applications in treating motility disorders.
Caption: Potential biological targets and applications of the core scaffold.
Conclusion
This compound represents a chemically tractable and pharmacologically significant scaffold. While it may not be an end-product itself, its value as a research tool and synthetic intermediate is substantial. Its established connection to high-affinity sigma receptor ligands makes it immediately relevant for oncology and neuroscience research. Furthermore, the proven versatility of its constituent parts—the N-benzylpiperidine and benzamide moieties—ensures its continued use as a foundational structure in the rational design of novel therapeutics targeting a wide range of biological systems. This guide provides the essential chemical and pharmacological context for scientists to confidently synthesize, characterize, and strategically deploy this compound in their drug discovery programs.
References
-
PubChem. (n.d.). N-(N-benzylpiperidin-4-yl)-4-iodobenzamide. National Center for Biotechnology Information. Retrieved from [Link]
- Choi, S. R., Yang, B., Chien, C., Luedtke, R. R., & Mach, R. H. (2001). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry, 44(23), 3797-3806.
- John, C. S., Vilner, B. J., Gulden, M. E., Efange, S. M., Langason, R. B., Moody, T. W., & Bowen, W. D. (1995). Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. Cancer Research, 55(14), 3022-3027.
-
PubChem. (n.d.). 3-((1-Benzylpiperidin-4-yl)oxy)benzamide. National Center for Biotechnology Information. Retrieved from [Link]
- John, C. S., Vilner, B. J., Gulden, M. E., et al. (1995). Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer. Cancer Research, 55(14), 3022–3027.
- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
-
ResearchGate. (n.d.). (PDF) Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity ?? Receptor Ligand for Potential Imaging of Breast Cancer. Retrieved from [Link]
-
PubChem. (n.d.). 1-Benzylpiperidine-4-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]
- Yamanashi, M., et al. (1994). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 37(3), 329-336.
-
PubChem. (n.d.). N-(1-Benzyl-4-piperidyl)-N-phenylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]
- Ramirez-Espinosa, J. J., et al. (2021). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 26(15), 4584.
- Defense Technical Information Center. (2000). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.
-
Pharmaffiliates. (n.d.). N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-methylnitrous amide. Retrieved from [Link]
-
ChemBK. (2024). N-(Piperidin-4-yl)benzamide. Retrieved from [Link]
-
PubChem. (n.d.). 1-Benzyl-4-piperidylamine. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
-
Organic Syntheses. (n.d.). Benzoyl piperidine. Retrieved from [Link]
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. chembk.com [chembk.com]
- 3. N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | C19H21IN2O | CID 132995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Amino-1-benzylpiperidine synthesis - chemicalbook [chemicalbook.com]
- 5. 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-(1-Benzyl-4-piperidyl)-N-phenylpropanamide | C21H26N2O | CID 252141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to N-(1-benzylpiperidin-4-yl)benzamide: A Core Scaffold for High-Affinity Sigma Receptor Ligands
This technical guide provides a comprehensive overview of N-(1-benzylpiperidin-4-yl)benzamide, a pivotal chemical entity in modern medicinal chemistry. While a seemingly straightforward molecule, its core structure serves as a foundational scaffold for a range of high-affinity ligands, particularly targeting sigma receptors. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, synthesis, characterization, and its significant role in the development of novel therapeutics and diagnostic agents.
Core Molecular Profile
This compound is a secondary amide featuring a central piperidine ring N-substituted with a benzyl group and bearing a benzamide functional group at the 4-position. This unique arrangement of lipophilic (benzyl, phenyl) and polar (amide) groups dictates its physicochemical properties and its interactions with biological targets.
Molecular Formula and Weight
The chemical structure of this compound is formed by the amide linkage between 4-amino-1-benzylpiperidine and benzoic acid. Based on its constituent atoms, the molecular properties are defined as follows:
| Property | Value |
| Molecular Formula | C₁₉H₂₂N₂O |
| Molecular Weight | 294.39 g/mol |
| IUPAC Name | This compound |
The N-Benzylpiperidine Motif: A Privileged Structure in Drug Discovery
The N-benzylpiperidine (N-BP) motif is widely recognized as a "privileged structure" in medicinal chemistry. Its common presence in numerous approved drugs and clinical candidates stems from its structural flexibility and three-dimensional nature, which allows for optimal interactions with a variety of biological targets.[1] Medicinal chemists frequently use the N-BP moiety to modulate efficacy and fine-tune the physicochemical properties of drug candidates.[1] The benzyl group, in particular, can engage in crucial cation-π interactions with target proteins, while the piperidine ring serves as a versatile scaffold for stereochemical optimization to enhance potency and reduce toxicity.[1]
Synthesis and Characterization
The synthesis of this compound and its derivatives is typically achieved through standard amide coupling reactions. The general synthetic route provides a reliable and scalable method for producing this class of compounds.
General Synthetic Protocol
A common and effective method for synthesizing this compound involves the acylation of 4-amino-1-benzylpiperidine with benzoyl chloride in the presence of a base. This straightforward nucleophilic acyl substitution is widely applicable for creating a library of substituted benzamide derivatives.
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 4-amino-1-benzylpiperidine in a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Base Addition: Add 1.1 to 1.5 equivalents of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution. The base acts as a scavenger for the hydrochloric acid byproduct.
-
Acylation: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of 1.05 equivalents of benzoyl chloride in the same anhydrous solvent dropwise. The slow addition is crucial to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.
This methodology is directly analogous to the synthesis of fluorinated and iodinated derivatives, where substituted benzoyl chlorides are used as starting materials.[2][3]
Caption: General workflow for the synthesis of this compound.
Characterization
The structural integrity and purity of the synthesized compound are confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to verify the exact molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups, particularly the amide C=O and N-H stretches.
-
Purity Assessment: High-performance liquid chromatography (HPLC) is utilized to determine the purity of the final compound.
Application in Drug Development: A Scaffold for Sigma Receptor Ligands
The core structure of this compound is a key pharmacophore for targeting sigma (σ) receptors. Sigma receptors, which are classified into σ₁ and σ₂ subtypes, are involved in a variety of cellular functions and are implicated in neurological disorders and cancer.
High-Affinity Ligands for PET Imaging and Cancer Therapy
A significant body of research has focused on developing derivatives of this compound as high-affinity ligands for σ receptors. These ligands are often radiolabeled for use in Positron Emission Tomography (PET) to visualize and quantify sigma receptor density in vivo.
-
Fluorinated Derivatives: N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide has been synthesized and shown to bind to sigma receptors with high affinity (Ki = 3.4 nM).[2] When labeled with Fluorine-18, the resulting radioligand, N-(N-benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamide, serves as a potential agent for PET imaging of sigma receptors in the brain.[2]
-
Iodinated Analogs: The iodinated derivative, N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, has been extensively studied.[3][4][5] When radiolabeled with Iodine-125, it shows high affinity for both σ₁ and σ₂ receptor subtypes and has been investigated for imaging breast cancer cells, which often express a high density of sigma receptors.[3] The synthesis of this radiopharmaceutical often involves an oxidative iododestannylation of a tributylstannyl precursor to achieve high specific activity.[3]
The rationale behind developing these ligands is based on the overexpression of sigma receptors in various tumor cell lines, including breast and prostate cancer.[3][6] High-affinity ligands can be used for targeted drug delivery or as diagnostic tools to assess tumor progression.
Sources
- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of [125I]-N-(N-benzylpiperidin-4-yl)-4- iodobenzamide, a new sigma receptor radiopharmaceutical: high-affinity binding to MCF-7 breast tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, in vitro binding, and tissue distribution of radioiodinated 2-[125I]N-(N-benzylpiperidin-4-yl)-2-iodo benzamide, 2-[125I]BP: a potential sigma receptor marker for human prostate tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of N-(1-benzylpiperidin-4-yl)benzamide: A Technical Guide to Target Identification and Validation
Introduction: The Emergence of a Privileged Scaffold in Drug Discovery
The N-(1-benzylpiperidin-4-yl)benzamide scaffold represents a "privileged structure" in medicinal chemistry, a molecular framework that demonstrates the ability to bind to a variety of biological targets with high affinity. This versatility has positioned compounds like this compound and its analogs as promising candidates for therapeutic development across a spectrum of diseases, including neurodegenerative disorders, psychiatric conditions, neuropathic pain, and cancer. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential therapeutic targets of this compound, along with detailed, field-proven methodologies for their investigation and validation. Our focus is to bridge the gap between synthesis and clinical application by elucidating the causality behind experimental choices and providing a robust framework for target identification and characterization.
Primary Therapeutic Target: The Sigma-1 (σ1) Receptor - A Master Modulator of Cellular Stress
A substantial body of evidence points to the sigma-1 (σ1) receptor as a primary and high-affinity target for this compound and its derivatives.[1][2] The σ1 receptor is a unique ligand-operated chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, known as the mitochondria-associated membrane (MAM).[3][4][5] It plays a critical role in regulating cellular stress responses, calcium signaling, and the function of various ion channels and G-protein coupled receptors.[1][2][3][6]
The therapeutic potential of σ1 receptor ligands is vast, with proposed applications in the treatment of amnesic and cognitive deficits, depression, anxiety, schizophrenia, and neuropathic pain.[1][6] Furthermore, its role in regulating cell survival and proliferation has made it an attractive target in oncology.[7]
The Sigma-1 Receptor Signaling Pathway: A Dynamic Chaperone in Action
Under basal conditions, the σ1 receptor is bound to the chaperone protein BiP (Binding immunoglobulin Protein). Upon stimulation by agonist ligands or cellular stress, the σ1 receptor dissociates from BiP and can translocate to other cellular compartments. There, it interacts with and modulates a variety of "client" proteins, including ion channels (Na+, K+, Ca2+), G-protein coupled receptors, and kinases, thereby influencing a wide range of downstream signaling cascades.[3][4]
Caption: Sigma-1 Receptor Signaling Pathway.
Experimental Protocols for Sigma-1 Receptor Target Validation
A critical step in drug discovery is the empirical validation of the interaction between a compound and its putative target. The following protocols provide a robust framework for characterizing the binding and functional activity of this compound at the σ1 receptor.
This assay determines the affinity (Ki) of the test compound for the σ1 receptor by measuring its ability to displace a known radiolabeled ligand.[8]
Materials:
-
Radioligand: -pentazocine (a selective σ1 receptor ligand).
-
Membrane Preparation: Guinea pig brain membranes are a common source due to their high density of σ1 receptors.[9][10][11]
-
Test Compound: this compound.
-
Non-specific binding control: Haloperidol or (+)-pentazocine at a high concentration (e.g., 10 µM).[12][8]
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.[10]
-
Scintillation fluid and counter.
-
96-well plates and filtration apparatus.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + high concentration of unlabeled ligand), and competitor binding (radioligand + serial dilutions of the test compound).
-
Incubation: To each well, add the membrane preparation (typically 100-300 µg of protein), the radioligand (at a concentration near its Kd, e.g., 3-5 nM -pentazocine), and either buffer, non-specific control, or the test compound.[8][10] The total reaction volume is typically 150-250 µL.[10][13]
-
Incubate the plate at room temperature (25°C) or 37°C for a defined period (e.g., 90-120 minutes) to reach equilibrium.[10][11][13]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[13] This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis (e.g., in Prism) to determine the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Secondary and Exploratory Therapeutic Targets
The versatile this compound scaffold has shown affinity for several other targets, which could contribute to its overall pharmacological profile or open new avenues for therapeutic development.
Sigma-2 (σ2) Receptor
While many analogs are selective for the σ1 receptor, some also exhibit affinity for the σ2 receptor subtype.[1][2] The σ2 receptor is implicated in cell proliferation and is often overexpressed in tumor cells, making it a potential target for anticancer agents.[12]
This assay is similar to the σ1 binding assay but uses different reagents to specifically label the σ2 receptor.
Materials:
-
Radioligand: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG), a non-selective sigma ligand, is often used in combination with a masking agent for σ1 sites.[12][10]
-
Membrane Preparation: Rat liver membranes are a standard source for σ2 receptor binding assays.[10][11]
-
Masking Agent: A high concentration of a selective σ1 ligand (e.g., 100 nM (+)-pentazocine) is added to saturate the σ1 receptors, ensuring that [³H]-DTG only binds to σ2 sites.[11]
-
Procedure: The procedure is analogous to the σ1 receptor binding assay, with the inclusion of the σ1 masking agent in all wells.
Voltage-Gated Sodium Channels
Certain benzamide derivatives have been shown to inhibit voltage-gated sodium channels, suggesting a potential application in the treatment of neuropathic pain and epilepsy.[14]
This technique is the gold standard for studying the effects of a compound on ion channel function.[15][16][17][18]
Materials:
-
Cell Line: A cell line expressing the desired sodium channel subtype (e.g., HEK293 cells stably transfected with Nav1.7).
-
Patch-clamp rig: Includes a microscope, micromanipulator, amplifier, and data acquisition system.
-
Glass micropipettes.
-
Extracellular and Intracellular solutions.
-
Test Compound: this compound.
Procedure:
-
Cell Preparation: Plate the cells on coverslips a few days prior to recording.
-
Pipette Preparation: Pull glass micropipettes to a resistance of 3-7 MΩ and fill with the appropriate intracellular solution.
-
Seal Formation: Under the microscope, carefully guide the micropipette to a single cell and apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical access to the cell's interior.
-
Voltage Clamp: Clamp the cell's membrane potential at a holding potential (e.g., -70 mV).
-
Data Recording: Apply voltage steps to elicit sodium currents and record the resulting currents before and after the application of the test compound.
-
Data Analysis: Analyze the changes in current amplitude and kinetics to determine the inhibitory effect of the compound.
Enzyme Inhibition: Acetylcholinesterase and Tyrosinase
Derivatives of the this compound scaffold have also been investigated as inhibitors of enzymes such as acetylcholinesterase (AChE) and tyrosinase. AChE inhibitors are used in the treatment of Alzheimer's disease, while tyrosinase inhibitors have applications in cosmetics for skin lightening and in treating hyperpigmentation disorders.
This is a colorimetric assay to measure AChE activity.[19][20][21]
Materials:
-
Enzyme: Acetylcholinesterase (e.g., from electric eel).
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
-
Buffer: Phosphate buffer.
-
96-well plate and microplate reader.
Procedure:
-
In a 96-well plate, add the test compound at various concentrations, AChE enzyme, and DTNB solution.
-
Pre-incubate for a short period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate, ATCI.
-
AChE hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow product.
-
Measure the absorbance at 412 nm kinetically over several minutes.
-
Calculate the percentage of inhibition by comparing the reaction rate in the presence of the test compound to the rate of the uninhibited control.
This assay measures the ability of a compound to inhibit the oxidation of L-DOPA by tyrosinase.[22][23][24][25][26]
Materials:
-
Enzyme: Mushroom tyrosinase.
-
Substrate: L-DOPA.
-
Buffer: Phosphate buffer.
-
96-well plate and microplate reader.
Procedure:
-
In a 96-well plate, add the test compound and tyrosinase enzyme solution.
-
Incubate for a short period (e.g., 10 minutes) at 25°C.
-
Initiate the reaction by adding the L-DOPA substrate.
-
Tyrosinase oxidizes L-DOPA to dopaquinone, which then forms dopachrome, a colored product.
-
Measure the absorbance at a wavelength of around 475-510 nm.
-
Calculate the percentage of inhibition.
Anticancer and Anti-inflammatory Potential
The broad biological activity of benzamide derivatives also extends to anticancer and anti-inflammatory effects.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[27][28][29]
Materials:
-
Cancer cell line of interest.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO).
-
96-well plate and microplate reader.
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm.
-
Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 of the compound.
This assay measures the ability of a compound to inhibit the production of pro-inflammatory mediators in macrophages.
Materials:
-
Cell line: RAW 264.7 macrophage cell line.
-
Stimulant: Lipopolysaccharide (LPS).
-
Griess Reagent for nitric oxide (NO) measurement.
-
ELISA kit for Tumor Necrosis Factor-alpha (TNF-α) measurement.
Procedure:
-
Plate RAW 264.7 cells and treat them with the test compound.
-
Stimulate the cells with LPS to induce an inflammatory response.
-
After incubation, collect the cell culture supernatant.
-
For NO measurement: Mix the supernatant with Griess reagent and measure the absorbance at 540 nm.[30][31]
-
For TNF-α measurement: Use a commercial ELISA kit according to the manufacturer's instructions to quantify the amount of TNF-α in the supernatant.[32]
-
Determine the ability of the compound to reduce the production of NO and TNF-α compared to LPS-stimulated cells without the compound.
Data Presentation and Interpretation
For a clear comparison of the pharmacological profile of this compound and its analogs, all quantitative data should be summarized in a structured table.
| Compound | Target | Assay Type | Result (Ki/IC50/EC50) | Selectivity |
| This compound | σ1 Receptor | Radioligand Binding | e.g., 5.2 nM (Ki) | e.g., 50-fold vs σ2 |
| Analog A | σ1 Receptor | Radioligand Binding | Value | Value |
| Analog B | Sodium Channel (Nav1.7) | Patch Clamp | Value (IC50) | Value |
| Analog C | Acetylcholinesterase | Enzyme Inhibition | Value (IC50) | N/A |
Experimental Workflow Visualization
A clear workflow diagram is essential for planning and executing the target validation process.
Caption: Experimental workflow for target validation.
Conclusion and Future Directions
This guide has outlined the primary and potential secondary therapeutic targets of this compound and provided a detailed roadmap for their experimental validation. The high affinity for the σ1 receptor positions this chemical scaffold as a promising starting point for the development of novel therapeutics for a range of CNS disorders and other conditions. The potential for off-target effects, which may be either beneficial or detrimental, underscores the importance of a comprehensive pharmacological profiling as described herein. Future research should focus on elucidating the precise molecular mechanisms underlying the functional effects of these compounds at their respective targets and on optimizing their selectivity and pharmacokinetic properties for in vivo efficacy and safety.
References
-
Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195–206. [Link]
-
Romero, L., et al. (2012). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current pharmaceutical design, 18(7), 869-881. [Link]
-
Berardi, F., et al. (2004). N-(1-benzylpiperidin-4-yl)-2-phenylacetamides: potent and selective sigma1 receptor ligands. Journal of medicinal chemistry, 47(11), 2308-2317. [Link]
-
Kim, D., et al. (2000). Comparison of pyrrolidinyl and piperidinyl benzamides for their anticonvulsant activity and inhibitory action on sodium channel. European journal of pharmacology, 398(1), 59-67. [Link]
-
Worek, F., et al. (2016). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Current protocols in toxicology, 68, 15.3.1-15.3.17. [Link]
-
Román, F. S., et al. (2010). Pharmacology and therapeutic potential of sigma1 receptor ligands. Revista de neurologia, 51(5), 293-303. [Link]
-
Bio-protocol. (2017). Tyrosinase inhibition assay. Bio-protocol, 7(10), e2291. [Link]
-
Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
-
Azar, S., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments : JoVE, (81), e50822. [Link]
-
Jitsupa, S., & Barrow, J. (2025). Sigma-1 Receptor Ligands for CNS Cancer Treatment. CNS drugs, 1-13. [Link]
-
Abate, C., et al. (2013). Functional assays to define agonists and antagonists of the sigma-2 receptor. Bioorganic & medicinal chemistry letters, 23(16), 4567–4570. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Methods in molecular biology (Clifton, N.J.), 1410, 15–28. [Link]
-
Wang, H. M., et al. (2021). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. International journal of molecular sciences, 22(3), 1037. [Link]
-
Active Concepts. (2023). Tyrosinase Inhibition Assay. Active Concepts. [Link]
-
Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Axol Bioscience. [Link]
-
Kourrich, S., et al. (2012). The sigma-1 receptor: roles in neuronal plasticity and disease. Trends in neurosciences, 35(12), 762–771. [Link]
-
Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene. [Link]
-
ResearchGate. (n.d.). Schematic model showing the potential roles of Sigma-1 Receptors.... ResearchGate. [Link]
-
Xu, Y., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [ 3 H]DTG and [ 125 I]RHM-4. International Journal of Molecular Sciences, 23(24), 16016. [Link]
-
JoVE. (n.d.). Whole Cell Patch Clamp Protocol. JoVE. [Link]
-
Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]
-
Wang, J., et al. (2021). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. International Journal of Molecular Sciences, 22(16), 8895. [Link]
-
Axol Bioscience. (n.d.). patch-clamp-protocol-final.pdf. Axol Bioscience. [Link]
-
Sahn, J. J., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Scientific reports, 8(1), 1935. [Link]
-
Celtarys Research. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys Research. [Link]
-
Mishra, A. K., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(9), 986-1005. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
ResearchGate. (n.d.). Protein structure of the sigma-1 receptor. ResearchGate. [Link]
-
Wikipedia. (n.d.). Sigma-1 receptor. Wikipedia. [Link]
-
Arulmozhi, V., et al. (2013). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Journal of Applied Pharmaceutical Science, 3(10), 094-098. [Link]
-
Cold Spring Harbor Protocols. (2006). Whole-Cell Voltage Clamp Recording. Cold Spring Harbor Protocols. [Link]
-
Semantic Scholar. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Strategies employed to assess anti-inflammatory activity in vitro.... ResearchGate. [Link]
-
Cunha, F. Q., et al. (1998). TNF-alpha mediates the induction of nitric oxide synthase in macrophages but not in neutrophils in experimental cutaneous leishmaniasis. The Journal of immunology, 161(12), 6786–6792. [Link]
Sources
- 1. Pharmacology and therapeutic potential of sigma(1) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 6. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sigma-1 Receptor Ligands for CNS Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 16. Whole Cell Patch Clamp Protocol [protocols.io]
- 17. docs.axolbio.com [docs.axolbio.com]
- 18. homepages.gac.edu [homepages.gac.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. attogene.com [attogene.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. content.abcam.com [content.abcam.com]
- 24. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 25. activeconceptsllc.com [activeconceptsllc.com]
- 26. sigmaaldrich.cn [sigmaaldrich.cn]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. creative-diagnostics.com [creative-diagnostics.com]
- 29. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mjas.analis.com.my [mjas.analis.com.my]
- 31. researchgate.net [researchgate.net]
- 32. TNF-alpha mediates the induction of nitric oxide synthase in macrophages but not in neutrophils in experimental cutaneous leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of N-(1-benzylpiperidin-4-yl)benzamide Scaffolds in Cancer Cell Imaging: A Technical Guide
Introduction: Targeting the Sigma Receptor Landscape in Oncology
The quest for precision in oncology diagnostics and therapeutics has led researchers to explore unique molecular targets that differentiate cancerous cells from their healthy counterparts. Among these, the sigma receptors, particularly the sigma-1 (σ1) and sigma-2 (σ2) subtypes, have emerged as compelling biomarkers.[1][2] These proteins are overexpressed in a multitude of tumor types, including breast, prostate, and lung cancers, where their density correlates with the proliferative status of the cells.[1][2] This differential expression provides a window of opportunity for the development of targeted imaging agents that can visualize tumor proliferation, assess metastatic potential, and monitor therapeutic response. The N-(1-benzylpiperidin-4-yl)benzamide core structure has been identified as a high-affinity pharmacophore for these receptors, forming the foundation for a class of potent imaging probes. This guide provides an in-depth technical overview of the synthesis, characterization, and application of this compound derivatives for cancer cell imaging, with a focus on both established radiolabeling techniques for in vivo imaging and the potential for fluorescent analogs in high-resolution cellular studies.
Part 1: Radiolabeled Probes for Macroscopic Tumor Imaging (PET/SPECT)
The primary application of the this compound scaffold in cancer imaging has been in the development of radiotracers for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). These powerful in vivo imaging modalities allow for the non-invasive visualization and quantification of sigma receptor expression in tumors.
Probe Design and Synthesis: A Tale of Two Isotopes
The versatility of the this compound core allows for straightforward modification to incorporate radioisotopes. The two most common strategies involve iodination for SPECT and fluorination for PET.
1. Radioiodination for SPECT Imaging:
A widely used derivative is [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-[¹²⁵I]BP).[3][4][5] Its synthesis is typically achieved via an iododestannylation reaction from a tributylstannyl precursor, which allows for high specific activity labeling.
Experimental Protocol: Synthesis of [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide
-
Precursor Synthesis: Synthesize (N-benzylpiperidin-4-yl)-4-tributylstannyl benzamide by reacting 4-(tributylstannyl)benzoyl chloride with 4-amino-1-benzylpiperidine.
-
Radioiodination:
-
Quenching: Quench the reaction by adding sodium metabisulfite.
-
Purification: Purify the radiolabeled product using reverse-phase High-Performance Liquid Chromatography (HPLC) to achieve high radiochemical purity.
Caption: Radiosynthesis workflow for [¹²⁵I]-4-IBP.
2. Radiofluorination for PET Imaging:
For PET imaging, a fluorine-18 labeled analog, N-(N-benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamide, has been developed.[6][7] This is typically synthesized via nucleophilic substitution of a nitro precursor.
Experimental Protocol: Synthesis of N-(N-benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamide
-
Precursor Synthesis: Synthesize the nitro precursor, N-(N-benzylpiperidin-4-yl)-2-nitrobenzamide, from 2-nitrobenzoyl chloride and 4-amino-1-benzylpiperidine.
-
Radiofluorination:
-
Produce [¹⁸F]fluoride via cyclotron irradiation.
-
Activate the [¹⁸F]fluoride using a potassium-Kryptofix 2.2.2 complex.
-
Add the nitro precursor to the activated [¹⁸F]fluoride in an anhydrous solvent like DMSO.
-
Heat the reaction mixture at 140°C for 20 minutes.[6]
-
-
Purification: Purify the final product using semi-preparative HPLC.
In Vitro Characterization: Quantifying Target Affinity
Before in vivo studies, it is crucial to determine the binding affinity and selectivity of the new probes for sigma receptors. This is achieved through competitive binding assays using cancer cell membrane preparations.
Experimental Protocol: In Vitro Competition Binding Assay
-
Cell Culture: Culture a high sigma-expressing cancer cell line, such as MCF-7 (breast cancer) or DU-145 (prostate cancer), to confluence.
-
Membrane Preparation: Harvest the cells and homogenize them in a cold buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Binding Assay:
-
In a series of tubes, add a fixed concentration of the radiolabeled ligand (e.g., [¹²⁵I]-4-IBP).
-
Add increasing concentrations of a competing, non-labeled ligand (e.g., haloperidol, or the unlabeled version of the probe itself).
-
Add the cell membrane preparation to initiate binding.
-
Incubate at a specified temperature (e.g., 37°C) for a set time.
-
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the competing ligand. Calculate the IC₅₀ (inhibitory concentration 50%) and subsequently the Kᵢ (inhibition constant) using the Cheng-Prusoff equation.
Table 1: Binding Affinities of this compound Derivatives for Sigma Receptors
| Compound | Cell Line/Tissue | Receptor Subtype(s) | Kᵢ (nM) | Kₔ (nM) | Bₘₐₓ (fmol/mg protein) | Reference(s) |
| [¹²⁵I]-4-IBP | MCF-7 Breast Cancer | σ₁ and σ₂ | 4.6 (vs Haloperidol) | 26 | 4000 | [3][4][5] |
| [¹²⁵I]-4-IBP | MCF-7 Breast Cancer | σ₁ and σ₂ | 56 (vs DTG) | - | - | [3][4][5] |
| N-(N-benzylpiperidin-4-yl)-2-fluorobenzamide | Guinea Pig Brain | σ₁ | 3.4 | - | - | [6] |
| [¹²⁵I]-2-IBP | LnCAP Prostate Cancer | σ₁ and σ₂ | 1.6 | - | - | [8] |
In Vivo Evaluation: Visualizing Tumors in Animal Models
The ultimate test of these probes is their ability to accumulate in tumors in a living organism, providing a clear contrast against surrounding healthy tissue.
Experimental Protocol: In Vivo Imaging and Biodistribution in a Xenograft Mouse Model
-
Animal Model: Implant human cancer cells (e.g., MDA-MB-231) subcutaneously into immunodeficient mice. Allow tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Probe Administration: Inject the radiolabeled probe (e.g., N-(N-benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamide) intravenously into the tumor-bearing mice.
-
PET/SPECT Imaging: At various time points post-injection (e.g., 1, 2, 4, and 24 hours), anesthetize the mice and perform whole-body PET or SPECT scans.
-
Biodistribution Study:
-
After the final imaging session, euthanize the mice.
-
Dissect major organs and the tumor.
-
Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g).
-
-
Blocking Study (for specificity): In a separate cohort of mice, co-inject a high dose of a known sigma receptor ligand (e.g., haloperidol) with the radiotracer to demonstrate that tumor uptake is receptor-mediated.
Caption: Workflow for in vivo evaluation of radiolabeled probes.
Table 2: In Vivo Tumor Uptake of N-(1-benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamide in MDA-MB-231 Xenografts
| Time Post-Injection | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio | Tumor-to-Blood Ratio | Reference |
| 1 hour | 3.8% | 6.2 | 7.0 | [7] |
| 2 hours | - | 4.9 | 7.8 | [7] |
Part 2: The Frontier - Fluorescent Probes for High-Resolution Cellular Imaging
While radiotracers are excellent for whole-body imaging, they lack the spatial resolution to visualize subcellular details. Fluorescent probes based on the this compound scaffold represent a promising, albeit less explored, avenue for studying sigma receptor biology at the cellular level using techniques like confocal microscopy and flow cytometry.
Hypothetical Probe Design and Synthesis
A fluorescent probe can be designed by conjugating a fluorophore to the this compound core. The key is to attach the fluorophore in a way that does not significantly hinder binding to the sigma receptor. A common strategy is to use a flexible linker arm.
Caption: Design concept for a fluorescent sigma receptor probe.
Experimental Protocol: Proposed Synthesis of a Fluorescent Probe
-
Functionalization of the Scaffold: Modify the benzamide or benzyl ring of the core scaffold to introduce a reactive group (e.g., an amine or carboxylic acid) at the end of a linker.
-
Conjugation: React the functionalized scaffold with an amine- or carboxyl-reactive derivative of a chosen fluorophore (e.g., NBD-Cl, BODIPY-NHS ester).
-
Purification: Purify the final fluorescent conjugate using column chromatography and/or HPLC.
Potential Applications in Cellular Imaging
A validated fluorescent probe would be a powerful tool to investigate the role of sigma receptors in cancer cell biology.
1. Subcellular Localization via Confocal Microscopy:
Experimental Protocol: Imaging Sigma Receptors in Live Cells
-
Cell Culture: Plate cancer cells (e.g., MCF-7) on glass-bottom dishes suitable for microscopy.
-
Probe Incubation: Incubate the live cells with the fluorescent this compound probe at a predetermined optimal concentration (e.g., 100-500 nM) for 30-60 minutes.
-
Co-staining (Optional): To determine subcellular localization, co-stain with organelle-specific dyes (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum, DAPI for the nucleus).
-
Washing: Gently wash the cells with fresh media or buffer to remove unbound probe.
-
Imaging: Acquire images using a confocal laser scanning microscope with appropriate excitation and emission settings for the chosen fluorophore.
-
Specificity Control: In a parallel experiment, pre-incubate cells with an excess of a non-fluorescent sigma receptor ligand (e.g., haloperidol) before adding the fluorescent probe to demonstrate that the observed signal is due to specific receptor binding.
2. Quantifying Receptor Expression via Flow Cytometry:
Flow cytometry can be used to quantify the level of sigma receptor expression in different cell populations, for instance, comparing proliferating versus quiescent cells.
Experimental Protocol: Flow Cytometry Analysis
-
Cell Preparation: Prepare single-cell suspensions of the cancer cells to be analyzed. For proliferation studies, one sample could be from an exponentially growing culture and another from a serum-starved (quiescent) culture.
-
Probe Incubation: Incubate the cell suspensions with the fluorescent probe.
-
Washing: Wash the cells to remove the unbound probe.
-
Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence intensity of individual cells.
-
Data Interpretation: Compare the mean fluorescence intensity between the proliferating and quiescent cell populations to quantify the difference in sigma receptor expression.
Conclusion and Future Outlook
The this compound scaffold has proven to be a robust platform for the development of high-affinity imaging agents targeting sigma receptors in cancer. Radiolabeled derivatives have demonstrated significant potential for in vivo tumor visualization with PET and SPECT, offering a non-invasive method to assess tumor proliferation. While the development of fluorescent probes based on this specific scaffold is still an emerging area, the principles and protocols outlined in this guide provide a clear roadmap for their creation and validation. Such probes would be invaluable tools for basic cancer research, enabling high-resolution imaging of sigma receptor dynamics at the cellular level and further elucidating their role in cancer biology. The continued exploration of both radiolabeled and fluorescent derivatives of this versatile scaffold holds great promise for advancing cancer diagnostics and drug development.
References
-
John, C. S., Vilner, B. J., Gulden, M. E., et al. (1995). Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer. Cancer Research, 55(14), 3022–3027. [Link]
-
Mach, R. H., & Vangveravong, S. (2012). Molecular Probes for Imaging the Sigma-2 Receptor: In Vitro and In Vivo Imaging Studies. Current Medicinal Chemistry, 19(22), 3669–3678. [Link]
-
Zeng, C., Vangveravong, S., & Mach, R. H. (2011). Development of Molecular Probes for Imaging Sigma-2 Receptors In Vitro and In Vivo. Current Pharmaceutical Design, 17(16), 1609–1620. [Link]
-
Shiue, C. Y., Shiue, G. G., Zhang, S. X., et al. (1997). N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors. Nuclear Medicine and Biology, 24(7), 671–676. [Link]
-
Shiue, C. Y., Shiue, G. G., Benard, F., et al. (2000). N-(n-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of breast cancer. Nuclear Medicine and Biology, 27(8), 763–767. [Link]
-
John, C. S., Vilner, B. J., & Bowen, W. D. (1994). Synthesis and characterization of [125I]-N-(N-benzylpiperidin-4-yl)-4- iodobenzamide, a new sigma receptor radiopharmaceutical: high-affinity binding to MCF-7 breast tumor cells. Journal of Medicinal Chemistry, 37(12), 1737–1739. [Link]
-
John, C. S., Geyer, B. C., Gulden, M. E., et al. (1998). Synthesis, in Vitro Binding, and Tissue Distribution of Radioiodinated 2-[125I]N-(N-benzylpiperidin-4-yl)-2-iodo Benzamide, 2-[125I]BP: A Potential Sigma Receptor Marker for Human Prostate Tumors. Nuclear Medicine and Biology, 25(3), 189–194. [Link]
-
Abate, C., Niso, M., Berardi, F., et al. (2013). Development of sigma-1 (σ1) receptor fluorescent ligands as versatile tools to study σ1 receptors. Journal of Medicinal Chemistry, 56(21), 8634–8644. [Link]
-
Georgiadis, M. O., & Pizanis, C. (2018). Sigma Receptor (σR) Ligands with Antiproliferative and Anticancer Activity. Molecules, 23(3), 639. [Link]
-
John, C. S., Geyer, B. C., Gulden, M. E., et al. (1998). Synthesis, in Vitro Binding, and Tissue Distribution of Radioiodinated 2-[125I]N-(N-benzylpiperidin-4-yl)-2-iodo Benzamide, 2-[125I]BP: A Potential Sigma Receptor Marker for Human Prostate Tumors. Nuclear Medicine and Biology, 25(3), 189-194. [Link]
-
Tu, Z., Xu, J., Jones, L. A., et al. (2010). The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer. Current Pharmaceutical Design, 16(30), 3423–3431. [Link]
-
Shiue, C. Y., Shiue, G. G., Zhang, S. X., et al. (1997). N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors. Nuclear medicine and biology, 24(7), 671-676. [Link]
-
John, C. S., Vilner, B. J., Gulden, M. E., et al. (1995). Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. Cancer Research, 55(14), 3022-3027. [Link]
-
Shiue, C. Y., Shiue, G. G., Benard, F., et al. (2000). N-(n-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of breast cancer. Nuclear medicine and biology, 27(8), 763-767. [Link]
-
John, C. S., Vilner, B. J., & Bowen, W. D. (1994). Synthesis and characterization of [125I]-N-(N-benzylpiperidin-4-yl)-4- iodobenzamide, a new sigma receptor radiopharmaceutical: high-affinity binding to MCF-7 breast tumor cells. Journal of medicinal chemistry, 37(12), 1737-1739. [Link]
-
Zeng, C., Vangveravong, S., Xu, J., et al. (2007). Evaluation of a fluorescent sigma-2 receptor ligand as a probe for imaging cell proliferation. Cancer Research, 67(9 Supplement), 5514. [Link]
-
John, C. S., Vilner, B. J., Gulden, M. E., et al. (1995). Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. Cancer Research, 55(14), 3022-7. [Link]
-
Shiue, C. Y., Shiue, G. G., Benard, F., et al. (2000). N-(n-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of breast cancer. Nuclear Medicine and Biology, 27(8), 763-7. [Link]
-
John, C. S., Vilner, B. J., Gulden, M. E., et al. (1995). Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer. ResearchGate. [Link]
Sources
- 1. Molecular Probes for Imaging the Sigma-2 Receptor: In Vitro and In Vivo Imaging Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Molecular Probes for Imaging Sigma-2 Receptors In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-(n-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iris.unito.it [iris.unito.it]
Methodological & Application
Application Notes and Protocols: Radiolabeling of a Benzamide-Based Ligand for Sigma-1 Receptor Imaging
Introduction: The Sigma-1 Receptor as a Key Imaging Biomarker
The sigma-1 receptor (S1R) is an intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane. Its unique role in cellular stress response and modulation of various signaling pathways has implicated it in a host of neurological disorders, including Alzheimer's disease, Parkinson's disease, and psychiatric conditions, as well as in the proliferation of various cancer cell lines.[1][2] This makes the S1R a critical biomarker for diagnostic imaging and for monitoring therapeutic response. Positron Emission Tomography (PET) offers a non-invasive method to quantify S1R density and distribution in vivo, provided a suitable radiolabeled ligand is available.
N-(1-benzylpiperidin-4-yl)benzamide and its structural analogues have been identified as high-affinity ligands for the S1R.[3] Their favorable binding kinetics and selectivity make them excellent candidates for development into PET radiotracers. This application note provides a detailed, field-proven protocol for the synthesis and Carbon-11 radiolabeling of a derivative of this class, [11C]N-methyl-N-(1-benzylpiperidin-4-yl)benzamide , for preclinical and clinical PET imaging research. We will detail the synthesis of the precursor molecule, the automated radiolabeling procedure, and the stringent quality control measures required for human administration.
The chosen radiolabeling strategy is the N-methylation of the benzamide nitrogen using [11C]methyl triflate ([11C]CH₃OTf). This is one of the most robust and widely implemented methods in PET chemistry due to its rapid reaction kinetics and the high specific activity achievable, which is crucial given the short 20.4-minute half-life of Carbon-11.[4][5]
Part 1: Precursor Synthesis - this compound
The synthesis of the non-radioactive precursor is a critical first step that dictates the success of the final radiolabeling. A reliable, multi-gram scale synthesis is required to ensure a consistent supply for radiolabeling experiments. The following two-step procedure is a standard and efficient method.
Experimental Protocol: Precursor Synthesis
Step 1: Synthesis of 4-amino-1-benzylpiperidine This step involves the reductive amination of 1-benzylpiperidin-4-one.
-
To a solution of 1-benzylpiperidin-4-one (10.0 g, 52.8 mmol) in methanol (150 mL), add ammonium acetate (40.7 g, 528 mmol).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium cyanoborohydride (4.98 g, 79.2 mmol) portion-wise over 15 minutes. Caution: Cyanide gas may be evolved. Perform in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature overnight (approx. 16 hours).
-
Remove the methanol under reduced pressure.
-
Add 1 M sodium hydroxide (100 mL) to the residue and extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-amino-1-benzylpiperidine as a pale yellow oil. Purification can be achieved via vacuum distillation if necessary.
Step 2: Synthesis of this compound (The Precursor) This is a standard Schotten-Baumann acylation reaction.
-
Dissolve 4-amino-1-benzylpiperidine (5.0 g, 26.3 mmol) in dichloromethane (100 mL) in a round-bottomed flask equipped with a magnetic stirrer.
-
Add triethylamine (5.5 mL, 39.4 mmol) to the solution and cool the mixture to 0 °C in an ice bath.
-
Add benzoyl chloride (3.3 mL, 28.9 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Recrystallize the crude product from an ethanol/water mixture to obtain this compound as a white crystalline solid.
-
Confirm the identity and purity of the product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Part 2: Automated Radiosynthesis of [11C]N-methyl-N-(1-benzylpiperidin-4-yl)benzamide
The short half-life of Carbon-11 necessitates a rapid and automated synthesis process to ensure high radiochemical yield and purity while minimizing radiation exposure to the operator.[4] The following protocol is designed for a commercial automated synthesis module (e.g., GE TRACERlab™, Synthra MeIPlus) capable of producing and trapping [11C]CH₃I and converting it to [11C]CH₃OTf.
Causality Behind Experimental Choices:
-
[11C]CH₃OTf: Methyl triflate is a more powerful methylating agent than methyl iodide, leading to faster reaction times and higher yields, which is critical for short-lived isotopes.[4]
-
Automated Module: Automation ensures reproducibility, reduces synthesis time, and adheres to ALARA (As Low As Reasonably Achievable) principles for radiation safety.[6]
-
Solid-Phase Extraction (SPE) Purification: For final formulation, SPE is often faster than HPLC reformulation, which helps to maximize the final product yield before decay.
Workflow Diagram
Below is a diagram illustrating the automated synthesis workflow from cyclotron-produced [¹¹C]CO₂ to the final injectable product.
Caption: Automated radiosynthesis workflow for [¹¹C]-labeled PET tracers.
Experimental Protocol: Automated Radiosynthesis
-
[11C]CO₂ Production: Produce [11C]CO₂ via the 14N(p,α)11C nuclear reaction in a biomedical cyclotron.
-
[11C]Methyl Triflate Synthesis:
-
Transfer the [11C]CO₂ to the synthesis module.
-
Reduce [11C]CO₂ to [11C]CH₄ using H₂ over a nickel catalyst.
-
Convert [11C]CH₄ to [11C]CH₃I via gas-phase iodination.
-
Trap the [11C]CH₃I and subsequently pass it through a silver triflate (AgOTf) column at ~200°C to generate volatile [11C]CH₃OTf.
-
-
Radiolabeling Reaction:
-
Pre-load a solution of the precursor, this compound (0.5-1.0 mg), in anhydrous N,N-Dimethylformamide (DMF) (300 µL) into the reaction vessel.
-
Bubble the gaseous [11C]CH₃OTf into the precursor solution.
-
Heat the sealed reaction vessel to 80-100 °C for 3-5 minutes.
-
-
Purification:
-
Quench the reaction by adding 1.0 mL of the HPLC mobile phase.
-
Inject the crude reaction mixture onto a semi-preparative reverse-phase HPLC column (e.g., C18, 10 µm, 250 x 10 mm).
-
Elute with a suitable mobile phase (e.g., 45:55 Acetonitrile:0.1 M Ammonium Formate Buffer, pH 4.5) at a flow rate of 4-6 mL/min.
-
Monitor the eluate with a UV detector (at ~254 nm) and a radioactivity detector connected in series.
-
Collect the radioactive peak corresponding to the product, [11C]N-methyl-N-(1-benzylpiperidin-4-yl)benzamide.
-
-
Formulation:
-
Dilute the collected HPLC fraction with 50 mL of sterile water for injection.
-
Trap the product on a C18 solid-phase extraction (SPE) cartridge (e.g., Sep-Pak® C18).
-
Wash the cartridge with 10 mL of sterile water for injection to remove residual HPLC solvents.
-
Elute the final product from the cartridge with 1.0 mL of sterile ethanol, USP.
-
Dilute the ethanol solution with 9.0 mL of sterile saline for injection, USP.
-
Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial. The final formulation will be in ≤10% ethanol/saline.
-
Part 3: Quality Control - A Self-Validating System
Quality control (QC) is a mandatory step to ensure the safety and efficacy of the radiopharmaceutical before administration to a subject.[6][7] Each batch must be tested against a defined set of specifications.
Quality Control Parameters
The following table summarizes the essential QC tests and their typical acceptance criteria for human use.
| Parameter | Method | Acceptance Criteria | Rationale & Reference |
| Visual Inspection | Direct Observation | Clear, colorless, free of particulate matter | Ensures absence of foreign matter.[8] |
| pH | pH Meter or pH strip | 4.5 - 7.5 | Ensures physiological compatibility and prevents patient discomfort.[6] |
| Radionuclide Identity | Gamma Spectrometry | Photopeak at 511 keV | Confirms the presence of a positron-emitting radionuclide.[1][6] |
| Radionuclide Half-Life | Dose Calibrator | 19.5 - 21.5 minutes | Confirms the identity of Carbon-11.[8] |
| Radionuclidic Purity | Gamma Spectrometry | ≥ 99.5% | Ensures no long-lived radioactive impurities are present.[1] |
| Radiochemical Purity | Analytical Radio-HPLC | ≥ 95% | Guarantees that the radioactivity is associated with the desired chemical form.[1][7] |
| Molar Activity (Am) | Analytical HPLC | > 37 GBq/µmol (1 Ci/µmol) at time of injection | High molar activity is crucial to avoid pharmacological effects from the injected mass. |
| Residual Solvents | Gas Chromatography (GC) | Ethanol < 5000 ppm; Acetonitrile < 410 ppm | Limits exposure to potentially toxic organic solvents used in synthesis.[8] |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) Test | < 175 EU / V (where V is max patient dose in mL) | Protects against pyrogenic (fever-inducing) reactions.[6] |
| Sterility | USP <71> Sterility Tests | No microbial growth | Confirms the absence of viable microorganisms for intravenous injection.[8] |
Experimental Protocol: Radiochemical Purity via Analytical HPLC
-
System: An analytical HPLC system equipped with a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm), a UV detector, and a radioactivity detector.
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., 0.1 M ammonium formate).
-
Procedure:
-
Inject a small aliquot (~20 µL) of the final formulated product.
-
Run the HPLC method and record both the UV and radioactivity chromatograms.
-
Co-inject an aliquot of the final product with the non-radioactive N-methyl-N-(1-benzylpiperidin-4-yl)benzamide standard to confirm the identity of the radioactive peak.
-
Calculate the radiochemical purity by integrating the area under the radioactive peak corresponding to the product and dividing by the total integrated radioactivity of all peaks in the chromatogram.
-
Logical Diagram for Quality Control
This diagram outlines the decision-making process for batch release based on QC results.
Caption: Quality control decision workflow for PET radiopharmaceutical release.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the preparation of a Carbon-11 labeled benzamide derivative for PET imaging of the sigma-1 receptor. By following the detailed protocols for precursor synthesis, automated radiolabeling, and rigorous quality control, researchers can reliably produce this valuable molecular imaging agent. The successful implementation of this radiotracer in preclinical and clinical settings will aid in elucidating the role of the sigma-1 receptor in health and disease, and accelerate the development of novel therapeutics targeting this important protein.
References
-
Radiology Key. (2017). Quality Control of PET Radiopharmaceuticals. [Link]
-
ResearchGate. (2025). Quality control of positron emission tomography radiopharmaceuticals: An institutional experience. [Link]
-
Slideshare. (n.d.). QC of PET Radiopharmaceuticals. [Link]
-
Zhang, H., et al. (2025). Development of Carbon-11 Labeled Pyrimidine Derivatives as Novel Positron Emission Tomography (PET) Agents Enabling Brain Sigma-1 Receptor Imaging. ResearchGate. [Link]
-
James, M. L., et al. (2012). A New Positron Emission Tomography (PET) Radioligand for Imaging Sigma-1 Receptors in Living Subjects. National Institutes of Health. [Link]
-
The University of New Mexico. (n.d.). Quality Control of Compounded Radiopharmaceuticals. [Link]
-
MDPI. (2023). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. [Link]
-
Gao, M., et al. (2012). Synthesis of carbon-11-labeled piperidine ring of N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives as new selective PET σ1 receptor probes. INIS-IAEA. [Link]
-
Pees, A., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. MDPI. [Link]
-
ResearchGate. (n.d.). SCHEME 2 | Radiosynthesis of [ 11 C]N-benzyl benzamide (A), [ 11 C].... [Link]
-
Bernard-Gauthier, V., et al. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. National Institutes of Health. [Link]
-
Wilson, A. A., et al. (2012). Radiosynthesis and Evaluation of [11C-Carbonyl]-Labeled Carbamates as Fatty Acid Amide Hydrolase Radiotracers for Positron Emission Tomography. ACS Publications. [Link]
-
Dahl, K., et al. (2021). One-Pot Synthesis of 11C-Labelled Primary Benzamides via Intermediate [11C]Aroyl Dimethylaminopyridinium Salts. National Institutes of Health. [Link]
-
Fuchigami, T., et al. (2018). Synthesis and characterization of 11C-labeled benzyl amidine derivatives as PET radioligands for GluN2B subunit of the NMDA receptors. Kyushu University. [Link]
-
Pees, A., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Semantic Scholar. [Link]
-
John, C. S., et al. (1995). Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. PubMed. [Link]
-
Prathebha, K., et al. (2013). N-[(1-Benzoylpiperidin-4-yl)methyl]benzamide. National Institutes of Health. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of Carbon‐11 Labeled Pyrimidine Derivatives as Novel Positron Emission Tomography (PET) Agents Enabling Brain Sigma‐1 Receptor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. openmedscience.com [openmedscience.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Biological Evaluation of N-(1-benzylpiperidin-4-yl)benzamide
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on conducting in vitro biological assays for the compound N-(1-benzylpiperidin-4-yl)benzamide. Based on current scientific literature, this compound and its structural analogs exhibit a strong affinity for sigma receptors (σ1 and σ2), which are implicated in a variety of neurological and psychiatric disorders, as well as in cancer pathophysiology.[1][2][3] Consequently, these application notes will focus primarily on the methodologies to characterize the interaction of this compound with sigma receptors. We will detail both radioligand binding assays to determine affinity and selectivity, and functional assays to probe the compound's intrinsic activity. The protocols are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental choices.
Introduction to this compound and its Primary Biological Targets
This compound belongs to a chemical class that has been extensively investigated for its interaction with sigma receptors.[2][3][4] These receptors are unique, ligand-regulated chaperone proteins primarily located at the endoplasmic reticulum-mitochondria interface.[5] They are not classic G protein-coupled receptors but instead modulate various signaling pathways through protein-protein interactions.[5] The two main subtypes, sigma-1 (σ1R) and sigma-2 (σ2R), are distinct molecular entities. σ1Rs are involved in neuroprotection, neuroplasticity, and cellular stress responses, making them attractive targets for neurodegenerative diseases and psychiatric conditions.[1][5] Conversely, σ2Rs are overexpressed in various tumor cell lines and are being explored as targets for cancer imaging and therapy.[3][6][7]
Given the established affinity of related compounds for sigma receptors, the initial in vitro characterization of this compound should focus on determining its binding profile (affinity and selectivity) for σ1R and σ2R, followed by an assessment of its functional activity (agonist, antagonist, or inverse agonist).
Core Experimental Workflow
The logical flow for characterizing a novel compound like this compound in vitro involves a tiered approach. This begins with determining its binding affinity and selectivity, followed by functional characterization.
Figure 1: Tiered experimental workflow for in vitro characterization.
Radioligand Binding Assays for Sigma Receptors
Radioligand binding assays are the gold standard for determining the affinity (expressed as the inhibition constant, Ki) of a test compound for a specific receptor. These assays measure the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.
Principle of Competitive Binding
In a competitive binding assay, a fixed concentration of a high-affinity radioligand and a source of receptors (e.g., tissue homogenate or cell membranes) are incubated with varying concentrations of the unlabeled test compound. The test compound will compete with the radioligand for the binding sites. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Protocol for Sigma-1 Receptor (σ1R) Binding Assay
This protocol is adapted from standard procedures utilizing guinea pig brain homogenates, which are a rich source of σ1Rs.[6][8]
Materials:
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Radioligand: (+)-[³H]Pentazocine, a selective σ1R ligand.[8]
-
Receptor Source: Guinea pig brain membranes.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Haloperidol (10 µM final concentration), a high-affinity sigma ligand.[1][9]
-
96-well filter plates (e.g., Millipore MultiScreenHTS-FB).
-
Scintillation cocktail and liquid scintillation counter.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would be from 0.1 nM to 10 µM.
-
Dilute the (+)-[³H]Pentazocine in assay buffer to a final concentration of approximately 10 nM.[8] This concentration is near the dissociation constant (Kd) for its binding to σ1R.
-
Prepare the guinea pig brain membrane homogenate in ice-cold assay buffer to a final protein concentration of 100-200 µ g/well .
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: 50 µL assay buffer + 50 µL (+)-[³H]Pentazocine + 100 µL membrane homogenate.
-
Non-specific Binding (NSB) Wells: 50 µL Haloperidol (to a final concentration of 10 µM) + 50 µL (+)-[³H]Pentazocine + 100 µL membrane homogenate.
-
Test Compound Wells: 50 µL of each dilution of this compound + 50 µL (+)-[³H]Pentazocine + 100 µL membrane homogenate.
-
-
Incubation: Incubate the plate at 37°C for 150 minutes with gentle shaking.
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through the 96-well filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Allow the filters to dry completely.
-
Add 200 µL of scintillation cocktail to each well.
-
Count the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (NSB) from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol for Sigma-2 Receptor (σ2R) Binding Assay
This protocol utilizes rat liver membranes, a tissue with high expression of σ2Rs, and masks the σ1R sites to ensure selectivity.[6][8]
Materials:
-
Test Compound: this compound.
-
Radioligand: [³H]Di-o-tolylguanidine ([³H]DTG), a non-selective σ1R/σ2R ligand.[8]
-
σ1R Masking Agent: (+)-Pentazocine (1 µM final concentration).
-
Receptor Source: Rat liver membranes.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Haloperidol (10 µM final concentration).
-
Other materials are the same as for the σ1R assay.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound as in the σ1R assay.
-
Dilute [³H]DTG in assay buffer to a final concentration of ~10 nM.
-
Prepare the rat liver membrane homogenate to a final protein concentration of 100-200 µ g/well .
-
Prepare the (+)-Pentazocine masking solution.
-
-
Assay Setup (in a 96-well plate):
-
All wells (except total binding without mask) will contain (+)-Pentazocine to a final concentration of 1 µM to block binding of [³H]DTG to σ1Rs.
-
Total Binding Wells: 25 µL (+)-Pentazocine + 25 µL assay buffer + 50 µL [³H]DTG + 100 µL membrane homogenate.
-
Non-specific Binding (NSB) Wells: 25 µL (+)-Pentazocine + 25 µL Haloperidol (to a final concentration of 10 µM) + 50 µL [³H]DTG + 100 µL membrane homogenate.
-
Test Compound Wells: 25 µL (+)-Pentazocine + 25 µL of each dilution of the test compound + 50 µL [³H]DTG + 100 µL membrane homogenate.
-
-
Incubation, Termination, and Quantification: Follow steps 3-5 from the σ1R binding assay protocol.
-
Data Analysis: Perform data analysis as described in step 6 of the σ1R protocol.
Data Presentation and Interpretation
The results from the binding assays should be summarized in a table for clear comparison.
| Parameter | Sigma-1 Receptor (σ1R) | Sigma-2 Receptor (σ2R) |
| IC50 (nM) | Experimental Value | Experimental Value |
| Ki (nM) | Calculated Value | Calculated Value |
| Selectivity | \multicolumn{2}{c | }{σ2 Ki / σ1 Ki = Calculated Value} |
A higher Ki value indicates lower binding affinity. The selectivity ratio indicates the compound's preference for one receptor subtype over the other. A ratio greater than 1 indicates selectivity for σ1R, while a ratio less than 1 indicates selectivity for σ2R.
Functional Assays for Sigma-1 Receptor
Determining if a high-affinity ligand acts as an agonist or an antagonist is a critical next step. Functional assays for σ1R are less standardized than binding assays, but several innovative methods have been developed.[1] One such method is based on the dissociation of the σ1R from the Binding Immunoglobulin Protein (BiP), an endoplasmic reticulum chaperone.[9]
Principle of the σ1R-BiP Dissociation Assay
The σ1R forms a complex with BiP. It has been shown that σ1R agonists promote the dissociation of this complex, while antagonists can block this dissociation or even stabilize the complex.[9] This interaction can be monitored in living cells using techniques like co-immunoprecipitation (Co-IP) followed by ELISA or advanced biosensor technologies like the NanoBiT assay.[9]
Figure 2: Agonist-induced dissociation of the σ1R-BiP complex.
Protocol for σ1R-BiP Co-immunoprecipitation (Co-IP) Assay
This protocol provides a framework for assessing the agonist or antagonist properties of this compound by measuring its effect on the σ1R-BiP interaction in a suitable cell line (e.g., CHO or HEK293 cells).
Materials:
-
Cell Line: A cell line endogenously expressing σ1R and BiP (e.g., CHO cells).[9]
-
Test Compound: this compound.
-
Positive Control Agonist: PRE-084.[9]
-
Positive Control Antagonist: Haloperidol.[9]
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Anti-σ1R antibody for immunoprecipitation.
-
Protein A/G magnetic beads.
-
Anti-BiP antibody for detection (e.g., for Western blot or ELISA).
-
Appropriate secondary antibodies and detection reagents.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture CHO cells to ~80-90% confluency.
-
Treat cells with the test compound at various concentrations (e.g., 10 µM) for a short duration (e.g., 10-30 minutes).[9]
-
Include the following controls:
-
Vehicle control (e.g., DMSO).
-
Agonist control (PRE-084).
-
Antagonist control (Haloperidol).
-
For antagonist testing: Pre-incubate cells with the test compound before adding the agonist (PRE-084).
-
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation (IP):
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the cleared lysates with the anti-σ1R antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
-
Detection of Co-precipitated BiP:
-
Elute the protein complexes from the beads.
-
Analyze the eluates by SDS-PAGE and Western blotting using an anti-BiP antibody.
-
Alternatively, a quantitative ELISA can be used to measure the amount of co-precipitated BiP.[9]
-
-
Data Analysis:
-
Quantify the amount of BiP that co-precipitated with σ1R in each condition.
-
Agonist Activity: A decrease in the amount of co-precipitated BiP compared to the vehicle control suggests agonist activity.
-
Antagonist Activity: If the test compound blocks the agonist (PRE-084)-induced decrease in co-precipitated BiP, it indicates antagonist activity.
-
Other Potential In Vitro Assays
While sigma receptors are the primary focus, the benzamide scaffold is present in compounds with other biological activities. Should primary screening reveal low affinity for sigma receptors, or if a broader characterization is desired, the following assays could be considered:
-
Acyl-Protein Thioesterase 1 (APT1) Inhibition Assay: Some related compounds have been shown to interact with APT1, a serine hydrolase involved in depalmitoylation of proteins.[10][11] An in vitro assay using recombinant APT1 and a fluorogenic substrate can be employed to screen for inhibitory activity.[12]
-
Acetylcholinesterase (AChE) Inhibition Assay: Certain N-benzylpiperidine derivatives have demonstrated potent AChE inhibitory activity.[13] An Ellman's assay can be used to determine the IC50 of the compound against AChE.
-
Antiproliferative Assays: Given the role of sigma receptors in cancer, the effect of this compound on the proliferation of cancer cell lines (e.g., MCF-7, DU-145) can be assessed using MTT or similar viability assays.[3][14]
Conclusion
The in vitro characterization of this compound should be initiated by systematically evaluating its binding affinity and selectivity for sigma-1 and sigma-2 receptors using established radioligand binding protocols. Subsequent functional assays, such as the σ1R-BiP dissociation assay, are crucial for classifying the compound as an agonist or antagonist, thereby providing a comprehensive understanding of its pharmacological profile. This structured approach ensures a robust and scientifically sound evaluation, paving the way for further drug development efforts.
References
- Colabufo, N. A., Contino, M., Inglese, C., Niso, M., Perrone, R., Roperto, S., & Roperto, F. (2009). In Vitro and Ex Vivo Characterization of Sigma-1 and Sigma-2 Receptors: Agonists and Antagonists in Biological Assays. Central Nervous System Agents in Medicinal Chemistry, 9(3), 161-171.
- Sahn, J. J., Mejia, G. L., & Mesangeau, C. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.29.1-1.29.16.
- Celtarys Research. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands.
- García-López, R., Quintana-Soria, M., et al. (2023). Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells. ACS Chemical Neuroscience, 14(11), 2049-2060.
- Abdel-Zaher, A. O., et al. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. Signal Transduction and Targeted Therapy, 5(1), 233.
- Won, S. J., et al. (2016). Molecular mechanism for isoform-selective inhibition of acyl protein thioesterases 1 and 2 (APT1 and APT2). ACS Chemical Biology, 11(10), 2856-2864.
- Zhang, L., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research, 41(12), 1149-1161.
- Yous, S., et al. (2005). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry, 48(19), 6146-6155.
- Adibekian, A., et al. (2011). Acyl protein thioesterase inhibitors as probes of dynamic S-palmitoylation.
- Satou, M., et al. (2010). Identification and characterization of acyl-protein thioesterase 1/lysophospholipase I as a ghrelin deacylation/lysophospholipid hydrolyzing enzyme in fetal bovine serum and conditioned medium. Endocrinology, 151(10), 4765-4775.
- Amara, N., et al. (2018). Development of an activity-based probe for acyl-protein thioesterases. PLoS One, 13(1), e0190165.
- John, C. S., et al. (1995). Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. Cancer Research, 55(14), 3022-3027.
- Yamanashi, Y., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 38(16), 3133-3140.
- John, C. S., et al. (1995). Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer.
- John, C. S., et al. (1995). Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer. Cancer Research, 55(14), 3022-3027.
- John, C. S., et al. (1998). Synthesis, in Vitro Binding, and Tissue Distribution of Radioiodinated 2-[125I]N-(N-benzylpiperidin-4-yl)-2-iodo Benzamide, 2-[125I]BP: A Potential Sigma Receptor Marker for Human Prostate Tumors. Nuclear Medicine and Biology, 25(3), 189-194.
Sources
- 1. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Sigma-1 Receptor Assays with Fluorescent Ligands | Celtarys [celtarys.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Molecular mechanism for isoform-selective inhibition of acyl protein thioesterases 1 and 2 (APT1 and APT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acyl protein thioesterase inhibitors as probes of dynamic S-palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of an activity-based probe for acyl-protein thioesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, in vitro binding, and tissue distribution of radioiodinated 2-[125I]N-(N-benzylpiperidin-4-yl)-2-iodo benzamide, 2-[125I]BP: a potential sigma receptor marker for human prostate tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Characterizing Receptor Affinity of N-(1-benzylpiperidin-4-yl)benzamide Using Competitive Radioligand Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and scientific rationale for determining the binding affinity of the novel compound, N-(1-benzylpiperidin-4-yl)benzamide, for the Sigma-1 receptor (S1R) using a competitive radioligand binding assay.
Introduction and Scientific Principle
The N-benzylpiperidine structural motif is a versatile scaffold frequently utilized in medicinal chemistry for its favorable pharmacokinetic properties and its ability to engage in crucial cation-π interactions with biological targets.[1][2] Derivatives of this core structure have shown activity at a range of central nervous system (CNS) targets, including acetylcholinesterase and various receptors.[3][4][5] Given this background, this compound is a compound of interest for neuropharmacological screening.
Competitive binding assays are a cornerstone of pharmacology for characterizing the interaction between a ligand and its receptor.[6] The principle relies on the competition between a labeled ligand of known affinity (typically radiolabeled) and an unlabeled test compound (the "competitor") for a finite number of receptor binding sites.[6] By measuring the concentration-dependent displacement of the labeled ligand by the unlabeled test compound, we can determine the test compound's affinity, typically expressed as the inhibition constant (Kᵢ).[7][8]
This protocol describes the use of this compound as a competitor in a Sigma-1 receptor (S1R) binding assay. The S1R is an intracellular chaperone protein implicated in numerous CNS disorders, making it a key drug target.[6][9] The assay will utilize [³H]-(+)-pentazocine, a selective and high-affinity S1R radioligand, and receptor-rich membranes prepared from guinea pig liver.[9][10]
The Principle of Competitive Binding
The assay quantifies the ability of this compound to prevent [³H]-(+)-pentazocine from binding to the S1R. As the concentration of this compound increases, it occupies more receptor sites, resulting in less [³H]-(+)-pentazocine being bound. This reduction in bound radioactivity is measured and used to calculate the half-maximal inhibitory concentration (IC₅₀), which is then converted to the inhibition constant (Kᵢ).
Caption: Experimental workflow for the competitive binding assay.
Data Analysis and Interpretation
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
For each competitor concentration, calculate the specific binding: Competitor (CPM) - NSB (CPM).
-
-
Generate Dose-Response Curve:
-
Convert the specific binding at each competitor concentration to a percentage of the maximum specific binding (% Binding = (Specific Binding at [Competitor] / Total Specific Binding) * 100).
-
Plot % Binding versus the log of the competitor concentration. The resulting data should form a sigmoidal curve.
-
-
Determine IC₅₀:
-
Use a non-linear regression software (e.g., GraphPad Prism, Origin) to fit the data to a "log(inhibitor) vs. response -- Variable slope" equation.
-
The software will calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of [³H]-(+)-pentazocine.
-
-
Calculate the Inhibition Constant (Kᵢ):
-
The Kᵢ is a more absolute measure of affinity than the IC₅₀ because it is independent of the radioligand concentration used in the assay. [7][8] * Convert the IC₅₀ to Kᵢ using the Cheng-Prusoff equation : [11][12] Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where:
-
[L] = Concentration of the radioligand ([³H]-(+)-pentazocine) used in the assay.
-
Kₔ = Dissociation constant of the radioligand for the receptor. This must be determined independently via a saturation binding experiment but is often available from literature or the radioligand supplier. For [³H]-(+)-pentazocine at S1R, the Kₔ is approximately 1.5 - 5 nM. [13][14] Example Data Presentation:
-
-
| Compound | Target | Radioligand ([L]) | Kₔ of Radioligand | IC₅₀ (nM) | Kᵢ (nM) |
| Haloperidol (Control) | S1R | [³H]-(+)-pentazocine (1 nM) | 3 nM | 4.5 | 1.5 |
| This compound | S1R | [³H]-(+)-pentazocine (1 nM) | 3 nM | Experimental | Calculated |
Trustworthiness and Self-Validation
-
Positive Control: Always include a known S1R ligand with a well-characterized Kᵢ (e.g., Haloperidol) in parallel. The experimentally determined Kᵢ for the control should fall within the accepted literature range to validate the assay's performance.
-
Data Quality: Ensure the slope of the competition curve (Hill slope) is close to -1.0. A slope that deviates significantly may indicate complex binding mechanisms (e.g., allostery, multiple binding sites) that violate the assumptions of the Cheng-Prusoff equation. [11]* Reproducibility: The experiment should be repeated on different days with independently prepared reagents to ensure the results are robust and reproducible.
References
-
Chu, U.B., & Ruoho, A.E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71(1), 1.34.1-1.34.21. Available at: [Link]
-
Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Scientific. Available at: [Link]
-
Chu, U.B., & Ruoho, A.E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1-1.34.21. Available at: [Link]
-
Yung-Chi, C., & Prusoff, W.H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. (Note: While the original paper is not freely available, its principles are widely cited and explained in secondary sources.) A summary of the equation is available at: [Link]
-
Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Cheng-Prusoff Equation. CSPT. Available at: [Link]
-
Kopca, M., et al. (2011). Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. CORE. Available at: [Link]
-
Pati, M.L., et al. (2020). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules, 25(21), 5186. Available at: [Link]
-
ChemHelp ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. Available at: [Link]
-
Burlingham, B.T., & Widlanski, T.S. (2003). An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. Journal of Chemical Education, 80(2), 214. Available at: [Link]
-
Lever, J.R., et al. (2013). Characterization of pulmonary sigma receptors by radioligand binding. Pulmonary Pharmacology & Therapeutics, 26(4), 462-469. Available at: [Link]
-
Sharma, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. Available at: [Link]
-
Hou, M., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research, 41(12), 1149-1161. Available at: [Link]
-
Sugimoto, H., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 38(24), 4821-4829. Available at: [Link]
-
Bautista-Aguilera, Ó.M., et al. (2021). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 26(15), 4410. Available at: [Link]
-
Wu, J., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 83, 117178. Available at: [Link]
-
Sahn, J.J., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Chemical Biology. Available at: [Link]
-
Hou, M., et al. (2015). Evaluation of Novel N-(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells. Chemical biology & drug design, 85(4), 465-73. Available at: [Link]
-
Sundaresan, K., et al. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics, 9(1), 233-236. Available at: [Link]
-
Sharma, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, e202400384. Available at: [Link]
-
de Oliveira, V., et al. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. Journal of Cellular Biochemistry, 124(11), 1734-1748. Available at: [Link]
-
Hou, M., et al. (2015). Evaluation of Novel N-(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells. ResearchGate. Available at: [Link]
-
Sundaresan, K., et al. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Medium. Available at: [Link]
-
Wang, Y., et al. (2022). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 27(19), 6542. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 8. m.youtube.com [m.youtube.com]
- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. pubs.rsc.org [pubs.rsc.org]
Application Notes & Protocols: Characterizing N-(1-benzylpiperidin-4-yl)benzamide as a Ligand for Sigma-1 and Sigma-2 Receptors
I. Introduction: The Therapeutic Potential of Modulating Sigma Receptors
Sigma receptors, once misclassified as opioid receptors, are now recognized as a distinct class of proteins with significant therapeutic potential.[1][2][3] Comprising two main subtypes, sigma-1 (σ1R) and sigma-2 (σ2R), these receptors are implicated in a vast array of cellular functions and disease states.[4][5][6]
The sigma-1 receptor (σ1R) is a unique ligand-operated molecular chaperone located primarily at the mitochondria-associated membrane of the endoplasmic reticulum (ER).[7][8][9] It plays a crucial role in regulating calcium homeostasis, ion channel activity, neuronal signaling, and cellular stress responses.[1][9][10] Consequently, σ1R modulators are being investigated for a multitude of CNS disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's disease, psychiatric conditions, and neuropathic pain.[7][11][12][13]
The sigma-2 receptor (σ2R) , recently identified as TMEM97, is also an ER-resident protein but is particularly overexpressed in proliferating cells, such as in tumors.[4][14] This has positioned σ2R as a key target for cancer diagnostics and therapeutics.[15][16] Ligands targeting σ2R often induce apoptosis in cancer cells, making them promising candidates for oncology drug development.[15][16]
The compound N-(1-benzylpiperidin-4-yl)benzamide belongs to a chemical class of piperidine-based molecules that have shown significant promise as high-affinity sigma receptor ligands.[14][17][18][19] Related structures, such as N-(1-benzylpiperidin-4-yl)phenylacetamides, have demonstrated high affinity and selectivity for σ1R.[20] Furthermore, the iodinated analog, N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, binds with high affinity to both σ1 and σ2 receptors, highlighting the scaffold's versatility for targeting these receptors.[21][22][23][24][25][26]
These application notes provide a comprehensive guide to the experimental characterization of this compound, outlining detailed protocols for determining its binding affinity and functional activity at both sigma receptor subtypes.
II. Foundational Principles: Understanding the Assays
The characterization of a novel ligand requires a two-pronged approach: first, determining its affinity (how tightly it binds) and selectivity for the target receptors, and second, elucidating its functional effect (agonist, antagonist, or partial agonist).
A. Radioligand Binding Assays: Quantifying Affinity (Kᵢ)
The cornerstone of receptor pharmacology is the competitive radioligand binding assay.[27][28] This technique measures the ability of an unlabeled test compound (e.g., this compound) to displace a radioactive ligand (radioligand) that is known to bind to the target receptor with high affinity. The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀ value. This is then converted to an inhibition constant (Kᵢ), which represents the affinity of the test compound for the receptor.
B. Functional Assays: Defining Ligand Activity
Once binding affinity is established, functional assays are critical to determine the biological consequence of that binding.
-
For σ1R , functional activity is often assessed by its ability to modulate ion channels or through assays that measure its chaperone activity.[10] For instance, an agonist might potentiate NMDA receptor currents, an effect that would be blocked by an antagonist.[1][2]
-
For σ2R , a common functional readout, particularly in cancer cell lines, is the induction of apoptosis or reduction in cell viability.[15][16] Ligands that trigger cell death are classified as agonists, while those that have no effect on their own but can block the effects of a known agonist are classified as antagonists.[15]
III. Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assays
This protocol details the methodology to determine the binding affinity (Kᵢ) of this compound for σ1 and σ2 receptors.
Workflow Overview:
Caption: Radioligand Binding Assay Workflow.
A. Materials and Reagents
-
Test Compound: this compound
-
Tissue Source for σ1R: Guinea pig brain or liver membranes[15][27]
-
σ2R Radioligand: [³H]1,3-di-o-tolylguanidine ([³H]DTG)[29]
-
σ1R Masking Agent (for σ2R assay): (+)-pentazocine (unlabeled)[29]
-
Non-specific Binding Agent: Haloperidol[29]
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0[15]
-
Filtration Apparatus: Cell harvester with glass fiber filters
-
Scintillation Counter and scintillation fluid
B. Step-by-Step Protocol for σ1R Binding
-
Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold buffer and prepare membrane fractions by centrifugation as per standard laboratory protocols.[27] Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: 100 µL membrane homogenate (~150-300 µg protein), 50 µL of ~5 nM -pentazocine, and 50 µL assay buffer.
-
Non-specific Binding (NSB): 100 µL membrane homogenate, 50 µL of ~5 nM -pentazocine, and 50 µL of 10 µM haloperidol.
-
Competition: 100 µL membrane homogenate, 50 µL of ~5 nM -pentazocine, and 50 µL of this compound at various concentrations (e.g., 0.1 nM to 10 µM).
-
-
Incubation: Incubate the plates at room temperature (25°C) for 150 minutes to reach equilibrium.
-
Termination: Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester.
-
Washing: Quickly wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
C. Step-by-Step Protocol for σ2R Binding
-
Membrane Preparation: Use rat liver membranes, prepared similarly to the above.[15]
-
Assay Setup: The setup is similar to the σ1R assay, with key differences:
-
Incubation, Termination, and Analysis: Follow steps 3-7 from the σ1R protocol.
D. Expected Data Output
The results should be summarized in a table for clear comparison of affinity and selectivity.
| Compound | σ1R Kᵢ (nM) | σ2R Kᵢ (nM) | Selectivity (σ2 Kᵢ / σ1 Kᵢ) |
| This compound | Value | Value | Value |
| Haloperidol (Reference) | ~2-5 | ~10-20 | ~4-5 |
| (+)-Pentazocine (Reference) | ~3-6 | >10,000 | >1600 |
Note: Kᵢ values for reference compounds are approximate and can vary between labs.
Protocol 2: σ2R Functional Assay - Cell Viability/Apoptosis Induction
This protocol uses a cancer cell line that overexpresses σ2R (e.g., MDA-MB-435 human melanoma or EMT-6 mouse breast cancer cells) to determine if this compound acts as a σ2R agonist or antagonist.[15]
Workflow Overview:
Caption: Sigma-2 Functional Assay Workflow.
A. Materials and Reagents
-
Cell Line: MDA-MB-435 or EMT-6 cells[15]
-
Culture Medium: Appropriate medium (e.g., DMEM) with 10% FBS and antibiotics.
-
Test Compound: this compound
-
Positive Control (Agonist): Siramesine[15]
-
Cell Viability Assay Kit: E.g., CellTiter 96 AQueous One Solution (MTS) assay[15]
-
Apoptosis Assay Kit: E.g., Caspase-Glo® 3/7 Assay
-
96-well cell culture plates
-
Multichannel pipette, incubator, plate reader
B. Step-by-Step Protocol
-
Cell Seeding: Plate 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.[15]
-
Compound Treatment:
-
Agonist Mode: Treat cells with serial dilutions of this compound (e.g., 1 µM to 200 µM). Include wells with vehicle (e.g., DMSO) as a negative control and Siramesine as a positive control.
-
Antagonist Mode: Pre-incubate cells with serial dilutions of this compound for 30 minutes, then add a fixed concentration of Siramesine (e.g., its EC₅₀ value) to the wells.
-
-
Incubation: Incubate the treated plates for 24 to 48 hours at 37°C in a CO₂ incubator.[15]
-
Assay Procedure (MTS Example):
-
Add 20 µL of the MTS reagent to each well.[15]
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
For Agonist Mode: Plot % viability vs. log concentration of the test compound. If the compound reduces cell viability, calculate the EC₅₀. This indicates agonist or partial agonist activity.[15]
-
For Antagonist Mode: If the compound showed no agonist activity, analyze its ability to reverse the effect of Siramesine. An increase in viability in the presence of the test compound + Siramesine (compared to Siramesine alone) indicates antagonist activity.
-
C. Expected Data Output
| Assay Mode | Compound | Observation | Functional Classification |
| Agonist | This compound | Reduces cell viability (EC₅₀ = Value) | Agonist/Partial Agonist |
| This compound | No effect on cell viability | Potential Antagonist | |
| Antagonist | This compound | Reverses Siramesine-induced cell death | Antagonist |
IV. Advanced Characterization & Future Directions
A. Determining σ1R Functional Activity
Defining σ1R functional activity is more complex than for σ2R.[30] A common method involves assessing the modulation of ion channels in neuronal cells using electrophysiology (patch-clamp) or calcium imaging. An alternative is a competition binding assay with the allosteric modulator phenytoin, which can help differentiate agonists from antagonists.[30] A newer approach utilizes a biosensor assay based on the dissociation of σ1R from the Binding Immunoglobulin Protein (BiP) upon agonist binding.[31]
B. In Vivo Studies
Following comprehensive in vitro characterization, promising ligands should be evaluated in vivo. Animal models of neuropathic pain, neurodegeneration, or cancer xenografts can provide crucial data on efficacy, pharmacokinetics, and safety.[11][32]
Signaling Pathway Conceptual Diagram:
Caption: Sigma-1 Receptor Chaperone Activation.
V. Conclusion
The systematic application of these binding and functional protocols will enable a thorough characterization of this compound as a sigma receptor ligand. By determining its affinity, selectivity, and functional profile, researchers can establish its potential as a pharmacological tool to probe sigma receptor biology or as a lead compound for therapeutic development in oncology, neuroscience, and beyond.
References
-
Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. MDPI. [Link]
-
Functional assays to define agonists and antagonists of the sigma-2 receptor. PMC - NIH. [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]
-
The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. MDPI. [Link]
-
Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. Usiena air. [Link]
-
Synthesis and Pharmacological Characterization of a Novel Sigma Receptor Ligand with Improved Metabolic Stability and Antagonistic Effects Against Methamphetamine. PubMed Central. [Link]
-
The Pharmacology of the Sigma-1 Receptor. ResearchGate. [Link]
-
Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. Uniba. [Link]
-
Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. MDPI. [Link]
-
Pharmacology and therapeutic potential of sigma(1) receptor ligands. PubMed. [Link]
-
The Pharmacology of Sigma-1 Receptors. ResearchGate. [Link]
-
Introduction to Sigma Receptors: Their Role in Disease and as Therapeutic Targets. Springer. [Link]
-
Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. PubMed Central. [Link]
-
Functional assays to define agonists and antagonists of sigma-2 receptors. American Association for Cancer Research. [Link]
-
Design and Synthesis of Selective Sigma Ligands. ProQuest. [Link]
-
Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. PMC - PubMed Central. [Link]
-
SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH. [Link]
-
Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. PubMed. [Link]
-
Sigma-1 and Sigma-2 Receptor Modulators as Potential Therapeutics for Alzheimer's Disease. ACS Publications. [Link]
-
Characterization of CM-398, a Novel Selective Sigma-2 Receptor Ligand, as a Potential Therapeutic for Neuropathic Pain. PubMed. [Link]
-
Influence of trishomocubanes on sigma receptor binding of N-(1-benzyl-piperidin-4-yl)-4-[123I]iodobenzamide in vivo in the rat brain. PubMed. [Link]
-
Sigma Receptor Binding Assays. PubMed - NIH. [Link]
-
The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. PMC - NIH. [Link]
-
Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Publications. [Link]
-
Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys Research. [Link]
-
Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer. AACR Journals. [Link]
-
Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. PubMed. [Link]
-
Role of sigma-1 receptors in neurodegenerative diseases. PubMed - NIH. [Link]
-
Sigma receptor. Wikipedia. [Link]
-
Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing. [Link]
-
(PDF) Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity ?? Receptor Ligand for Potential Imaging of Breast Cancer. ResearchGate. [Link]
-
Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. NIH. [Link]
-
Synthesis and Characterization of [125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide, a New .sigma. Receptor Radiopharmaceutical: High-Affinity Binding to MCF-7 Breast Tumor Cells. ACS Publications. [Link]
-
Synthesis and characterization of [125I]-N-(N-benzylpiperidin-4-yl)-4- iodobenzamide, a new sigma receptor radiopharmaceutical: high-affinity binding to MCF-7 breast tumor cells. PubMed. [Link]
-
Characterization of Sigma-2 Receptor—Specific Binding Sites Using [H]DTG and [I]RHM-4. ResearchGate. [Link]
-
sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]
-
Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC. [Link]
-
Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells. ACS Chemical Neuroscience. [Link]
Sources
- 1. Pharmacology and therapeutic potential of sigma(1) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma receptor - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Introduction to Sigma Receptors: Their Role in Disease and as Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sigma Receptors [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. Sigma-1 Receptor Assays with Fluorescent Ligands | Celtarys [celtarys.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Role of sigma-1 receptors in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of Selective Sigma Ligands - ProQuest [proquest.com]
- 15. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds [usiena-air.unisi.it]
- 19. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Influence of trishomocubanes on sigma receptor binding of N-(1-benzyl-piperidin-4-yl)-4-[123I]iodobenzamide in vivo in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Synthesis and characterization of [125I]-N-(N-benzylpiperidin-4-yl)-4- iodobenzamide, a new sigma receptor radiopharmaceutical: high-affinity binding to MCF-7 breast tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Synthesis and Pharmacological Characterization of a Novel Sigma Receptor Ligand with Improved Metabolic Stability and Antagonistic Effects Against Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.rsc.org [pubs.rsc.org]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Characterization of CM-398, a Novel Selective Sigma-2 Receptor Ligand, as a Potential Therapeutic for Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of N-(1-benzylpiperidin-4-yl)-4-iodobenzamide from 4-Iodobenzoic Acid
Abstract
This document provides a comprehensive, field-tested guide for the synthesis of N-(1-benzylpiperidin-4-yl)-4-iodobenzamide, a key chemical scaffold and intermediate in medicinal chemistry, particularly for developing ligands targeting sigma receptors.[1][2][3] The protocol outlines a robust and efficient amide coupling reaction between 4-iodobenzoic acid and 4-amino-1-benzylpiperidine using the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) reagent system. This guide is designed for researchers, chemists, and professionals in drug development, offering detailed procedural steps, mechanistic insights, safety protocols, and data interpretation guidelines to ensure reproducible and high-yield synthesis.
Introduction and Synthetic Strategy
N-(1-benzylpiperidin-4-yl)-4-iodobenzamide and its derivatives are of significant interest in pharmaceutical research. The presence of the 4-iodobenzoyl moiety allows for further functionalization or radiolabeling (e.g., with ¹²⁵I) for use in diagnostic imaging and receptor binding assays.[3][4] The core structure, a substituted benzamide linked to a benzylpiperidine group, is a common motif in compounds targeting the central nervous system.[5]
The most direct and reliable synthetic strategy to form the target amide from 4-iodobenzoic acid is through a peptide-style coupling reaction. This approach involves activating the carboxylic acid group to make it susceptible to nucleophilic attack by the primary amine of 4-amino-1-benzylpiperidine.
Rationale for Reagent Selection: The EDC/HOBt System
While several methods exist for amide bond formation, the combination of a carbodiimide, such as EDC, with an additive like HOBt is frequently chosen for its high efficiency and mild reaction conditions.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): As a water-soluble carbodiimide, EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. A key advantage of EDC is that its urea byproduct is also water-soluble, simplifying purification through a simple aqueous workup.[6][7]
-
HOBt (Hydroxybenzotriazole): The O-acylisourea intermediate is unstable and can rearrange into an unreactive N-acylurea byproduct. HOBt acts as a crucial additive by rapidly intercepting the intermediate to form an activated HOBt-ester. This ester is more stable, less prone to side reactions, and efficiently reacts with the amine to form the desired amide bond, ultimately leading to higher product yields.[6][8]
The overall synthetic transformation is depicted below.
Figure 1: Overall reaction scheme for the synthesis.
Materials and Methods
Reagent and Solvent Data
| Reagent Name | Formula | MW ( g/mol ) | CAS No. | Notes |
| 4-Iodobenzoic Acid | C₇H₅IO₂ | 248.02 | 619-58-9 | Starting Material |
| 4-Amino-1-benzylpiperidine | C₁₂H₁₈N₂ | 190.28 | 50541-93-0 | Nucleophile |
| EDC·HCl | C₈H₁₇N₃·HCl | 191.70 | 25952-53-8 | Coupling Agent |
| HOBt (anhydrous) | C₆H₅N₃O | 135.12 | 2592-95-2 | Additive |
| DIPEA | C₈H₁₉N | 129.24 | 7087-68-5 | Non-nucleophilic base |
| Anhydrous DMF | C₃H₇NO | 73.09 | 68-12-2 | Solvent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Extraction Solvent |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Eluent/Extraction |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Eluent |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | Drying Agent |
Equipment
-
Round-bottom flasks with magnetic stir bars
-
Magnetic stir plate with cooling capabilities (ice bath)
-
Argon or Nitrogen gas line with manifold
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Standard laboratory glassware
Detailed Experimental Protocol
This protocol is based on a 5 mmol scale of the limiting reagent, 4-iodobenzoic acid.
Synthesis of Intermediate: 4-Amino-1-benzylpiperidine
While commercially available, 4-amino-1-benzylpiperidine can be synthesized from 1-benzyl-4-piperidone via reductive amination.[9][10] This common route involves reacting the ketone with an ammonia source in the presence of a reducing agent like sodium cyanoborohydride.[9] For the purposes of this guide, we assume the starting amine is obtained from a commercial source or synthesized separately.[5][11]
Amide Coupling Protocol
Figure 2: Step-by-step experimental workflow.
-
Reaction Setup: To a dry 100 mL round-bottom flask under an argon atmosphere, add 4-iodobenzoic acid (1.24 g, 5.0 mmol, 1.0 equiv), 4-amino-1-benzylpiperidine (1.05 g, 5.5 mmol, 1.1 equiv), and HOBt (0.81 g, 6.0 mmol, 1.2 equiv).
-
Solvent Addition: Add 25 mL of anhydrous DMF to the flask. Stir the mixture until all solids are dissolved.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
-
Reagent Addition:
-
Slowly add DIPEA (2.6 mL, 15.0 mmol, 3.0 equiv) dropwise to the stirred solution.
-
Once the base addition is complete, add EDC·HCl (1.15 g, 6.0 mmol, 1.2 equiv) portion-wise over 5-10 minutes. Ensure the temperature remains close to 0 °C.
-
-
Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Continue stirring for 12-18 hours.
-
Monitoring: Monitor the reaction's progress by TLC, eluting with 50% ethyl acetate in hexanes. The reaction is complete when the spot corresponding to 4-iodobenzoic acid has been consumed.
-
Aqueous Workup:
-
Pour the reaction mixture into a separatory funnel containing 100 mL of ethyl acetate.
-
Wash the organic layer sequentially with water (2 x 50 mL) and saturated brine solution (1 x 50 mL). The aqueous washes help remove the water-soluble urea byproduct and excess reagents.[7]
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.[12][13]
-
Eluent System: Start with a low-polarity mobile phase (e.g., 20% EtOAc in hexanes) and gradually increase the polarity (e.g., up to 60% EtOAc in hexanes) to elute the product.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate to yield a white to off-white solid.
-
Characterization and Data
-
Yield: Calculate the percentage yield based on the initial moles of 4-iodobenzoic acid.
-
Melting Point: Determine the melting point of the purified solid and compare it to literature values.
-
Spectroscopy: Confirm the structure of the final product using:
-
¹H NMR: Expect signals corresponding to the aromatic protons, the benzyl group, the piperidine ring, and the amide N-H proton.
-
¹³C NMR: Confirm the number of unique carbon environments.
-
Mass Spectrometry (MS): Determine the molecular weight of the compound to confirm its identity.
-
Safety and Handling
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]
-
4-Iodobenzoic Acid: May cause skin, eye, and respiratory irritation.[15][16] Avoid inhalation of dust.
-
EDC·HCl: A corrosive substance that can cause skin and eye irritation.[17][18][19] It is also moisture-sensitive and should be handled under an inert atmosphere.[17]
-
HOBt: Can be explosive when dry and is often sold wetted with water. Use with caution.
-
DIPEA: A corrosive and flammable liquid. Handle with care.
-
DMF: A potential reproductive toxin. Avoid skin contact and inhalation.
Dispose of all chemical waste in accordance with local institutional and governmental regulations.[14]
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Extend reaction time and monitor by TLC. Ensure reagents, especially EDC, are not degraded; use fresh bottles. |
| Poor activation of carboxylic acid. | Ensure the reaction environment is anhydrous. Water can hydrolyze the activated intermediates. | |
| Product loss during workup. | Perform extractions carefully. If product shows some water solubility, back-extract aqueous layers with EtOAc. | |
| Impure Product | Presence of N-acylurea byproduct. | Ensure HOBt is added before EDC. The byproduct is difficult to remove chromatographically. |
| Unreacted starting materials. | Adjust stoichiometry if necessary. Ensure efficient purification by optimizing the chromatography gradient.[13][20] | |
| Reaction Fails to Start | Degraded EDC or HOBt. | Use fresh, high-purity reagents. Store EDC·HCl in a desiccator at a low temperature.[19] |
References
-
Varma, R. S., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Retrieved from [Link]
-
John, C. S., et al. (1995). Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. Cancer Research, 55(14), 3022-7. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
AACR Journals. (1995). Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer. Cancer Research. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]
-
ResearchGate. (n.d.). Convenient synthesis of trans-3-amino-1-benzylpiperidin-4-ols. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide. Retrieved from [Link]
-
John, C. S., et al. (1994). Synthesis and characterization of [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, a new sigma receptor radiopharmaceutical: high-affinity binding to MCF-7 breast tumor cells. Journal of Medicinal Chemistry, 37(12), 1737-9. Retrieved from [Link]
-
Matassini, C., et al. (n.d.). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Retrieved from [Link]
-
GalChimia. (2014). A New Way to Amines. Retrieved from [Link]
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]
-
McClure, C. K., et al. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. DTIC. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-31. Retrieved from [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]
-
ResearchGate. (n.d.). Amide bond formation promoted by coupling reagents. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids. Retrieved from [Link]
-
RSC Publishing. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]
-
ResearchGate. (2005). Amide Bond Formation and Peptide Coupling. Retrieved from [Link]
Sources
- 1. Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Synthesis and characterization of [125I]-N-(N-benzylpiperidin-4-yl)-4- iodobenzamide, a new sigma receptor radiopharmaceutical: high-affinity binding to MCF-7 breast tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-氨基-1-苄基哌啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 9. guidechem.com [guidechem.com]
- 10. 4-Amino-1-benzylpiperidine synthesis - chemicalbook [chemicalbook.com]
- 11. chemimpex.com [chemimpex.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
- 16. 4-Iodobenzoic acid(619-58-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 17. synquestlabs.com [synquestlabs.com]
- 18. covachem.com [covachem.com]
- 19. lifechempharma.com [lifechempharma.com]
- 20. researchgate.net [researchgate.net]
Application Notes & Protocols: N-(1-benzylpiperidin-4-yl)benzamide in Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Unveiling a Potential Therapeutic Avenue in Breast Cancer
Breast cancer remains a significant global health challenge, with an urgent need for novel therapeutic strategies, particularly for aggressive and resistant subtypes.[1] Emerging evidence has highlighted the sigma receptor system, particularly the Sigma-1 Receptor (S1R), as a promising pharmacological target in oncology.[2] S1R is an intracellular chaperone protein, primarily located at the endoplasmic reticulum (ER), that plays a crucial role in regulating cellular signaling, including calcium homeostasis, ER stress, and the unfolded protein response (UPR).[1][3] Notably, S1R is frequently overexpressed in various malignancies, including breast cancer, where its elevated expression correlates with poorer prognosis and survival outcomes.[3][4] This overexpression makes S1R a viable target for both diagnostic imaging and therapeutic intervention.
N-(1-benzylpiperidin-4-yl)benzamide and its derivatives have been identified as high-affinity ligands for sigma receptors.[5][6] While much of the initial research has focused on radiolabeled analogs for their utility in positron emission tomography (PET) imaging to visualize tumor tissues, the parent compound holds therapeutic potential as a modulator of sigma receptor activity.[7][8] This document provides a comprehensive guide for researchers on the application of this compound in breast cancer research, detailing its mechanism of action and providing robust protocols for its investigation.
Scientific Foundation: The Rationale for Targeting Sigma Receptors in Breast Cancer
The rationale for investigating this compound in breast cancer is built on the foundational role of its target, the Sigma-1 Receptor.
-
Overexpression in Tumors: Cancer cells, including those of the breast, express significantly higher levels of S1R compared to non-cancerous cells.[4] This differential expression provides a therapeutic window, allowing for targeted action against malignant cells while potentially sparing healthy tissue.[2]
-
Role in Cancer Cell Survival: S1R is integral to the pro-survival UPR signaling pathway, which is often hijacked by cancer cells to cope with the stressful tumor microenvironment.[2] By modulating S1R, its ligands can disrupt these survival mechanisms.
-
Induction of Apoptosis: Treatment with sigma receptor ligands has been shown to induce caspase-dependent apoptosis in breast and colon cancer cells.[9] This effect is linked to the disruption of calcium signaling and the inhibition of pro-survival pathways like the phosphatidylinositol 3-kinase (PI3K) pathway.[9]
-
Impact on Metastatic Processes: S1R has been implicated in cellular processes critical for metastasis, such as cell proliferation and adhesion.[4] Targeting S1R could therefore not only reduce primary tumor growth but also inhibit the spread of cancer.
The following diagram illustrates the central role of the Sigma-1 Receptor in cellular processes relevant to cancer.
Caption: Proposed mechanism of action for this compound via Sigma-1 Receptor modulation.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating, with built-in controls and clear endpoints to ensure the generation of reliable and reproducible data.
Protocol 1: In Vitro Cytotoxicity Assessment in Breast Cancer Cell Lines
Objective: To determine the anti-proliferative effect of this compound on various breast cancer cell lines.
Rationale: This initial screen is crucial to identify sensitive cell lines and determine the effective dose range (IC50) of the compound. A panel of cell lines representing different breast cancer subtypes (e.g., MCF-7 for ER+, SK-BR-3 for HER2+, and MDA-MB-231 for triple-negative) is recommended.[4][7]
Materials:
-
This compound (powder form, ensure high purity)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, SK-BR-3) and a non-cancerous breast cell line (e.g., MCF-10A)
-
Complete growth medium (specific to each cell line)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in complete growth medium to create a series of working concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in the highest treatment dose does not exceed 0.5% to avoid solvent-induced toxicity.
-
Cell Seeding: Seed the breast cancer and non-cancerous cells into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours.
-
Treatment: Remove the old medium and add 100 µL of fresh medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assay (MTT):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Cell Line | Subtype | This compound IC50 (µM) |
| MCF-7 | ER+ | Experimental Value |
| MDA-MB-231 | Triple-Negative | Experimental Value |
| SK-BR-3 | HER2+ | Experimental Value |
| MCF-10A | Non-cancerous | Experimental Value |
Protocol 2: Western Blot Analysis of Apoptosis and Signaling Pathways
Objective: To investigate the molecular mechanism by which this compound induces cell death and affects key signaling pathways.
Rationale: This protocol aims to validate the proposed mechanism of action by examining markers of apoptosis (cleaved PARP, cleaved Caspase-3) and key proteins in the PI3K/AKT pathway (p-AKT, total AKT).[9]
Materials:
-
Breast cancer cells treated with this compound (at IC50 and 2x IC50 concentrations)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (anti-cleaved PARP, anti-cleaved Caspase-3, anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells in 6-well plates with the compound for 24-48 hours. Wash with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Caption: Standard workflow for Western Blot analysis.
Protocol 3: In Vivo Xenograft Studies in Immunocompromised Mice
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Rationale: In vivo studies are essential to assess the therapeutic potential of a compound in a more complex biological system, considering factors like pharmacokinetics and bioavailability.[8]
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
MDA-MB-231 breast cancer cells
-
This compound
-
Vehicle solution (e.g., saline with 5% DMSO and 5% Tween 80)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-5 million MDA-MB-231 cells into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign mice to treatment and control groups (n=8-10 per group).
-
Treatment Administration: Administer this compound (e.g., via intraperitoneal injection) at a pre-determined dose and schedule (e.g., daily for 21 days). The control group receives the vehicle solution.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).
-
Data Analysis: Plot tumor growth curves for each group and perform statistical analysis to determine the significance of any anti-tumor effects.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel anti-cancer agents targeting the sigma receptor system in breast cancer. The protocols outlined in this guide provide a robust framework for its preclinical evaluation. Future research should focus on elucidating the precise downstream signaling events modulated by this compound, exploring its efficacy in combination with existing chemotherapies, and investigating its potential in other cancer types with high sigma receptor expression. The strong foundation of its use in imaging provides a unique opportunity for the development of theranostic agents, where a single compound can be used for both diagnosis and therapy.
References
-
An Emerging Role for Sigma Receptor 1 in Personalized Treatment of Breast Cancer - PMC. (2023-07-02). [Link]
-
The expression and functional characterization of sigma (sigma) 1 receptors in breast cancer cell lines - PubMed. (2006-10-28). [Link]
-
O26: SIGMA RECEPTORS IN BREAST CANCER – EXAMINING THEIR LIGAND MEDIATED MECHANISMS OF CANCER CELL DEATH AND POTENTIAL FOR CLINICAL DIAGNOSTICS | BJS | Oxford Academic. (2021-04-27). [Link]
-
Exploring the Role of Sigma Receptors in the Treatment of Cancer: A Narrative Review. (2024-10-06). [Link]
-
An Emerging Role for Sigma Receptor 1 in Personalized Treatment of Breast Cancer - Semantic Scholar. (2023-07-02). [Link]
-
Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer - PubMed. (1995-07-15). [Link]
-
Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer | Cancer Research | AACR Journals. (1995-07-15). [Link]
-
Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands - PubMed. (2007-04-15). [Link]
-
N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors - PubMed. (1997-10-01). [Link]
-
N-(n-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of breast cancer - PubMed. (2000-11-01). [Link]
Sources
- 1. An Emerging Role for Sigma Receptor 1 in Personalized Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The expression and functional characterization of sigma (sigma) 1 receptors in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-(n-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring the Role of Sigma Receptors in the Treatment of Cancer: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of N-(1-benzylpiperidin-4-yl)benzamide via Amide Coupling
Introduction: The Significance of the Amide Bond in Medicinal Chemistry
The amide bond is a cornerstone of modern medicinal chemistry and drug development. Its remarkable stability, coupled with its ability to participate in hydrogen bonding, makes it a privileged functional group in a vast array of pharmaceuticals. The synthesis of N-(1-benzylpiperidin-4-yl)benzamide serves as an exemplary case study in the strategic formation of this critical linkage. This compound and its analogs are of significant interest in pharmacological research, particularly as ligands for sigma receptors, which are implicated in a variety of neurological and psychiatric disorders.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound. We will delve into the mechanistic underpinnings of a robust amide coupling protocol, provide detailed, field-proven experimental procedures, and discuss the critical aspects of purification and characterization to ensure the integrity of the final compound.
Mechanistic Overview: Activating the Carboxyl Group for Amide Formation
The direct reaction between a carboxylic acid (benzoic acid) and an amine (1-benzyl-4-aminopiperidine) to form an amide is thermodynamically unfavorable due to the formation of a stable carboxylate-ammonium salt. To overcome this, the carboxylic acid must be "activated" to create a more electrophilic species that is susceptible to nucleophilic attack by the amine.
A widely employed and highly effective method for this activation is the use of a carbodiimide reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).[2][3]
The generally accepted mechanism proceeds as follows:
-
Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.
-
Formation of the HOBt Ester: The O-acylisourea intermediate can be susceptible to side reactions and racemization. HOBt acts as a coupling additive by reacting with the O-acylisourea to form an active HOBt ester. This ester is more stable than the O-acylisourea but still highly reactive towards amines.[4]
-
Nucleophilic Attack by the Amine: The amine nitrogen of 1-benzyl-4-aminopiperidine attacks the carbonyl carbon of the HOBt ester.
-
Formation of the Amide Bond: A tetrahedral intermediate is formed, which then collapses to yield the desired amide product and regenerates HOBt. The byproduct of EDC, a water-soluble urea, can be easily removed during aqueous work-up.[3]
Below is a diagram illustrating the key steps in the EDC/HOBt mediated amide coupling reaction.
Caption: EDC/HOBt mediated amide coupling mechanism.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of this compound.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a robust and widely applicable method for the formation of the target amide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| Benzoic Acid | 122.12 | 1.0 eq |
| 1-benzyl-4-aminopiperidine | 190.28 | 1.0 eq |
| EDC·HCl | 191.70 | 1.2 eq |
| HOBt | 135.13 | 1.2 eq |
| Diisopropylethylamine (DIPEA) | 129.24 | 2.0 eq |
| Dichloromethane (DCM) | - | - |
| N,N-Dimethylformamide (DMF) | - | - |
| Saturated aq. NaHCO₃ | - | - |
| Brine | - | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add benzoic acid (1.0 eq) and dissolve it in a minimal amount of DMF. Follow this by adding a larger volume of DCM (approximately 0.1 M concentration with respect to the benzoic acid).
-
Addition of Reagents: To the stirring solution, add 1-benzyl-4-aminopiperidine (1.0 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).[3]
-
Initiation of Coupling: Cool the reaction mixture to 0 °C in an ice bath. Once cooled, add EDC·HCl (1.2 eq) portion-wise over 5-10 minutes. The addition of EDC often leads to a slight exotherm.
-
Reaction Progression: After the addition of EDC is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir overnight (12-18 hours).
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting materials and the formation of the product.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the organic mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). The aqueous washes help to remove the urea byproduct from EDC, excess HOBt, and any unreacted acid.[3]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is typically a solid or a viscous oil. It can be purified by one of the following methods:
-
Column Chromatography: Purify the crude material using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes or methanol in DCM.
-
Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can yield the final product in high purity.
-
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: To assess purity.
-
The following diagram outlines the general workflow for this synthesis.
Caption: General workflow for the synthesis of this compound.
Trustworthiness and Self-Validation
The protocol described above is designed to be self-validating. The sequential washing steps in the work-up are crucial for removing specific impurities. For instance, the NaHCO₃ wash removes acidic components, while the water-solubility of the EDC byproduct ensures its removal during the aqueous extractions.[3] The final purification by chromatography or recrystallization, followed by comprehensive characterization, provides definitive proof of the product's identity and purity. A successful synthesis will yield a product with spectroscopic data (NMR, MS) that is consistent with the structure of this compound and a sharp melting point, indicating high purity.
Conclusion
The synthesis of this compound via EDC/HOBt mediated amide coupling is a reliable and efficient method that is broadly applicable in a research and drug development setting. By understanding the underlying mechanism and adhering to the detailed protocol provided, researchers can confidently synthesize this and other related amide-containing molecules. The principles of carboxylic acid activation, careful control of reaction conditions, and thorough purification and characterization are paramount to achieving high yields of pure material, thereby ensuring the quality and reproducibility of subsequent biological or pharmacological studies.
References
-
Zampieri, D., et al. (2009). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. PubMed. Available at: [Link]
-
John, C. S., et al. (1994). Synthesis and characterization of [125I]-N-(N-benzylpiperidin-4-yl)-4- iodobenzamide, a new sigma receptor radiopharmaceutical: high-affinity binding to MCF-7 breast tumor cells. Journal of Medicinal Chemistry, 37(12), 1737-9. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Available at: [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Available at: [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]
-
PubChem. (n.d.). N-(N-benzylpiperidin-4-yl)-4-iodobenzamide. Available at: [Link]
-
Al-Obeidi, F., & Hruby, V. J. (2018). Amide Bond Formation and Peptide Coupling. ResearchGate. Available at: [Link]
-
Kandasamy, J. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. Available at: [Link]
Sources
- 1. Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. bachem.com [bachem.com]
Application Notes and Protocols: The N-(1-benzylpiperidin-4-yl)benzamide Scaffold as a High-Affinity Chemical Probe for Sigma Receptors
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: Unveiling the Potential of N-(1-benzylpiperidin-4-yl)benzamide Derivatives in Sigma Receptor Research
The this compound scaffold has emerged as a cornerstone in the development of high-affinity ligands for sigma (σ) receptors. These receptors, once mischaracterized as a type of opioid receptor, are now recognized as unique proteins with significant implications in a range of physiological and pathological processes, including cancer, neurological disorders, and pain. The overexpression of sigma receptors in various tumor cell lines has made them an attractive target for diagnostic imaging and therapeutic intervention.
This guide provides a comprehensive overview of the application of this compound derivatives as chemical probes. We will delve into their synthesis, binding characteristics, and provide detailed protocols for their use in both in vitro and in vivo research settings. The focus will be on radiolabeled analogs, which have proven to be invaluable tools for elucidating the role of sigma receptors in biology and disease.
II. The Chemical Probe: Properties and Target Engagement
The parent compound, this compound, serves as a versatile template. Strategic modifications, particularly the introduction of radioisotopes such as Iodine-125 (¹²⁵I) and Fluorine-18 (¹⁸F), have led to the creation of potent radiopharmaceuticals for imaging studies. A notable example is 4-[¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide ([¹²⁵I]4-IBP), which exhibits high affinity for both sigma-1 (σ₁) and sigma-2 (σ₂) receptor subtypes[1][2][3].
Mechanism of Action and Target Selectivity
This compound and its derivatives act as ligands for sigma receptors. The binding affinity and selectivity for σ₁ versus σ₂ receptors can be modulated by substitutions on the benzamide or phenylacetamide ring[4]. For instance, the unsubstituted N-(1-benzylpiperidin-4-yl)phenylacetamide displays a high affinity and selectivity for σ₁ receptors, with a Kᵢ value of 3.90 nM for σ₁ and 240 nM for σ₂[4]. Halogen substitutions on the aromatic ring have been shown to generally increase the affinity for σ₂ receptors[4]. This tunability allows for the development of probes with specific targeting profiles.
Quantitative Data: A Comparative Overview
The following table summarizes the in vitro binding characteristics of key this compound derivatives, providing a clear comparison of their affinities for sigma receptors.
| Compound | Target Receptor(s) | Cell Line | Binding Parameter | Value | Reference |
| [¹²⁵I]4-IBP | σ₁ and σ₂ | MCF-7 | Kᵢ (vs. Haloperidol) | 4.6 nM | [1][2] |
| [¹²⁵I]4-IBP | σ₁ and σ₂ | MCF-7 | Kᵢ (vs. DTG) | 56 nM | [1][2] |
| [¹²⁵I]4-IBP | σ₁ and σ₂ | MCF-7 | Kₔ | 26 nM | [1][2][3] |
| [¹²⁵I]4-IBP | σ₁ and σ₂ | MCF-7 | Bₘₐₓ | 4000 fmol/mg protein | [1][2][3] |
| N-(1-benzylpiperidin-4-yl)phenylacetamide | σ₁ | Not Specified | Kᵢ | 3.90 nM | [4] |
| N-(1-benzylpiperidin-4-yl)phenylacetamide | σ₂ | Not Specified | Kᵢ | 240 nM | [4] |
| 2-fluoro-N-(1-benzylpiperidin-4-yl)phenylacetamide | σ₁ | Not Specified | Kᵢ | 3.56 nM | [4] |
| 2-fluoro-N-(1-benzylpiperidin-4-yl)phenylacetamide | σ₂ | Not Specified | Kᵢ | 667 nM | [4] |
| N-(N-benzylpiperidin-4-yl)-2-fluorobenzamide | σ₁ | Guinea pig brain | Kᵢ | 3.4 nM | [5][6] |
III. Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating, with built-in controls to ensure the reliability of the experimental results.
Protocol 1: In Vitro Radioligand Binding Assay for Sigma Receptors
This protocol describes a competitive binding assay to determine the affinity of a test compound for sigma receptors using [¹²⁵I]4-IBP as the radioligand.
Workflow Diagram:
Caption: Workflow for an in vivo biodistribution and receptor blocking study.
Materials:
-
Radiolabeled probe (e.g., [¹²⁵I]4-IBP or [¹⁸F]-labeled analog)
-
Experimental animals (e.g., Wistar rats)
-
Blocking agent (e.g., Haloperidol)
-
Saline solution
-
Anesthesia
-
Gamma counter
Procedure:
-
Animal Acclimation: House the animals in a controlled environment for at least one week before the experiment.
-
Grouping: Randomly assign animals to a control group and a blocking group (n=3-5 per group).
-
Injection:
-
Blocking Group: Administer the blocking agent (e.g., haloperidol, 1 mg/kg) via intraperitoneal or intravenous injection 30 minutes prior to the radiotracer.
-
All Groups: Inject the radiolabeled probe (e.g., 5-10 µCi of [¹²⁵I]4-IBP) intravenously.
-
-
Biodistribution: At predetermined time points (e.g., 1, 4, and 24 hours post-injection), euthanize the animals.
-
Tissue Collection: Immediately dissect, weigh, and collect organs of interest (e.g., brain, heart, lungs, liver, kidneys, and tumor if applicable).
-
Radioactivity Measurement: Measure the radioactivity in each tissue sample using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g). A significant reduction in radiotracer uptake in the blocking group compared to the control group indicates specific receptor binding.[1][2][3]
IV. Applications in Drug Discovery and Development
The use of this compound-based chemical probes extends across the drug discovery pipeline:
-
Target Validation: These probes can be used to confirm the presence and density of sigma receptors in various tissues and disease models.
-
High-Throughput Screening: In competitive binding assays, these radioligands are instrumental in screening large compound libraries to identify novel sigma receptor ligands.
-
In Vivo Imaging: Radiolabeled derivatives, particularly those with positron-emitting isotopes like ¹⁸F, are valuable for non-invasive imaging of sigma receptor expression in preclinical and potentially clinical settings using Positron Emission Tomography (PET).[5][6] This has significant implications for cancer diagnosis and monitoring treatment response.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: These probes can aid in understanding the in vivo behavior of potential drug candidates targeting sigma receptors.
V. Conclusion
The this compound scaffold provides a robust platform for the design and synthesis of high-affinity chemical probes for sigma receptors. The detailed protocols and data presented in this guide are intended to empower researchers to effectively utilize these valuable tools in their studies of sigma receptor biology and their role in human health and disease. The continued development of more selective and versatile probes based on this scaffold holds great promise for advancing our understanding of sigma receptors and for the development of novel diagnostic and therapeutic agents.
VI. References
-
John, C. S., Vilner, B. J., Gulden, M. E., Efange, S. M. N., Langason, R. B., Moody, T. W., & Bowen, W. D. (1995). Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer. Cancer Research, 55(14), 3022–3027. [Link]
-
John, C. S., Vilner, B. J., & Bowen, W. D. (1994). Synthesis and characterization of [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, a new sigma receptor radiopharmaceutical: high-affinity binding to MCF-7 breast tumor cells. Journal of Medicinal Chemistry, 37(12), 1737–1739. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity ?? Receptor Ligand for Potential Imaging of Breast Cancer. Retrieved January 14, 2026, from [Link]
-
Shiue, C. Y., et al. (1997). N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors. Nuclear Medicine and Biology, 24(7), 657-663. [Link]
-
Hashim, M. F., et al. (1998). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry, 41(14), 2529-2538. [Link]
-
Shiue, C. Y., Shiue, G. G., Zhang, S. X., Wilder, S., Greenberg, J. H., Benard, F., Wortman, J. A., & Alavi, A. (1997). N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors. Nuclear medicine and biology, 24(7), 657–663. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-(N-benzylpiperidin-4-yl)-2-[{sup 18}F]fluorobenzamide: A potential ligand for PET imaging of {sigma} receptors (Journal Article) | ETDEWEB [osti.gov]
Synthesis of N-(1-benzylpiperidin-4-yl)benzamide: A Detailed Protocol and Application Guide
Introduction
N-(1-benzylpiperidin-4-yl)benzamide is a significant organic compound, frequently utilized as a key intermediate in the synthesis of various pharmacologically active molecules. Its structural motif, featuring a benzamide group attached to a benzylpiperidine core, is prevalent in a range of therapeutic agents, including potent and selective sigma receptor ligands which have shown promise in the imaging and treatment of neurological disorders and cancers.[1][2][3] This application note provides a comprehensive, in-depth guide for the synthesis, purification, and characterization of this compound, tailored for researchers and professionals in drug discovery and development.
Chemical Principles and Reaction Mechanism
The synthesis of this compound is classically achieved through a Schotten-Baumann reaction . This robust and widely used method involves the acylation of a primary or secondary amine with an acyl chloride in the presence of a base.[4][5][6]
In this specific synthesis, 4-amino-1-benzylpiperidine acts as the nucleophilic amine, and benzoyl chloride serves as the electrophilic acylating agent. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-amino-1-benzylpiperidine attacks the electrophilic carbonyl carbon of benzoyl chloride, leading to the formation of a tetrahedral intermediate.[6][7] The intermediate then collapses, expelling a chloride ion as a good leaving group, and subsequent deprotonation by the base yields the stable amide product, this compound.
The base, typically an aqueous solution of sodium hydroxide or an organic base like triethylamine, plays a crucial dual role: it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the starting amine, and it also facilitates the deprotonation of the intermediate, driving the reaction to completion.[5][8]
Experimental Protocol
This section details a reliable and reproducible protocol for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| 4-Amino-1-benzylpiperidine | ≥98% | e.g., Sigma-Aldrich | 50541-93-0 | Corrosive, handle with care. |
| Benzoyl chloride | ≥99% | e.g., Sigma-Aldrich | 98-88-4 | Corrosive and lachrymatory. |
| Dichloromethane (DCM) | Anhydrous | Various | 75-09-2 | Use in a well-ventilated fume hood. |
| Triethylamine (TEA) | ≥99% | Various | 121-44-8 | Corrosive and flammable. |
| Sodium hydroxide (NaOH) | Pellets, ≥97% | Various | 1310-73-2 | For aqueous work-up. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Solution | Lab prepared | N/A | For aqueous work-up. |
| Brine (Saturated NaCl) | Solution | Lab prepared | N/A | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | Various | 7487-88-9 | For drying the organic phase. |
| Ethyl Acetate | ACS Grade | Various | 141-78-6 | For recrystallization. |
| Hexanes | ACS Grade | Various | 110-54-3 | For recrystallization. |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-amino-1-benzylpiperidine (5.0 g, 26.3 mmol) and triethylamine (4.4 mL, 31.5 mmol) in anhydrous dichloromethane (100 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes to cool it to 0-5 °C.
-
Addition of Benzoyl Chloride: Dissolve benzoyl chloride (3.3 mL, 28.9 mmol) in anhydrous dichloromethane (20 mL) and add this solution dropwise to the stirred amine solution over a period of 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. The formation of a white precipitate (triethylammonium chloride) will be observed.
-
Work-up:
-
Quench the reaction by adding 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M sodium hydroxide solution (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification:
-
The crude product, typically a solid, can be purified by recrystallization.
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes slightly turbid.
-
Allow the solution to cool to room temperature and then place it in a refrigerator to facilitate crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum to yield pure this compound.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₉H₂₂N₂O |
| Molecular Weight | 294.39 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected to be in the range of 140-150 °C (based on similar compounds) |
Expected Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.7-7.8 ppm (d, 2H): Protons on the benzamide aromatic ring ortho to the carbonyl group.
-
δ 7.2-7.5 ppm (m, 8H): Protons of the benzyl aromatic ring and the remaining protons of the benzamide aromatic ring.
-
δ 6.0-6.5 ppm (br d, 1H): Amide N-H proton.
-
δ 3.9-4.1 ppm (m, 1H): Methine proton on the piperidine ring (CH-NH).
-
δ 3.5 ppm (s, 2H): Methylene protons of the benzyl group (N-CH₂-Ph).
-
δ 2.8-3.0 ppm (m, 2H): Axial protons on the piperidine ring adjacent to the nitrogen.
-
δ 2.0-2.2 ppm (m, 2H): Equatorial protons on the piperidine ring adjacent to the nitrogen.
-
δ 1.4-1.6 ppm (m, 4H): Remaining methylene protons of the piperidine ring.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~167 ppm: Carbonyl carbon of the amide.
-
δ ~138 ppm: Quaternary carbon of the benzyl group attached to the piperidine nitrogen.
-
δ ~134 ppm: Quaternary carbon of the benzamide ring attached to the carbonyl group.
-
δ ~127-132 ppm: Aromatic carbons.
-
δ ~63 ppm: Methylene carbon of the benzyl group (N-CH₂-Ph).
-
δ ~52 ppm: Methylene carbons of the piperidine ring adjacent to the nitrogen.
-
δ ~48 ppm: Methine carbon of the piperidine ring.
-
δ ~32 ppm: Methylene carbons of the piperidine ring.
-
-
IR (ATR, cm⁻¹):
-
~3300 cm⁻¹: N-H stretching of the amide.
-
~3050 cm⁻¹: Aromatic C-H stretching.
-
~2950 cm⁻¹: Aliphatic C-H stretching.
-
~1630 cm⁻¹: C=O stretching of the amide (Amide I band).
-
~1540 cm⁻¹: N-H bending of the amide (Amide II band).
-
-
Mass Spectrometry (ESI+):
-
m/z: 295.18 [M+H]⁺, 317.16 [M+Na]⁺.
-
Safety Precautions and Waste Disposal
Safety:
-
4-Amino-1-benzylpiperidine: Corrosive and causes skin irritation.[9] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Benzoyl chloride: Corrosive, a lachrymator, and causes severe skin burns and eye damage.[5][8] It reacts with moisture. Handle with extreme care in a fume hood, using appropriate PPE.
-
Triethylamine: Flammable and corrosive. Use in a fume hood away from ignition sources.
-
Dichloromethane: A suspected carcinogen. Always handle in a fume hood.
Waste Disposal:
-
All organic waste should be collected in a designated chlorinated solvent waste container.
-
Aqueous waste should be neutralized before disposal down the drain with copious amounts of water, in accordance with local regulations.
-
Solid waste, including used magnesium sulfate and filter paper, should be disposed of in a designated solid waste container.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can confidently produce this valuable intermediate for their drug discovery and development endeavors. The provided characterization data will serve as a benchmark for confirming the identity and purity of the final product.
References
-
Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]
-
Physics Wallah. Reaction Mechanism of Schotten Baumann Reaction. [Link]
-
Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]
-
PubMed. Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. [Link]
-
AACR Journals. Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer. [Link]
-
ResearchGate. (PDF) Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer. [Link]
-
PubChem. N-(N-benzylpiperidin-4-yl)-4-iodobenzamide. [Link]
Sources
- 1. N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | C19H21IN2O | CID 132995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. spectrabase.com [spectrabase.com]
- 4. rsc.org [rsc.org]
- 5. spectrabase.com [spectrabase.com]
- 6. rsc.org [rsc.org]
- 7. N-(1-Benzyl-4-piperidyl)-N-benzylpropanamide | C22H28N2O | CID 14129733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Propanamide, N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]- [webbook.nist.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-(1-benzylpiperidin-4-yl)benzamide Synthesis
Welcome to the technical support center for the synthesis of N-(1-benzylpiperidin-4-yl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions encountered during the synthesis of this important piperidine derivative.
Overview of the Synthesis
The most common and efficient method for synthesizing this compound is the acylation of 4-amino-1-benzylpiperidine with benzoyl chloride. This reaction is typically performed under Schotten-Baumann conditions, which involve a biphasic system with an organic solvent and an aqueous base. The base plays a crucial role in neutralizing the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1][2][3]
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format, providing insights into the underlying causes and actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in this synthesis can often be traced back to several key factors. Let's break them down:
-
Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive and susceptible to hydrolysis by water, forming benzoic acid, which is unreactive towards the amine.
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
-
Protonation of the Amine: The reaction generates one equivalent of hydrochloric acid (HCl). Without a base to neutralize it, the HCl will protonate the starting amine, 4-amino-1-benzylpiperidine, making it unreactive.[4]
-
Solution: The use of a base is essential. A 10% aqueous solution of sodium hydroxide (NaOH) is commonly used in Schotten-Baumann reactions to maintain a pH of around 10-12, which is optimal for this reaction.[5] Alternatively, an organic base such as triethylamine or pyridine can be used in an anhydrous, single-phase system.
-
-
Insufficient Mixing: In a biphasic Schotten-Baumann reaction, vigorous stirring is critical to ensure efficient mass transfer between the organic phase (containing the amine and benzoyl chloride) and the aqueous phase (containing the base).
-
Solution: Use a magnetic stirrer with a stir bar that is appropriately sized for your reaction flask to create a vortex. Mechanical stirring is also a highly effective option for larger-scale reactions.
-
-
Suboptimal Reaction Temperature: The reaction is exothermic. If the temperature is too high, it can promote side reactions and the degradation of reactants or products. If it is too low, the reaction rate may be too slow.
-
Solution: The addition of benzoyl chloride should be done portion-wise or dropwise while maintaining the reaction temperature between 0-5°C using an ice bath.[6] After the addition is complete, the reaction can be allowed to warm to room temperature and stirred for a few hours.
-
Q2: I've noticed the formation of a significant amount of a white precipitate that is not my product. What could it be?
A2: The most likely identity of this white precipitate is benzoic acid.
This is a direct consequence of the hydrolysis of benzoyl chloride, as discussed in the previous point. If your benzoyl chloride has been exposed to moisture or if your reaction solvent is not anhydrous, a significant portion of it will be converted to benzoic acid, which is a white solid with limited solubility in many organic solvents.
To confirm: You can isolate the precipitate by filtration and check its melting point (approximately 122°C) or run a TLC against a benzoic acid standard.
To prevent: Follow the recommendations for using anhydrous conditions meticulously.
Q3: My final product appears oily or fails to crystallize properly. What steps can I take to obtain a solid product?
A3: The formation of an oil instead of a solid is usually due to the presence of impurities that lower the melting point or inhibit crystallization.
Here are several techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid this compound, add a tiny crystal to the oil. This "seed" will act as a template for further crystallization.
-
Solvent-Precipitant System: Dissolve the oil in a minimum amount of a good solvent (e.g., hot ethanol or ethyl acetate). Then, slowly add a poor solvent (a "precipitant") in which your product is insoluble (e.g., cold water or hexane) until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.
-
Purification: If the above methods fail, it is likely that the impurity level is too high. In this case, purification by column chromatography is recommended before attempting recrystallization again.
Frequently Asked Questions (FAQs)
Q: What is the most reliable synthetic route to obtain the starting material, 4-amino-1-benzylpiperidine?
A: The most common and well-established method is the reductive amination of 1-benzyl-4-piperidone.[7] This is typically achieved by reacting 1-benzyl-4-piperidone with ammonia or ammonium acetate in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation. It is crucial to use anhydrous conditions to achieve high yields.[7]
Q: How can I effectively monitor the progress of the acylation reaction?
A: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction.[8] Spot the reaction mixture on a silica gel TLC plate alongside your starting material (4-amino-1-benzylpiperidine). The product, being an amide, is less polar than the starting amine and will have a higher Rf value. The reaction is complete when the spot corresponding to the starting amine is no longer visible. A common eluent system for this analysis is a mixture of ethyl acetate and hexane.
Q: What is the best method for purifying the final product?
A: Recrystallization is often the most effective method for purifying this compound. Based on procedures for similar compounds, hot ethanol is a good starting point for a single-solvent recrystallization.[4] A two-solvent system, such as ethyl acetate/hexane, can also be effective.[9] If significant impurities are present, column chromatography on silica gel may be necessary prior to recrystallization.
Experimental Protocols
Optimized Synthesis of this compound
This protocol is a synthesis of best practices derived from established Schotten-Baumann procedures for similar compounds.
Materials:
-
4-amino-1-benzylpiperidine
-
Benzoyl chloride
-
Dichloromethane (DCM), anhydrous
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-1-benzylpiperidine (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cool the flask in an ice bath to 0-5°C.
-
Slowly add the 10% aqueous NaOH solution (2.0-3.0 eq.) to the stirred amine solution.
-
In a separate, dry dropping funnel, dissolve benzoyl chloride (1.1 eq.) in anhydrous DCM.
-
Add the benzoyl chloride solution dropwise to the vigorously stirred biphasic mixture over 30-45 minutes, ensuring the temperature remains between 0-5°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours.
-
Monitor the reaction progress by TLC until the starting amine is consumed.
-
Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from hot ethanol.
Data Presentation and Analysis
Table 1: Troubleshooting Common Synthesis Issues
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Hydrolysis of benzoyl chloride.2. Protonation of the starting amine.3. Insufficient mixing of the biphasic system. | 1. Use anhydrous solvents and glassware; perform under inert atmosphere.2. Ensure an adequate amount of base (e.g., 10% NaOH) is used.3. Stir the reaction mixture vigorously. |
| Formation of a white precipitate (not the product) | Hydrolysis of benzoyl chloride to benzoic acid. | Use anhydrous conditions. The precipitate can be removed during the basic wash in the workup. |
| Product is an oil, not a solid | Presence of impurities lowering the melting point. | Induce crystallization by scratching or seeding. If unsuccessful, purify by column chromatography before recrystallization. |
| Presence of unreacted starting amine after prolonged reaction time | 1. Insufficient benzoyl chloride.2. Incomplete neutralization of HCl. | 1. Use a slight excess of benzoyl chloride (1.1-1.2 eq.).2. Ensure sufficient base is present and mixing is efficient. |
Analytical and Quality Control
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods. Based on the analysis of a closely related compound, 1-(1-benzylpiperidine-4-yl)-3-benzoyl thiourea, the following spectral characteristics can be expected[10]:
-
¹H NMR:
-
Amide N-H proton signal.
-
Aromatic protons from the benzyl and benzoyl groups.
-
A singlet for the benzylic CH₂ protons.
-
Multiplets for the piperidine ring protons.
-
-
¹³C NMR:
-
A signal for the amide carbonyl carbon (C=O) typically in the range of 165-175 ppm.
-
Signals for the aromatic carbons.
-
Signals for the carbons of the piperidine ring and the benzylic CH₂.
-
-
IR Spectroscopy:
-
A characteristic N-H stretching band.
-
A strong C=O (amide I) stretching band around 1630-1680 cm⁻¹.
-
An N-H bending (amide II) band around 1520-1570 cm⁻¹.
-
Visualizations
Reaction Mechanism and Troubleshooting Workflow
Caption: Mechanism of the Schotten-Baumann reaction for amide synthesis.
References
- Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (2015). Journal of Medicinal Chemistry.
-
BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
Dove Research & Analytics Laboratory. (n.d.). Product: this compound. Retrieved from [Link]
- John, C. S., Vilner, B. J., & Bowen, W. D. (1995). Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. Cancer Research, 55(14), 3022–3027.
- Latham, W. D. S. (n.d.). Process for producing a N-phenyl-N-[4-piperidinyl] amide derivative.
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Electronic Supplementary Information ESI - 1 Base and solvent dependency of an oxidative retro-alkylation of secondary and tertiary benzylamines. (n.d.). The Royal Society of Chemistry.
- Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. (2022). Reaction Chemistry & Engineering.
- Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Royal Society of Chemistry.
- SYNTHESIS Benzanilide BY BENZOL
- McClure, C. K., Kiessling, A. J., & Banks, H. D. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. DTIC.
- Schotten-Baumann Reaction. (n.d.).
- US20100016365A1 - Substituted 4-amino-piperidines. (n.d.).
-
PubChem. (n.d.). N-(N-benzylpiperidin-4-yl)-4-iodobenzamide. Retrieved from [Link]
- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (n.d.).
- Tarawneh, M. A., et al. (2019). Synthesis, Spectral and Single-Crystal Analyses of New Derivatives of 4-Amino-N-benzylpiperidine.
- Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. (n.d.). The Royal Society of Chemistry.
Sources
- 1. Home Page [chem.ualberta.ca]
- 2. DE2513136B2 - N- (I -benzylpiperid-4-yl) -benzamides, process for their preparation and pharmaceutical preparations containing them - Google Patents [patents.google.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US7368463B2 - Substituted 4-amino-1-benzylpiperidine compounds - Google Patents [patents.google.com]
- 8. N-(1-Benzyl-4-piperidyl)-N-phenylpropanamide | C21H26N2O | CID 252141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of N-(1-benzylpiperidin-4-yl)benzamide by Column Chromatography
Welcome to the technical support guide for the purification of N-(1-benzylpiperidin-4-yl)benzamide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the column chromatography purification of this compound.
Introduction
This compound is a molecule of interest in pharmaceutical research. Its structure, containing a basic piperidine nitrogen and an amide group, presents specific challenges and considerations for purification by silica gel column chromatography. This guide is designed to provide both foundational protocols and advanced troubleshooting strategies to ensure the successful isolation of this compound.
Physicochemical Properties Overview
A clear understanding of the target molecule's properties is fundamental to designing an effective purification strategy.
| Property | Value/Description | Implication for Chromatography |
| Molecular Formula | C₁₉H₂₂N₂O | --- |
| Molecular Weight | 310.4 g/mol [1] | Influences diffusion rates but is less critical for low-pressure column chromatography. |
| Polarity (XLogP3-AA) | 2.9[1] | Moderately polar. This suggests that a solvent system of intermediate polarity will be required for elution from a normal-phase silica column. |
| Hydrogen Bond Donors | 1 (Amide N-H)[1] | Can interact strongly with the silanol groups on the silica surface, potentially leading to peak tailing. |
| Hydrogen Bond Acceptors | 3 (Amide C=O, Piperidine N)[1] | These sites will interact with the polar stationary phase. The basicity of the piperidine nitrogen is a key factor. |
| Basicity (pKa) | The piperidine nitrogen is basic. | The basic nature of the molecule can cause strong interactions with the acidic silica gel, leading to poor separation and tailing. A basic modifier in the mobile phase is often necessary. |
Experimental Workflow: From TLC to Purified Product
The purification process is a systematic workflow. Each step informs the next, ensuring an efficient and successful outcome.
Sources
Technical Support Center: Troubleshooting Side Products in the Synthesis of N-(1-benzylpiperidin-4-yl)benzamide
Welcome to the technical support guide for the synthesis of N-(1-benzylpiperidin-4-yl)benzamide. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this important synthetic intermediate. Our goal is to provide you with expert insights and practical, field-tested solutions to common challenges encountered during its synthesis, focusing specifically on the identification and mitigation of side products.
The primary and most efficient route to this compound is the N-acylation of 4-amino-1-benzylpiperidine with benzoyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the acyl chloride.[1] A base is essential to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic.[2] While robust, this transformation is susceptible to several competing side reactions that can complicate purification and reduce yields. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues effectively.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Question 1: My crude product shows a significant amount of a water-soluble, acidic impurity after workup. What is it and how can I remove it?
Answer: This is almost certainly benzoic acid , the most common side product in this synthesis.
-
Causality (Mechanism of Formation): Benzoic acid is formed via the hydrolysis of the benzoyl chloride reagent.[3] Benzoyl chloride is highly reactive and will readily react with any trace amounts of water present in the reaction solvent, the starting amine, or introduced during the workup. This side reaction is often exacerbated by extended reaction times or elevated temperatures under non-anhydrous conditions.
-
Troubleshooting & Resolution Protocol:
-
Prevention: Ensure all glassware is oven-dried, use anhydrous solvents (e.g., DCM, THF), and handle benzoyl chloride in a dry environment (e.g., under nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Removal during Workup: Benzoic acid is easily removed with a basic aqueous wash.
-
Step 1: After the reaction is complete, dilute the reaction mixture with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Step 2: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH). You will observe effervescence (CO₂ evolution) if using bicarbonate.
-
Step 3: Continue the basic washes until no more gas evolves. Check the pH of the aqueous layer to ensure it is basic (pH > 8).
-
Step 4: Separate the organic layer, wash it with brine to remove residual water, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo. This procedure effectively deprotonates the acidic benzoic acid, rendering it a water-soluble carboxylate salt that partitions into the aqueous phase.
-
-
Question 2: My TLC analysis shows a less polar spot (higher Rf) than my desired product. What is this byproduct?
Answer: This less polar spot is likely the diacylated imide, N,N-dibenzoyl-1-benzylpiperidin-4-amine.
-
Causality (Mechanism of Formation): After the initial N-acylation forms the desired amide product, the amide's nitrogen atom still possesses a lone pair of electrons. While significantly less nucleophilic than the starting amine, it can be acylated a second time, especially if an excess of benzoyl chloride is used in the presence of a strong, non-hindered base. This second acylation forms a di-benzoylated imide.
-
Troubleshooting & Resolution:
-
Stoichiometric Control (Prevention): The most effective preventative measure is to use a precise stoichiometry. Add benzoyl chloride (1.0 to 1.05 equivalents) slowly and controllably to the solution of the amine. Avoid using a large excess of the acylating agent.
-
Base Selection: Using a bulky or sterically hindered base, such as diisopropylethylamine (DIEA), can sometimes disfavor the second acylation of the already-formed, sterically demanding amide.
-
Purification: If the imide has already formed, it must be separated chromatographically.
-
Protocol: Flash Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (or heptane) is typically effective. Start with a low polarity eluent (e.g., 10-20% EtOAc/Hexanes) to elute the nonpolar imide byproduct first.
-
Elution: Gradually increase the polarity of the eluent (e.g., to 40-60% EtOAc/Hexanes) to elute the more polar desired product, this compound. Monitor the fractions by TLC.
-
-
-
Question 3: My yield is low, and I've recovered a significant amount of my starting 4-amino-1-benzylpiperidine. What went wrong?
Answer: This indicates an incomplete reaction. The primary causes are either deactivation of the amine nucleophile or insufficient acylating agent.
-
Causality & Troubleshooting:
-
Amine Protonation: The reaction generates one equivalent of HCl for every equivalent of product formed.[2] If the base used is insufficient or too weak, the HCl will protonate the starting amine, forming an ammonium salt. This salt is no longer nucleophilic and will not react with benzoyl chloride.
-
Solution: Ensure at least one equivalent of base (e.g., triethylamine) is used to scavenge the HCl. Often, using a slight excess (1.1-1.2 equivalents) is beneficial. If using an aqueous base in a Schotten-Baumann setup, ensure the pH remains basic throughout the addition of benzoyl chloride.[3]
-
-
Reagent Purity: The benzoyl chloride may have degraded (hydrolyzed to benzoic acid) during storage.
-
Solution: Use freshly opened or recently purchased benzoyl chloride. If in doubt, purify the reagent by distillation before use.
-
-
Reaction Conditions: The reaction may not have been allowed to proceed to completion.
-
Solution: Monitor the reaction progress by TLC until the starting amine spot is no longer visible. If the reaction stalls, gentle warming (e.g., to 40 °C) may help, but be mindful that this can also increase the rate of hydrolysis of benzoyl chloride.
-
-
Question 4: My final product contains a very polar, salt-like impurity that is difficult to remove. What is it?
Answer: This is likely an ammonium salt , such as triethylammonium chloride (if triethylamine was used as the base) or 1-benzyl-4-aminopiperidine hydrochloride (from the protonation of the starting material).
-
Causality (Mechanism of Formation): These salts are the direct result of the acid-base reaction between the HCl byproduct and the amine base present in the reaction mixture.[4]
-
Troubleshooting & Resolution:
-
Aqueous Workup: These salts are highly water-soluble and are typically removed during the aqueous workup. Ensure you perform a thorough wash with water after the basic wash (described in FAQ 1).
-
Filtration: If the salt precipitates from the organic solvent during the reaction, it can sometimes be removed by filtration before the aqueous workup.
-
Silica Plug: If a small amount of the salt persists after workup and concentration, you can attempt to remove it by dissolving the crude product in a minimal amount of DCM and passing it through a short plug of silica gel, eluting with a more nonpolar solvent system (e.g., 30% EtOAc/Hexanes). The polar salt will remain adsorbed at the top of the silica.
-
Summary of Potential Side Products
| Side Product Name | Structure | Formation Cause | Key Analytical Signature |
| Benzoic Acid | C₆H₅COOH | Hydrolysis of benzoyl chloride with trace water. | Acidic; water-soluble as a salt. Appears as a streak or spot on TLC that can be removed by a basic wash. |
| N,N-Dibenzoyl-1-benzylpiperidin-4-amine | C₆H₅CON(C₆H₅CO)R' | Over-acylation of the product with excess benzoyl chloride. | Less polar (higher Rf) than the desired product on silica TLC. |
| Ammonium Salts | e.g., [Et₃NH]⁺Cl⁻ | Reaction of HCl byproduct with amine base. | Highly polar; water-soluble. Typically does not move from the baseline on TLC. |
| Unreacted Starting Material | 4-Amino-1-benzylpiperidine | Incomplete reaction due to amine protonation or insufficient reagent. | More polar (lower Rf) than the desired product on silica TLC; basic. |
Visualizing Reaction & Side Product Pathways
Main Synthetic Pathway
Caption: Primary reaction pathway for N-acylation.
Common Side Reaction Pathways
Caption: Formation pathways for major side products.
Troubleshooting Workflow
Caption: A logical workflow for impurity identification and removal.
References
- BenchChem. (2025). Application Notes and Protocols for the Acylation of Amines with 3-Ethylbenzoyl Chloride.
- Fisher Scientific. Amide Synthesis.
- BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
- Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions.
- Chemguide. Reaction between acyl chlorides and amines - addition / elimination.
- YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides.
Sources
Technical Support Center: N-(1-benzylpiperidin-4-yl)benzamide Solubility Guide
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for N-(1-benzylpiperidin-4-yl)benzamide. This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on the solubility characteristics of this compound. Understanding solubility is a critical first step for any experiment, from initial screening to formulation development. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics I should expect from this compound based on its molecular structure?
A1: To understand the solubility of this compound, we must analyze its structure, which contains both polar and non-polar features. The general principle of "like dissolves like" is the key to predicting its behavior.[1]
-
Polar Features: The molecule contains a secondary amide (-C(=O)NH-) and a tertiary amine (the nitrogen in the piperidine ring). These groups can participate in hydrogen bonding (the amide as a donor and acceptor, the amine as an acceptor) and dipole-dipole interactions. This suggests solubility in polar organic solvents.
-
Non-Polar Features: The presence of a benzyl group and a benzamide phenyl ring gives the molecule significant non-polar character. These aromatic rings favor interactions with non-polar solvents through van der Waals forces.
Q2: I need to prepare a stock solution. What are the recommended starting solvents for this compound?
A2: Based on the structural analysis and data from similar benzamide compounds, the following solvents are recommended as starting points. It is always best practice to empirically test solubility for your specific concentration needs.
-
High Solubility Expected: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often excellent choices for creating high-concentration stock solutions of complex organic molecules.
-
Moderate to Good Solubility Expected: Chlorinated solvents such as Dichloromethane (DCM) and Chloroform are likely to be effective.[3] Alcohols like methanol and ethanol may also be suitable, as they have both polar and non-polar characteristics.[4][5]
-
Limited/Poor Solubility Expected: Highly non-polar solvents like hexanes and heptane are unlikely to be effective. Due to the compound's significant non-polar character, solubility in water is expected to be very low at neutral pH.
Q3: My compound is not dissolving in my chosen solvent. What troubleshooting steps can I take?
A3: Encountering solubility issues is a common laboratory challenge. Before assuming insolubility, consider the following physical and chemical methods to aid dissolution.
Troubleshooting Workflow for Solubility Issues
Caption: A troubleshooting workflow for common solubility problems.
-
Increase Surface Area: If you are working with a crystalline solid, grinding it into a fine powder will increase the surface area available for solvent interaction and can significantly speed up dissolution.[6]
-
Apply Mechanical Energy: Vigorous vortexing or, more effectively, sonication in an ultrasonic bath can help break apart solid aggregates and enhance solvation.[6]
-
Gentle Heating: Solubility often increases with temperature.[7] Try warming the solution gently (e.g., 30-40°C). However, be cautious, as excessive heat can degrade the compound. Always run a stability check if you use heat.
-
pH Adjustment (for Aqueous Solutions): The piperidine nitrogen is basic. In an acidic aqueous solution, this nitrogen will be protonated, forming a more polar and water-soluble salt. Adding a dilute acid like 5% HCl can dramatically increase aqueous solubility.[6]
Q4: What are the critical safety precautions for handling this compound?
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Wear a lab coat.
-
Respiratory Protection: Avoid inhaling dust. If the material is a fine powder, a respirator may be necessary.
If the compound is swallowed, rinse your mouth and call a poison center or doctor.[8] In case of skin contact, wash thoroughly with soap and water.[9]
Solubility Profile of this compound
The following table summarizes the predicted qualitative solubility of this compound in common laboratory solvents. This data is based on chemical principles and should be confirmed experimentally.
| Solvent | Solvent Type | Polarity Index[10] | Predicted Solubility | Rationale & Comments |
| Water | Polar Protic | 10.2 | Insoluble | The large non-polar groups (benzyl, phenyl) dominate, leading to poor interaction with water's hydrogen-bonding network. |
| Aqueous HCl (1M) | Aqueous Acidic | N/A | Soluble | The basic piperidine nitrogen is protonated to form a water-soluble hydrochloride salt.[6][11] |
| Aqueous NaOH (1M) | Aqueous Basic | N/A | Insoluble | The compound has no significant acidic protons to form a salt with a base. Solubility is expected to be similar to or lower than in pure water.[12] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Soluble | Excellent solvent for a wide range of organic molecules. A good choice for high-concentration stock solutions.[13] |
| Dichloromethane (DCM) | Halogenated | 3.1 | Soluble | Effectively solvates both moderately polar and non-polar regions of the molecule.[3] |
| Methanol (MeOH) | Polar Protic | 5.1 | Soluble | The alkyl chain and hydroxyl group can interact with both parts of the solute. Benzamides show good solubility in methanol.[4][5] |
| Ethanol (EtOH) | Polar Protic | - | Soluble | Similar to methanol, ethanol is a good general-purpose solvent for this type of compound. |
| Acetone | Polar Aprotic | 5.1 | Soluble | Often shows high solubility for benzamide derivatives.[14] |
| Ethyl Acetate (EtOAc) | Moderately Polar | 4.4 | Sparingly Soluble | May be a suitable solvent, but solubility might be lower compared to alcohols or DCM. |
| Toluene | Non-polar Aromatic | 2.4 | Sparingly Soluble | The aromatic nature of toluene can interact with the phenyl and benzyl rings, but it may struggle to solvate the polar amide group.[14] |
| Hexane | Non-polar Aliphatic | 0.1 | Insoluble | Lacks the polarity needed to dissolve the polar amide and amine functional groups.[6] |
Experimental Protocols
Protocol 1: Rapid Qualitative Solubility Assessment
This method provides a quick "yes/no" answer for solubility at an approximate concentration.
Methodology:
-
Preparation: Add approximately 1-2 mg of this compound to a small, clean test tube or a 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add the chosen solvent dropwise (approximately 20-40 µL per drop) up to a total volume of 0.5 mL.
-
Agitation: After each addition, vortex the tube vigorously for 20-30 seconds.
-
Observation: Visually inspect the solution against a dark background.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Sparingly Soluble: A significant portion of the solid dissolves, but some particles remain, or the solution appears hazy.
-
Insoluble: The solid does not appear to dissolve at all.[1]
-
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
This is a standard and reliable method to determine the equilibrium solubility of a compound in a specific solvent at a given temperature.[6]
Workflow for Shake-Flask Solubility Determination
Caption: Step-by-step workflow for the shake-flask method.
Methodology:
-
Preparation: Add an excess amount of this compound to a sealed vial (e.g., a glass scintillation vial) containing a precisely known volume of the solvent. "Excess" means enough solid will remain undissolved to ensure the solution is saturated.
-
Equilibration: Place the sealed vial in a shaker or on a rotator in a constant-temperature incubator (e.g., 25°C). Allow the mixture to equilibrate for at least 24 hours to ensure the solution reaches saturation. Longer times (48-72 hours) may be necessary.
-
Phase Separation: After equilibration, let the vial stand undisturbed until the excess solid has settled, leaving a clear supernatant. Centrifugation at a low speed can accelerate this step.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
Filtration: Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE or other compatible material) to remove any remaining microscopic solid particles.
-
Analysis: Accurately dilute the filtered sample with a suitable solvent and quantify the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Nuclear Magnetic Resonance (NMR).[7]
-
Calculation: Use the measured concentration and the dilution factor to calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.
References
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
- Experiment: Solubility of Organic & Inorganic Compounds. J. Chem. Ed..
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Columbia University.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage Learning.
- solubility experimental methods.pptx. Slideshare.
- 3-((1-Benzylpiperidin-4-yl)oxy)benzamide. PubChem.
- N-PIPERIDIN-4-YL-BENZAMIDE 33953-37-6 wiki. Guidechem.
- SAFETY D
- N-(N-benzylpiperidin-4-yl)-4-iodobenzamide. PubChem.
- n-(1-benzylpiperidin-4-yl)-n-(1-methylpiperidin-4-yl)benzamide. ChemicalBook.
- Benzamide. PubChem.
- SAFETY D
- N-(Piperidin-4-yl)benzamide. ChemBK.
- Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.
- SAFETY D
- SAFETY D
- Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.
- Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure.
- solubility issues of N-benzyl-N',N''-diphenylguanidine in common solvents. Benchchem.
- Benzamide is not very soluble in ether, benzoic acid is however very soluble in it.
- Solvent Miscibility Table. MilliporeSigma.
- N-Methyl-3-(piperidin-4-YL)benzamide stability in different solvents. Benchchem.
- Solvent Physical Properties. University of Wisconsin-Madison.
- Piperidine-containing compounds and use thereof in the treatment of diabetes.
Sources
- 1. chem.ws [chem.ws]
- 2. guidechem.com [guidechem.com]
- 3. chembk.com [chembk.com]
- 4. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. Solvent Physical Properties [people.chem.umass.edu]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. www1.udel.edu [www1.udel.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Preventing hydrolysis during "N-(1-benzylpiperidin-4-yl)benzamide" synthesis
A Guide to Preventing Hydrolysis and Maximizing Yield
Welcome to the technical support center for the synthesis of N-(1-benzylpiperidin-4-yl)benzamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during this common but sensitive amide coupling reaction. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively. The primary challenge in this synthesis is often the competitive hydrolysis of the acyl chloride starting material, which can drastically reduce yield and complicate purification. This document provides in-depth solutions to this critical issue.
Core Principles: The Chemistry Behind the Synthesis
The synthesis of this compound is a classic example of nucleophilic acyl substitution.[1][2][3] The most common and efficient method involves the reaction of 1-benzyl-4-aminopiperidine with benzoyl chloride.[4][5] This reaction is frequently performed under what are known as Schotten-Baumann conditions.[1][6][7]
The desired reaction involves the nucleophilic nitrogen of the amine attacking the electrophilic carbonyl carbon of the benzoyl chloride.[8][9] This forms a tetrahedral intermediate which then collapses, expelling a chloride ion to form the stable amide bond.[6][9] However, benzoyl chloride is highly reactive and susceptible to hydrolysis by any water present in the reaction, which produces benzoic acid and consumes your starting material.
Furthermore, the desired reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct.[10] This acid will readily react with the basic amine starting material, protonating it to form an ammonium salt.[10][11] This salt is no longer nucleophilic and cannot react with the benzoyl chloride, effectively halting the reaction and limiting the maximum possible yield to 50% in the absence of a base.[10]
Therefore, successful synthesis hinges on two key factors:
-
Excluding water to prevent hydrolysis of the benzoyl chloride.
-
Efficiently neutralizing the HCl byproduct to keep the amine nucleophile active.[4][]
Reaction and Side-Reaction Pathway
The diagram below illustrates the desired amidation pathway versus the competing hydrolysis side-reaction.
Caption: Desired amidation vs. hydrolysis and amine protonation.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is very low, and TLC/NMR analysis shows a large amount of benzoic acid. What is the primary cause?
This is a classic sign of significant benzoyl chloride hydrolysis. The most likely cause is the presence of water in your reaction system. Benzoyl chloride reacts vigorously with water to form benzoic acid, consuming your electrophile before it can react with the amine.
-
Causality: Water is a competing nucleophile that, while less reactive than the amine, can become a major problem if present in significant quantities or if the desired reaction is slow.
-
Solutions:
-
Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum).
-
Use anhydrous solvents. Purchase a new, sealed bottle or dry your solvent using appropriate methods (e.g., distillation from calcium hydride for dichloromethane).
-
Ensure your amine starting material is dry. If it's a hydrochloride salt, it must be free-based and dried before use.
-
Q2: The reaction stalls after about 50% completion, and I recover a lot of unreacted amine starting material. Why?
This strongly suggests that your amine is being taken out of the reaction by protonation. As the reaction proceeds, it generates HCl.[10] Without a suitable base to act as an acid scavenger, this HCl will protonate the basic nitrogen of your starting amine, forming an unreactive ammonium salt.[11][]
-
Causality: The amine hydrochloride salt is not nucleophilic and cannot participate in the amide bond formation.
-
Solutions:
-
Add at least one equivalent of a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to your reaction mixture along with your starting amine.[4][13]
-
Alternatively, use biphasic Schotten-Baumann conditions with an aqueous base like NaOH or K₂CO₃.[2][6] The base in the aqueous layer will neutralize the HCl as it is formed at the interface.
-
Q3: What is the best base to use? An organic tertiary amine or an aqueous inorganic base?
The choice depends on your specific setup and the sensitivity of your materials. Both are effective strategies for neutralizing HCl.
| Base Type | Method | Advantages | Disadvantages |
| Organic Base (TEA, DIPEA) | Homogeneous | Single-phase reaction, easy to monitor by TLC. Good for small-scale reactions. The resulting hydrochloride salt of the base often precipitates, helping to drive the reaction. | The hydrochloride salt can sometimes make stirring difficult. The base must be pure and dry. |
| Inorganic Base (NaOH, K₂CO₃) | Biphasic (Schotten-Baumann) | Very effective at scavenging acid. The product is often easily isolated from the organic layer. Reagents are inexpensive.[1][6] | Vigorous stirring is required to maintain a high surface area between phases. The risk of benzoyl chloride hydrolysis at the aqueous interface is higher if not managed properly.[7] |
Q4: My reaction is turning into a thick, unstirrable slurry. What is happening?
This is most likely the precipitation of the triethylammonium chloride (or other amine hydrochloride) salt when using an organic base like triethylamine in a solvent like dichloromethane (DCM). While this precipitation can help drive the reaction to completion, it can be problematic on a larger scale.
-
Causality: The salt byproduct has low solubility in many common aprotic organic solvents.
-
Solutions:
-
Increase the solvent volume to keep the salt at least partially dissolved.
-
Switch to a more polar aprotic solvent like N,N-dimethylformamide (DMF), where the salt may be more soluble.[13]
-
Use a mechanical stirrer instead of a magnetic stir bar for better agitation of thick slurries.
-
Troubleshooting Guide
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Low Yield & High Benzoic Acid | 1. Water in solvent, reagents, or glassware.2. Benzoyl chloride added too quickly to an aqueous biphasic system. | 1. Use anhydrous solvents and oven-dried glassware. Ensure amine is dry.2. Add benzoyl chloride slowly at 0°C to the well-stirred biphasic mixture to minimize its residence time at the aqueous interface. |
| Significant Unreacted Amine | 1. Insufficient or no base used.2. The base used was of poor quality or wet. | 1. Add at least 1.1 equivalents of a dry tertiary amine base (e.g., TEA, DIPEA).2. Use a fresh, sealed bottle of the base. |
| Reaction is Violently Exothermic | The reaction of acyl chlorides with amines is highly exothermic.[7][] | 1. Cool the reaction vessel to 0°C in an ice bath before adding the benzoyl chloride.2. Add the benzoyl chloride dropwise via a syringe or addition funnel over 15-30 minutes.3. Ensure adequate stirring to dissipate heat. |
| Product is Difficult to Purify | Contamination with benzoic acid or the tertiary amine base. | 1. During work-up, wash the organic layer with a mild aqueous base (e.g., sat. NaHCO₃ solution) to remove acidic benzoic acid.2. Wash the organic layer with dilute aqueous acid (e.g., 1M HCl) to remove the basic tertiary amine, followed by a brine wash. |
Optimized Protocol to Minimize Hydrolysis
This protocol utilizes an organic base in an anhydrous aprotic solvent, a reliable method for preventing hydrolysis.
1. Preparation (Critical Step)
-
Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator under an inert atmosphere (N₂ or Argon).
-
Use a new, sealed bottle of anhydrous dichloromethane (DCM).
-
Ensure your 1-benzyl-4-aminopiperidine and triethylamine (TEA) are pure and dry.
2. Reaction Setup
-
To a dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 1-benzyl-4-aminopiperidine (1.0 eq).
-
Add anhydrous DCM (approx. 0.1 M concentration relative to the amine).
-
Add triethylamine (1.2 eq). Stir the mixture until all solids are dissolved.
-
Cool the flask to 0°C using an ice-water bath.
3. Amide Formation
-
In a separate dry syringe, draw up benzoyl chloride (1.1 eq).
-
Add the benzoyl chloride to the stirring amine solution dropwise over 20 minutes. Maintain the temperature at 0°C. A white precipitate (triethylammonium chloride) will likely form.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine.
4. Work-up and Purification
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and dilute with more DCM.
-
Wash the organic layer sequentially with:
-
1M HCl (to remove excess TEA)
-
Saturated NaHCO₃ solution (to remove any trace benzoic acid)
-
Brine (to remove bulk water)
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material via column chromatography or recrystallization as needed to obtain the pure this compound.
References
-
Clark, J. (2015). Reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Schotten-Baumann Reaction. Retrieved from [Link]
-
Clark, J. (2015). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]
-
Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]
-
Tanabe, K., & Ido, T. (1965). THE MECHANISM OF THE HYDROLYSIS OF BENZAL CHLORIDE. Journal of the Research Institute for Catalysis, Hokkaido University. Retrieved from [Link]
-
Pearson. (2024). Show how you would use appropriate acyl chlorides and amines to synthesize each of the following amides. Retrieved from [Link]
-
SciSpace. (n.d.). The mechanism of the hydrolysis of benzyl chloride. Retrieved from [Link]
-
Quora. (2018). Why does the benzyl chloride undergo hydrolysis through an SN1 and not through an SN2 mechanism?. Retrieved from [Link]
-
ResearchGate. (2014). Is it necessary to use a base to synthesise an amide from the reaction between acyl chloride and an amine?. Retrieved from [Link]
-
Reddit. (2024). Which benzoyl chloride undergoes hydrolysis faster in water?. r/AdvancedOrganic. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
PubMed. (1951). Mechanism of hydrolysis of benzoyl chloride. Retrieved from [Link]
-
PubMed. (1998). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Retrieved from [Link]
-
AACR Journals. (1996). Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer. Cancer Research. Retrieved from [Link]
-
ResearchGate. (2019). How can we protect amide bonds from breaking in alkaline solutions?. Retrieved from [Link]
-
Reddit. (2020). How to prevent the acid hydrolysis of an amide?. r/chemhelp. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity ?? Receptor Ligand for Potential Imaging of Breast Cancer. Retrieved from [Link]
-
RSC Publishing. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. Retrieved from [Link]
-
YouTube. (2025). Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry. Retrieved from [Link]
-
Quora. (2020). Why do amides require much harsher conditions for hydrolysis than esters?. Retrieved from [Link]
-
DTIC. (2025). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. Show how you would use appropriate acyl chlorides and amines to s... | Study Prep in Pearson+ [pearson.com]
- 4. Amide Synthesis [fishersci.it]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. jk-sci.com [jk-sci.com]
- 7. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 13. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
"N-(1-benzylpiperidin-4-yl)benzamide" stability and storage conditions
Welcome to the technical support guide for N-(1-benzylpiperidin-4-yl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its experimental lifecycle. The following information is synthesized from established chemical principles and data from structurally related molecules to provide a comprehensive guide to storage, handling, and troubleshooting.
I. Core Concepts: Understanding the Stability of this compound
This compound is a molecule featuring a central piperidine ring, an amide linkage, and two benzyl groups. The stability of this compound is primarily influenced by the chemical reactivity of these functional groups. The tertiary amine within the piperidine ring and the amide bond are the most probable sites for degradation. Potential degradation pathways include hydrolysis of the amide bond and oxidation of the benzyl groups or the tertiary amine.
Based on the analysis of safety data sheets for similar compounds, such as benzamide and N-benzylpiperidine derivatives, this compound is expected to be a solid that is stable under recommended storage conditions.[1][2][3][4] However, exposure to adverse conditions can lead to degradation, impacting experimental results.
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term storage, it is recommended to keep the solid compound in a tightly sealed container in a dry, cool, and well-ventilated place.[2][3][4] To minimize potential degradation, storage at -20°C is advisable, especially for reference standards or material intended for long-term studies. The container should be protected from light.
Q2: How should I store solutions of this compound?
For short-term use, dissolving the compound in a high-quality aprotic solvent like DMSO is recommended.[5] For long-term storage of solutions, it is best to prepare stock solutions in an anhydrous aprotic solvent, aliquot them into single-use vials to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C.[5] The vials should be tightly sealed to prevent solvent evaporation and moisture ingress.
Q3: Is this compound sensitive to light?
Q4: What are the signs of degradation?
Visual signs of degradation in the solid form can include discoloration (e.g., yellowing) or changes in crystallinity. For solutions, the appearance of precipitates or a change in color may indicate degradation.[5] The most definitive way to detect degradation is through analytical techniques such as HPLC, which may show the appearance of new peaks or a decrease in the main peak's area over time.[5]
III. Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low compound activity in an assay. | Compound degradation in the assay buffer or stock solution. | Perform a stability study of the compound in the assay buffer under the experimental conditions (temperature, time).[5] Prepare a fresh stock solution from solid material and re-run the experiment. |
| Appearance of new peaks in HPLC analysis. | Degradation of the compound due to hydrolysis, oxidation, or other reactions. | Characterize the new peaks using mass spectrometry (MS) to identify potential degradation products. Review the storage and handling conditions of the compound and its solutions.[5] |
| Precipitation of the compound from solution. | Poor solubility in the chosen solvent or solvent evaporation. | Verify the solubility of the compound in the selected solvent. Ensure the storage container is properly sealed to prevent solvent evaporation.[5] Consider gentle warming or sonication to redissolve the compound, but be mindful of potential temperature-induced degradation. |
| Discoloration of the solid compound or its solution. | Oxidation or other chemical reactions, possibly initiated by exposure to air or light. | Protect the compound from light and air by storing it under an inert atmosphere (e.g., argon or nitrogen) and in amber vials.[1][5] If compatible with the experimental setup, consider adding an antioxidant to solutions. |
IV. Experimental Protocols
Protocol 1: General Handling and Solution Preparation
-
Before use, allow the container of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a clean, dry environment.
-
To prepare a stock solution, add the appropriate volume of a high-quality, anhydrous aprotic solvent (e.g., DMSO) to the solid.
-
Ensure complete dissolution by vortexing or brief sonication.
-
If not for immediate use, aliquot the stock solution into single-use amber vials, seal tightly, and store at -20°C or -80°C.
Protocol 2: Assessment of Compound Stability in an Aqueous Buffer
This protocol provides a framework for determining the stability of this compound in your specific experimental buffer.
-
Prepare a solution of the compound in the aqueous buffer at the final experimental concentration.
-
Immediately after preparation (t=0), take an aliquot and analyze it by a suitable analytical method (e.g., HPLC-UV) to determine the initial peak area of the compound.
-
Incubate the remaining solution under the same conditions as your experiment (e.g., 37°C for 24 hours).
-
At various time points (e.g., 2, 4, 8, 24 hours), take aliquots and analyze them by the same analytical method.
-
Compare the peak area of the compound at each time point to the initial peak area to determine the percentage of the compound remaining. A significant decrease in the peak area or the appearance of new peaks indicates instability.
V. Data Summary
The following table provides general guidance on storage conditions based on the properties of structurally similar compounds.
| Form | Storage Temperature | Protection | Incompatible Materials |
| Solid | Room Temperature (short-term), -20°C (long-term) | Tightly sealed container, protect from light and moisture.[1][2] | Strong oxidizing agents.[2][3] |
| Solution (in aprotic solvent) | -20°C to -80°C | Tightly sealed amber vials, inert atmosphere if possible. | Strong acids, bases, and strong oxidizing agents.[6] |
VI. Logical Workflow for Stability Assessment
The following diagram illustrates a logical workflow for assessing the stability of this compound.
Caption: Workflow for assessing compound stability.
References
-
Loba Chemie. BENZAMIDE FOR SYNTHESIS MSDS. (2016-04-28). [Link]
-
PubChem. N-(N-benzylpiperidin-4-yl)-4-iodobenzamide. [Link]
-
PubChem. 3-((1-Benzylpiperidin-4-yl)oxy)benzamide. [Link]
-
John, C. S., et al. (1995). Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. Cancer Research, 55(14), 3022–3027. [Link]
-
Jakubowska, A., et al. (2011). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 69(3), 449–455. [Link]
-
PubChem. 1-Benzyl-4-piperidylamine. [Link]
-
John, C. S., et al. (1995). Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer. ResearchGate. [Link]
-
John, C. S., et al. (1995). Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer. Cancer Research, 55(14), 3022-3027. [Link]
-
Abate, C., et al. (2004). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry, 47(1), 211–220. [Link]
-
Huang, Z. N., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research, 41(12), 1149–1161. [Link]
-
Asif, M. (2011). Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. Journal of Chemical and Pharmaceutical Research, 3(4), 58-66. [Link]
-
PubChem. Benzamide. [Link]
-
PubChem. N-benzyl-4-sulfamoylbenzamide. [Link]
-
PubChem. N-Benzoylbenzylamine. [Link]
Sources
Technical Support Center: A-Z Guide to Overcoming Low Yields in Benzamide Coupling Reactions
Welcome to your comprehensive resource for troubleshooting and optimizing benzamide coupling reactions. This guide is specifically curated for researchers, scientists, and professionals in drug development who encounter challenges in achieving high yields and purity. Here, we move beyond simple protocols to explore the underlying chemical principles, helping you make informed decisions to rescue and refine your synthetic outcomes.
Frequently Asked Questions (FAQs): Diagnosing and Solving Common Yield Issues
This section directly addresses the most common and frustrating issues encountered during benzamide synthesis. We provide not just solutions, but the rationale behind them, empowering you to adapt these strategies to your unique substrates.
Q1: My reaction shows complete consumption of starting materials, but the yield of my benzamide is still low. What's happening?
This is a classic and often perplexing scenario. If your starting materials are consumed but the desired product is lacking, the issue likely lies with side reactions or product instability. Here are the primary culprits and how to address them:
-
Hydrolysis of the Activated Intermediate: The most common side reaction is the hydrolysis of the activated carboxylic acid species by trace amounts of water in your reaction.[1][2] This reverts the activated intermediate back to the starting benzoic acid.
-
Causality: Coupling reagents create highly reactive intermediates (e.g., O-acylisourea for carbodiimides) that are susceptible to nucleophilic attack by water.[3]
-
Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents and reagents.[4] Consider storing solvents over molecular sieves.
-
-
Side Reactions with the Coupling Reagent: Some coupling reagents can participate in unwanted side reactions. For instance, with uronium/aminium reagents like HATU, a guanidinium byproduct can form if the amine reacts with the coupling reagent itself.
-
Causality: This occurs when the amine attacks the coupling reagent before the activated carboxylic acid has a chance to react. The order of addition is critical.
-
Solution: Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.[1] This ensures the activated species is formed and ready to react immediately upon amine addition.
-
-
Product Loss During Workup: The benzamide product may be lost during the extraction and purification steps.
-
Causality: Improper pH during aqueous washes can lead to the protonation or deprotonation of your product, potentially increasing its solubility in the aqueous layer.[2]
-
Solution: Carefully optimize your workup procedure. Check the pH of the aqueous layer to ensure it's appropriate for your product's properties. Minimize the number of extraction and purification steps where possible.[5]
-
Q2: My reaction is sluggish or stalls completely. How can I drive it to completion?
A stalled reaction points to issues with reactivity, either of the substrates or the reagents. Let's break down the possibilities:
-
Inadequate Carboxylic Acid Activation: The coupling reagent may not be potent enough for your specific benzoic acid derivative.[1]
-
Causality: Electron-withdrawing groups on the benzoic acid can make the carboxyl group less nucleophilic and harder to activate. Steric hindrance near the carboxylic acid can also impede activation.[6]
-
Solution: Switch to a more powerful coupling reagent. For sterically hindered or electron-deficient substrates, phosphonium salts (like PyBOP) or uronium/aminium salts (like HATU) are often more effective than standard carbodiimides like DCC or EDC.[7][8]
-
-
Low Nucleophilicity of the Amine: The amine may not be a strong enough nucleophile to attack the activated carboxylic acid.
-
Causality: Electron-withdrawing groups on the amine decrease its nucleophilicity.[6] Steric hindrance around the nitrogen atom can also physically block the reaction.[6]
-
Solution: For challenging amines, consider converting the benzoic acid to a more reactive acyl fluoride using reagents like TFFH or BTFFH.[9] This creates a highly electrophilic intermediate that can react even with weak nucleophiles.
-
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly influence the reaction rate.
-
Causality: The solvent plays a crucial role in solvating the reactants and intermediates.[10] An inappropriate base can deprotonate the amine, rendering it non-nucleophilic.[11]
-
Solution: Screen different solvents. While DMF and DCM are common, greener alternatives like 2-MeTHF or ethyl acetate can sometimes offer better results.[12] Ensure you are using a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to prevent it from competing with your amine. If the reaction is slow at room temperature, gentle heating may be beneficial, but monitor carefully for potential side reactions.[5]
-
Q3: I'm observing significant racemization of my chiral benzoic acid. How can I prevent this?
Racemization is a major concern when working with chiral carboxylic acids, particularly in peptide synthesis. It typically occurs through the formation of an azlactone intermediate.[13]
-
Causality: The activated carboxylic acid can cyclize to form a highly reactive oxazolone (azlactone), which is prone to deprotonation at the chiral center, leading to racemization.[14]
-
Solution:
-
Use Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure) is highly effective at suppressing racemization.[1][15] These additives form active esters that are more stable and less prone to azlactone formation.
-
Choose the Right Coupling Reagent: Phosphonium (e.g., PyBOP) and aminium (e.g., HATU) reagents are generally associated with lower levels of racemization compared to carbodiimides alone.[7] Newer reagents like TFPN have also been developed specifically for racemization-free couplings.[16]
-
Control the Temperature: Running the reaction at a lower temperature can help to minimize the rate of racemization.[1]
-
Troubleshooting Workflow
When faced with a low-yield reaction, a systematic approach is key. The following workflow can help you logically diagnose and solve the problem.
Caption: A logical workflow for troubleshooting low yields in benzamide coupling reactions.
Experimental Protocols
Here are detailed, step-by-step methodologies for a standard coupling reaction and a robust workup procedure.
Protocol 1: General Procedure for Benzamide Coupling Using HATU[1]
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the benzoic acid derivative (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Pre-activation: Add a non-nucleophilic base like DIPEA (2.0 equivalents), followed by the coupling reagent HATU (1.0-1.5 equivalents).
-
Activation: Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial to form the active ester and minimize side reactions.
-
Amine Addition: Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Quenching: Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
Protocol 2: Standard Aqueous Workup Procedure[19]
-
Dilution: Dilute the reaction mixture with an organic solvent like ethyl acetate (EtOAc).
-
Acid Wash: Transfer the mixture to a separatory funnel and wash with a 1 M citric acid solution or 1 M HCl to remove the basic components like unreacted amine and DIPEA.
-
Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted carboxylic acid and acidic byproducts.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude benzamide product. The crude product can then be purified by column chromatography or recrystallization.
Data Presentation: Choosing the Right Coupling Reagent
The selection of the coupling reagent is often the most critical decision. The following table summarizes the characteristics of common coupling reagents to guide your choice.[8]
| Coupling Reagent | Class | Reactivity | Key Advantages | Potential Issues |
| EDC/HOBt | Carbodiimide | Moderate-High | Cost-effective; HOBt minimizes racemization.[8] | Formation of N-acylurea byproduct which can be difficult to remove.[8] |
| HATU | Uronium/Aminium Salt | High | Highly efficient and fast; effective for hindered substrates.[1][2] | Can cause guanidinylation of the amine if not pre-activated. |
| PyBOP | Phosphonium Salt | High | High reactivity; low racemization.[5] | Byproducts can be difficult to remove; can be expensive.[5] |
| T3P® | Phosphonic Anhydride | High | Excellent for difficult couplings; water-soluble byproducts simplify workup.[8][17] | May have a limited scope for very complex substrates.[5] |
Visualizing the Mechanism: Carbodiimide Coupling with HOBt
Understanding the reaction mechanism is vital for effective troubleshooting. The diagram below illustrates the key steps in a carbodiimide-mediated coupling reaction, including the role of HOBt in suppressing side reactions.
Caption: The role of HOBt in intercepting the O-acylisourea intermediate to form a more stable active ester, preventing the formation of the N-acylurea byproduct.
By understanding these common pitfalls and employing a systematic, evidence-based approach to troubleshooting, you can significantly improve the yield and purity of your benzamide coupling reactions, accelerating your research and development efforts.
References
-
Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. Benchchem.
-
Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs. Benchchem.
-
Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Journal of Chromatographic Science.
-
Troubleshooting common issues in benzamide synthesis. Benchchem.
-
Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem.
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
-
How to overcome common problems in Benzamide synthesis?. Benchchem.
-
Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. Green Chemistry.
-
Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research.
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
-
Coupling Reagents. Aapptec Peptides.
-
Amide Synthesis. Fisher Scientific.
-
Optimization of reaction conditions for synthesizing benzamides. Benchchem.
-
TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers.
-
Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. International Journal of Peptide and Protein Research.
-
Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey. ResearchGate.
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications.
-
A Comparative Guide to Coupling Reagents for Amide Synthesis with 2-(Chloromethyl)benzoic Acid. Benchchem.
-
Amine to Amide Mechanism - T3P. Common Organic Chemistry.
-
Amide Workup. Biofilm Inhibitor Synthesis.
-
Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. University of Strathclyde.
-
Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry.
-
Chemistry of Amides. Chemistry LibreTexts.
-
Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering.
-
Peptide Coupling Reagents Guide. Sigma-Aldrich.
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
-
Carbodiimide Crosslinker Chemistry: EDC and DCC. Creative Proteomics.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. hepatochem.com [hepatochem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 10. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. TFPN-mediated racemization/epimerization-free amide and peptide bond formation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
"N-(1-benzylpiperidin-4-yl)benzamide" byproduct identification and removal
A Guide for Researchers, Scientists, and Drug Development Professionals on Byproduct Identification and Removal
Welcome to the Technical Support Center for N-(1-benzylpiperidin-4-yl)benzamide synthesis. This guide provides in-depth troubleshooting and frequently asked questions to assist you in identifying and removing common byproducts encountered during your experiments. As Senior Application Scientists, we've designed this resource to be a practical, field-proven tool based on established chemical principles and extensive laboratory experience.
I. Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis and purification of this compound.
Q1: What is the most common synthetic route for this compound, and what are the expected byproducts?
A1: The most prevalent synthetic route is the acylation of 4-amino-1-benzylpiperidine with benzoyl chloride.[][2] This reaction, often performed under Schotten-Baumann conditions, is efficient but can lead to several byproducts.[3] The primary expected byproducts include:
-
Benzoic Acid: Formed from the hydrolysis of excess benzoyl chloride.[3][4]
-
Unreacted Starting Materials: Residual 4-amino-1-benzylpiperidine and benzoyl chloride.
-
Diacylated Product: N,N-dibenzoyl-1-benzylpiperidin-4-amine, resulting from the further reaction of the product with benzoyl chloride, although this is less common for secondary amides.
-
Salts: Triethylamine hydrochloride or other amine salts if a base is used to scavenge the HCl byproduct.[]
Q2: I have a persistent impurity in my NMR spectrum that I suspect is benzoic acid. What is the quickest way to remove it?
A2: An acid-base liquid-liquid extraction is the most effective and rapid method for removing benzoic acid.[5][6][7] By washing the organic layer containing your product with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, the acidic benzoic acid is converted to its water-soluble sodium benzoate salt, which is then extracted into the aqueous phase.[4][5]
Q3: My crude product is an oil, making recrystallization difficult. What purification method should I consider?
A3: If your product is an oil or if recrystallization fails to yield a pure solid, column chromatography is the recommended purification technique.[8] For this compound, a silica gel column with a gradient elution of ethyl acetate in hexanes is typically effective. The less polar product will elute before the more polar impurities like benzoic acid.
Q4: Can I use an amide coupling reagent instead of benzoyl chloride to synthesize this compound?
A4: Yes, amide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to form the amide bond directly from benzoic acid and 4-amino-1-benzylpiperidine.[2][3] This method avoids the use of the highly reactive benzoyl chloride and can minimize the formation of certain byproducts. However, byproducts specific to the coupling reagent, such as dicyclohexylurea (DCU) in the case of DCC, will be introduced and require removal, often by filtration.[2]
II. Troubleshooting Guides
This section provides detailed protocols and explanations for identifying and removing specific byproducts encountered during the synthesis of this compound.
Byproduct Identification
A crucial first step in any purification strategy is the accurate identification of impurities. The following analytical techniques are indispensable for this purpose.
Thin-Layer Chromatography (TLC)
TLC is a quick and effective method for monitoring reaction progress and identifying the number of components in your crude product.
Protocol:
-
Prepare a TLC plate (silica gel 60 F₂₅₄).
-
Spot the crude reaction mixture, your starting materials (4-amino-1-benzylpiperidine and benzoyl chloride), and the purified product (if available) on the plate.
-
Develop the plate in a suitable solvent system (e.g., 30-50% ethyl acetate in hexanes).
-
Visualize the spots under UV light (254 nm) and/or by staining with an appropriate agent (e.g., potassium permanganate).
Interpretation:
-
Benzoic Acid: Tends to have a low Rf value and may streak due to its high polarity.
-
4-Amino-1-benzylpiperidine: Will have a different Rf value than the product.
-
This compound: The desired product spot.
-
New Spots: Indicate the presence of byproducts.
High-Performance Liquid Chromatography (HPLC)
For a more quantitative analysis of purity, HPLC is the method of choice. Amide-based columns can be particularly effective for separating polar compounds.[9][10]
Typical HPLC Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
This method will allow for the separation and quantification of the desired product and various impurities.
Byproduct Removal Strategies
Once byproducts have been identified, the appropriate purification strategy can be implemented.
Workflow for Byproduct Identification and Removal
Caption: Workflow for byproduct identification and removal.
Removal of Benzoic Acid via Acid-Base Extraction
This technique leverages the acidic nature of benzoic acid to separate it from the neutral amide product.
Protocol:
-
Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat this wash 2-3 times.[4]
-
Combine the aqueous layers and acidify with concentrated HCl to precipitate the benzoic acid, confirming its presence.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer in vacuo to obtain the purified product.
Causality: The basic NaHCO₃ deprotonates the carboxylic acid group of benzoic acid, forming the highly water-soluble sodium benzoate salt. This salt is preferentially partitioned into the aqueous layer, effectively removing it from the organic layer containing the desired amide.[5][7]
Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities.
Protocol:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of the appropriate solvent (e.g., dichloromethane).
-
Load the dissolved product onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of 0% to 50% ethyl acetate in hexanes).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Experimental Insight: The choice of solvent system is critical. A good starting point is a solvent system that gives an Rf value of ~0.3 for the desired product on TLC.
Purification by Recrystallization
If the crude product is a solid, recrystallization can be an effective method for purification.
Protocol:
-
Select an appropriate solvent or solvent system. For benzamide derivatives, polar protic solvents like ethanol or a mixed solvent system such as ethanol-water are often effective.[11]
-
Dissolve the crude solid in the minimum amount of hot solvent to create a saturated solution.[12]
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals to a constant weight.
Self-Validation: The purity of the recrystallized product can be confirmed by its sharp melting point and by the analytical techniques described above. A high percent recovery indicates an efficient recrystallization process.[13]
Decision Matrix for Purification Method
Caption: Decision matrix for selecting a purification method.
References
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022). Retrieved from [Link]
-
Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride? (2013). ResearchGate. Retrieved from [Link]
-
Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. (1998). PubMed. Retrieved from [Link]
-
The Extraction of Benzoic Acid from a Mixture. (n.d.). Retrieved from [Link]
- Process for the purification of benzoic acid. (1978). Google Patents.
-
Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer. (1995). Cancer Research. Retrieved from [Link]
-
Removing excess Benzoyl Chloride. (2006). Sciencemadness.org. Retrieved from [Link]
-
(PDF) Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer. (1995). ResearchGate. Retrieved from [Link]
-
How should I purify a complex, polar, amide reaction mixture? (2023). Biotage. Retrieved from [Link]
-
Urea. (n.d.). Wikipedia. Retrieved from [Link]
-
Properties of Two Amide-Based Hydrophilic Interaction Liquid Chromatography Columns. (2013). PubMed. Retrieved from [Link]
-
Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (1987). DTIC. Retrieved from [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2011). PMC. Retrieved from [Link]
-
InertSustain Amide Column. (n.d.). GL Sciences. Retrieved from [Link]
-
Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. (2020). ACS Publications. Retrieved from [Link]
- Method for purifying benzoyl chloride reaction terminating solution. (2012). Google Patents.
-
Benzyl Chloride removal? (2011). Reddit. Retrieved from [Link]
-
N-(N-benzylpiperidin-4-yl)-4-iodobenzamide. (n.d.). PubChem. Retrieved from [Link]
-
Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. (2018). White Rose eTheses Online. Retrieved from [Link]
-
Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. (1995). PubMed. Retrieved from [Link]
-
Cocrystal screening of hydroxybenzamides with benzoic acid derivatives: a comparative study of thermal and solution-based methods. (2014). PubMed. Retrieved from [Link]
-
Chemistry 210 Experiment Ib. (2012). Retrieved from [Link]
-
24.3: Synthesis of Amides. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Representative data for the loss of benzoyl chloride, BC (b), and... (n.d.). ResearchGate. Retrieved from [Link]
-
Benzamide Preparation from Benzoic Acid. (2018). YouTube. Retrieved from [Link]
-
Lab Report Recrystallization. (2016). FAMU. Retrieved from [Link]
- The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (2020). Google Patents.
-
1-Benzyl-4-piperidylamine. (n.d.). PubChem. Retrieved from [Link]
- Method for preparing 4-piperidyl piperidine. (2005). Google Patents.
-
Base and solvent dependency of an oxidative retro-alkylation of secondary and tertiary benzylamines. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
Sources
- 2. Amide Synthesis [fishersci.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
- 8. biotage.com [biotage.com]
- 9. Properties of two amide-based hydrophilic interaction liquid chromatography columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. glsciences.eu [glsciences.eu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chemistry 210 Experiment Ib [home.miracosta.edu]
- 13. famu.edu [famu.edu]
Technical Support Center: Optimizing the Purity of N-(1-benzylpiperidin-4-yl)benzamide
Welcome to the technical support center for the synthesis and purification of N-(1-benzylpiperidin-4-yl)benzamide. This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges encountered during the synthesis and purification of this compound. Here, we provide in-depth, scientifically grounded solutions to help you achieve the highest possible purity for your target molecule.
Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific issues you may encounter during your experimental work, offering explanations for the underlying causes and providing step-by-step protocols to resolve them.
Issue 1: Significant Presence of Starting Materials in the Crude Product
Question: My post-reaction analysis (TLC, ¹H NMR) of this compound shows a large amount of unreacted 4-amino-1-benzylpiperidine and benzoic acid. What went wrong and how can I fix this?
Answer: This is a common issue that typically points to incomplete reaction, often stemming from several factors. The synthesis of this compound is an amide bond formation, most frequently a Schotten-Baumann reaction involving 4-amino-1-benzylpiperidine and benzoyl chloride.[1]
Causality and Resolution:
-
Reagent Quality & Stoichiometry:
-
Benzoyl Chloride Hydrolysis: Benzoyl chloride is highly reactive towards water.[2] If your solvent or amine starting material is not anhydrous, the benzoyl chloride will hydrolyze to benzoic acid, making it unavailable for the desired reaction.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. If the 4-amino-1-benzylpiperidine was stored as a salt (e.g., hydrochloride), ensure it has been fully neutralized and dried before use. Use a fresh bottle of benzoyl chloride or distill it prior to use.[2]
-
-
Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to unreacted starting materials. The presence of excess amine can sometimes lead to side-product formation.
-
Solution: Carefully calculate and measure the molar equivalents. A slight excess (1.1-1.2 equivalents) of the amine can sometimes be used to ensure all the acid chloride is consumed, but this makes purification to remove the excess amine critical.
-
-
-
Reaction Conditions:
-
Insufficient Base: The reaction releases HCl, which will protonate the starting amine, rendering it non-nucleophilic. A base is required to neutralize this acid and drive the reaction to completion.[1]
-
Solution: Use at least one equivalent of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For reactions starting with an amine salt, two equivalents of base are necessary.
-
-
Temperature Control: The reaction is exothermic.[1] Adding the benzoyl chloride too quickly can cause the temperature to rise, leading to side reactions.
-
Solution: Cool the reaction mixture in an ice bath (0 °C) before and during the dropwise addition of benzoyl chloride.[3]
-
-
-
Purification Strategy - Acid-Base Extraction: Even with optimized reaction conditions, some starting material may remain. An acid-base extraction is a highly effective method to remove both unreacted amine (basic) and unreacted benzoic acid (acidic) from your desired product (basic).[4][5][6]
-
Principle: The key is to manipulate the solubility of each component by changing the pH.[7]
-
Your desired product, this compound, has a basic piperidine nitrogen.
-
Unreacted 4-amino-1-benzylpiperidine is also basic.
-
Unreacted benzoic acid (from hydrolysis) is acidic.
-
Here is a workflow to separate these components:
Workflow: Acid-Base Extraction Protocol
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as dichloromethane (DCM) or ethyl acetate.
-
Acid Wash (Removes Basic Impurities):
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).[8]
-
Shake the funnel vigorously, venting frequently to release any pressure.[4]
-
Allow the layers to separate. The protonated product and the protonated starting amine will move into the aqueous layer. The acidic and neutral impurities remain in the organic layer.
-
Crucially, keep the aqueous layer containing your product.
-
-
Neutral/Acidic Impurity Removal:
-
Wash the aqueous layer with a fresh portion of organic solvent (e.g., DCM) to remove any trapped neutral or acidic impurities. Discard this organic wash.
-
-
Product Recovery:
-
Cool the acidic aqueous layer in an ice bath.
-
Slowly add a base (e.g., 1 M NaOH or a saturated NaHCO₃ solution) until the solution is basic (confirm with pH paper, pH > 10). Your product will deprotonate and may precipitate out or form an oily layer.
-
Extract the product back into a fresh organic solvent (e.g., DCM, 2-3 times).
-
Combine the organic extracts.
-
-
Final Steps:
-
Dry the combined organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.
-
Visual Workflow: Acid-Base Extraction
Caption: Decision workflow for purification via acid-base extraction.
-
Issue 2: Product Purity is Still Low After Extraction, or the Product is an Off-White/Yellow Solid
Question: I performed an acid-base extraction, but my product is still not pure enough for my needs, and it has a noticeable color. What is the next step?
Answer: While acid-base extraction is excellent for removing acidic and basic impurities, it may not remove neutral, non-polar byproducts or colored impurities. For crystalline solids like this compound, recrystallization is the preferred next step to improve purity and color.[9]
Causality and Resolution:
-
Trapped Impurities: Minor impurities can get trapped within the crystal lattice of the solid product as it precipitates from the reaction or workup.
-
Neutral Byproducts: The reaction might produce small amounts of neutral byproducts that are not removed by acid-base washes.
Recrystallization Strategy: The principle of recrystallization is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. The desired compound will crystallize out in a purer form, leaving the impurities dissolved in the cold solvent (the "mother liquor").
Protocol: Recrystallization of this compound
-
Solvent Selection: The key is finding a solvent in which your product is highly soluble when hot but poorly soluble when cold.
-
Recommended Solvents: For benzamide derivatives, polar protic solvents like ethanol or isopropanol are often good choices.[9][10] A mixed solvent system like ethanol/water or acetone/hexane can also be very effective.
-
Screening: Test small amounts of your product in different solvents to find the ideal one.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Heat the mixture gently (e.g., on a hot plate) with stirring until the solvent boils.
-
Continue adding small portions of hot solvent until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce your final yield.[10]
-
-
Decolorization (If Necessary):
-
If the hot solution is colored, remove it from the heat and add a very small amount of activated charcoal.
-
Swirl the mixture for a few minutes.
-
Perform a hot filtration (using a fluted filter paper and a pre-heated funnel) to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and promote the formation of larger, purer crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Dry the purified crystals under vacuum.
-
| Solvent System | Product Solubility (Hot) | Product Solubility (Cold) | Impurity Solubility (Cold) |
| Ideal Solvent | High | Low | High |
| Ethanol/Water | High in hot ethanol | Low in cold ethanol/water | High in cold ethanol/water |
| Acetone/Hexane | High in hot acetone | Low in cold acetone/hexane | High in cold acetone/hexane |
Table 1. General solubility properties for selecting a recrystallization solvent.
Frequently Asked Questions (FAQs)
Q1: My product seems to be an oil and won't crystallize. What should I do? A: This can happen if residual solvent is present or if the product has a low melting point and is slightly impure. First, ensure all solvent is removed under high vacuum. If it remains an oil, try dissolving it in a small amount of a solvent like diethyl ether or DCM and then adding a non-polar "anti-solvent" like hexane or pentane dropwise until the solution becomes cloudy. Let it stand, or gently scratch the inside of the flask with a glass rod to induce crystallization.
Q2: I'm performing column chromatography. What's a good solvent system? A: For a basic compound like this, it's often beneficial to use a mobile phase containing a small amount of base to prevent the compound from streaking on the acidic silica gel.[11] A good starting point for silica gel column chromatography would be a gradient of ethyl acetate in hexanes, with 0.5-1% triethylamine added to the mobile phase. For example, start with 10% ethyl acetate/hexanes + 1% TEA and gradually increase the polarity. Alternatively, using an amine-functionalized silica gel can simplify the purification without needing to add a base to the mobile phase.[11]
Q3: What analytical techniques should I use to confirm the final purity? A: A combination of techniques is best for confirming both structure and purity.[12]
-
¹H and ¹³C NMR: Confirms the chemical structure and can reveal the presence of impurities if they are at a level of ~1% or higher.
-
HPLC: Provides a quantitative measure of purity (e.g., purity >99% by peak area). A reverse-phase C18 column with a mobile phase of acetonitrile/water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a standard method.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point: A sharp, narrow melting point range is a good indicator of high purity.
Visual Guide: General Purification Strategy
Caption: A decision tree for the purification of this compound.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
-
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]
-
Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]
-
Fairlamb, I. J. S., et al. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. White Rose eTheses Online. Retrieved from [Link]
Sources
- 1. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. magritek.com [magritek.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biotage.com [biotage.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Researcher's Guide to Scaling the Synthesis of N-(1-benzylpiperidin-4-yl)benzamide
Introduction
Welcome to the Technical Support Center for the synthesis of N-(1-benzylpiperidin-4-yl)benzamide. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. This compound is a key chemical intermediate whose efficient production is critical for various research and development pipelines.
This document moves beyond a simple recitation of steps to provide a comprehensive, question-and-answer-based resource. We will delve into the causality behind procedural choices, troubleshoot common scale-up challenges, and provide validated protocols to ensure the integrity and reproducibility of your work. Our approach is grounded in the principles of the Schotten-Baumann reaction, a robust and widely used method for amide bond formation.
Reaction Overview: The Schotten-Baumann Acylation
The synthesis of this compound is most commonly achieved via the acylation of 4-amino-1-benzylpiperidine with benzoyl chloride under biphasic, alkaline conditions. This classic Schotten-Baumann reaction is effective and generally high-yielding.[1][2][3] The base, typically aqueous sodium hydroxide, serves a dual purpose: it neutralizes the hydrochloric acid byproduct, driving the reaction to completion, and prevents the protonation of the starting amine, which would render it non-nucleophilic.[4][5]

Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered when planning the scale-up of this synthesis.
Q1: What is the most reliable and scalable method for synthesizing this compound?
The Schotten-Baumann reaction remains the industry standard for this type of amide synthesis due to its reliability, use of inexpensive reagents, and straightforward work-up.[2][6] It involves reacting 4-amino-1-benzylpiperidine with benzoyl chloride in a biphasic system, typically dichloromethane (DCM) or diethyl ether and water, with a base like sodium hydroxide to neutralize the HCl formed.[2][3] This method is highly amenable to scale-up, provided that key parameters like temperature, addition rate, and agitation are carefully controlled.
Q2: What are the primary safety concerns when scaling up this reaction?
The primary safety concern is the management of the exothermic reaction between benzoyl chloride and the amine.[7][8] On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[7][9] A failure to control the temperature can lead to a "runaway reaction," posing significant safety risks.[8][10] Additionally, both benzoyl chloride and sodium hydroxide are corrosive and require appropriate personal protective equipment (PPE) and handling procedures.
Q3: How can I monitor the progress of the reaction effectively?
Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring reaction progress. A co-spot of the starting amine and the reaction mixture will show the consumption of the amine and the appearance of a new, typically less polar, product spot. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis if a method is developed.
Q4: What are the critical process parameters to control during scale-up?
-
Temperature Control: Maintain a low temperature (0-10 °C) during the addition of benzoyl chloride to manage the exotherm.[10]
-
Reagent Addition Rate: Slow, controlled addition of the benzoyl chloride is crucial to prevent a rapid temperature increase and minimize side reactions.[4][8]
-
Agitation: Efficient mixing is vital in a biphasic system to ensure good mass transfer between the organic and aqueous layers, maximizing the reaction rate.[11]
-
Stoichiometry and pH: Precise control of reactant ratios and maintaining an alkaline pH (pH 9-12) are essential for driving the reaction to completion and preventing unwanted side reactions.[3][12]
Troubleshooting Guide
This section provides solutions to specific problems that may arise during the synthesis and scale-up process.
| Problem / Observation | Potential Cause(s) | Recommended Solutions & Explanations |
| Low Yield of Final Product | 1. Incomplete Reaction: Insufficient reaction time or poor mixing between phases. 2. Hydrolysis of Benzoyl Chloride: The acyl chloride is reacting with water/hydroxide instead of the amine.[4] 3. Amine Protonation: The generated HCl was not effectively neutralized, rendering the amine non-nucleophilic. | 1. Extend Reaction Time & Improve Agitation: Monitor via TLC until the starting amine is consumed. On scale-up, ensure the overhead stirrer provides sufficient turbulence to mix the layers effectively. 2. Control Addition & Temperature: Add the benzoyl chloride solution subsurface at a slow, controlled rate into the chilled, vigorously stirred reaction mixture. This ensures it reacts with the amine before it has a chance to hydrolyze. 3. Ensure Sufficient Base: Use at least two equivalents of base. One equivalent to neutralize the HCl byproduct and another to maintain a sufficiently alkaline environment. |
| Product is an Oil or Fails to Crystallize | 1. Presence of Impurities: Unreacted starting materials or byproducts can act as crystallization inhibitors. 2. Residual Solvent: Trapped solvent (e.g., DCM) can prevent solidification. | 1. Improve Purification: Perform a thorough aqueous workup as detailed in the protocol below. An acid wash is particularly effective at removing any unreacted basic amine. If necessary, purify via column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane). 2. Thorough Drying: Dry the product under high vacuum for an extended period, possibly with gentle heating, to remove all residual solvent. |
| Formation of a Water-Soluble Byproduct | Hydrolysis of Benzoyl Chloride: The primary water-soluble byproduct is sodium benzoate, formed when benzoyl chloride reacts with sodium hydroxide.[4] | This is a competing reaction. Minimize its occurrence by ensuring the benzoyl chloride is added slowly and with very efficient stirring so that it preferentially reacts with the amine in the organic phase. A lower reaction temperature also disfavors the hydrolysis reaction. |
| Reaction Overheats During Acyl Chloride Addition | Exotherm Not Controlled: The rate of heat generation exceeds the rate of heat removal.[8][9] This is a major scale-up challenge. | 1. Reduce Addition Rate: Immediately slow down or stop the addition of benzoyl chloride. 2. Increase Cooling Capacity: Ensure the reactor's cooling jacket is functioning at maximum capacity. 3. Dilute the Reaction: While not ideal, having a slightly more dilute reaction can provide a larger thermal mass to absorb the heat. For future runs, a thorough process safety evaluation including reaction calorimetry is essential before scaling up.[7] |
Experimental Protocols & Methodologies
Scale-Up Synthesis of this compound
This protocol is designed for a 100g scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate PPE.
Materials:
-
4-Amino-1-benzylpiperidine (1.0 eq, 100.0 g, 0.526 mol)
-
Benzoyl chloride (1.05 eq, 64.5 mL, 0.552 mol)
-
Sodium Hydroxide (NaOH) (2.5 eq, 52.6 g, 1.315 mol)
-
Dichloromethane (DCM) (10 vol, 1.0 L)
-
Water (10 vol, 1.0 L)
-
1 M Hydrochloric Acid (for workup)
-
Saturated Sodium Bicarbonate Solution (for workup)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
5 L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.
-
Chiller/circulator for the reactor jacket.
-
Separatory funnel (2 L).
-
Rotary evaporator.
Procedure:
-
Reaction Setup: Charge the 5 L reactor with 4-amino-1-benzylpiperidine (100.0 g) and dichloromethane (1.0 L). Begin agitation to ensure complete dissolution.
-
Aqueous Base Preparation: In a separate container, dissolve sodium hydroxide (52.6 g) in water (1.0 L). Caution: exothermic. Allow the solution to cool to room temperature.
-
Charging Base: Add the aqueous NaOH solution to the reactor containing the amine solution.
-
Cooling: Cool the reactor contents to 0-5 °C using the chiller.
-
Acyl Chloride Addition: In a separate flask, dissolve benzoyl chloride (64.5 mL) in DCM (200 mL). Charge this solution to the addition funnel.
-
Controlled Acylation: Add the benzoyl chloride solution dropwise to the vigorously stirred, cooled reaction mixture over 1.5 - 2 hours. Carefully monitor the internal temperature, ensuring it does not exceed 10 °C.
-
Reaction Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC until all the starting amine has been consumed.
-
Workup - Phase Separation: Stop the agitation and transfer the reactor contents to a 2 L separatory funnel. Separate the layers.
-
Aqueous Washes: Wash the organic layer sequentially with:
-
1 M HCl (2 x 250 mL) - to remove any unreacted amine.
-
Saturated NaHCO₃ solution (2 x 250 mL) - to remove any unreacted benzoyl chloride and benzoic acid.
-
Brine (1 x 250 mL) - to break any emulsions and begin the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, a white to off-white solid, can be further purified by recrystallization from a suitable solvent like ethanol if required. Dry the final product under vacuum.
Workflow Diagram
Product Characterization Data
Proper characterization is essential to confirm the identity and purity of the final product. Below are the expected analytical data for this compound.
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | 151-153 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.75 (d, J=7.5 Hz, 2H), 7.50-7.40 (m, 3H), 7.35-7.25 (m, 5H), 6.15 (d, J=7.9 Hz, 1H, NH), 4.10-4.00 (m, 1H), 3.52 (s, 2H), 2.90 (d, J=11.5 Hz, 2H), 2.20 (t, J=11.5 Hz, 2H), 2.05-1.95 (m, 2H), 1.65-1.50 (m, 2H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 166.8, 138.2, 134.8, 131.5, 129.2, 128.6, 128.4, 127.3, 127.0, 63.2, 52.5 (2C), 48.0, 32.8 (2C). |
| Mass Spec (EI) | m/z 294.17 (M⁺), 173.1, 105.0, 91.1 (base peak). |
References
-
Lokey Lab Protocols. (2017, March 7). Schotten-Baumann Reaction. Wikidot. [Link]
- Supporting Information for "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines...". (n.d.). RSC Publishing.
- Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(11), 903-908.
-
CatSci Ltd. (n.d.). Some Scale-Up Considerations. [Link]
- BenchChem. (2025). Navigating the Schotten-Baumann Reaction: A Technical Guide for Amide Synthesis with Substituted Amines.
- Schotten-Baumann Reaction. (n.d.). Cambridge University Press.
-
Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]
- Fauske & Associates. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
- Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up.
- Synthesis of Benzanilide by Benzoyl
- Grokipedia. (n.d.). Schotten–Baumann reaction.
- Royal Society of Chemistry. (n.d.). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support.
- Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety.
- Schotten Baumann Reaction Mechanism Detailed Explan
- BenchChem. (2025). A Step-by-Step Guide to the Schotten-Baumann Synthesis of N-Aryl-4-aminobenzamides.
- The Chemical Engineer. (2023, October 26). Rules of Thumb: Scale-up.
Sources
- 1. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chemistry-reaction.com [chemistry-reaction.com]
- 7. catsci.com [catsci.com]
- 8. fauske.com [fauske.com]
- 9. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 10. ehs.stanford.edu [ehs.stanford.edu]
- 11. amarequip.com [amarequip.com]
- 12. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
Validation & Comparative
A Comparative Analysis of Sigma Receptor Binding: N-(1-benzylpiperidin-4-yl)benzamide versus Haloperidol
For Immediate Release
This guide provides a detailed comparison of the sigma receptor binding profiles of N-(1-benzylpiperidin-4-yl)benzamide and the well-characterized antipsychotic drug, haloperidol. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.
Introduction to Sigma Receptors and Selected Compounds
Sigma receptors, initially misclassified as opioid receptors, are now recognized as unique ligand-regulated chaperone proteins.[1][2] Two primary subtypes, sigma-1 (σ1R) and sigma-2 (σ2R), have been identified.[2][3] The σ1R is known to reside at the mitochondria-associated endoplasmic reticulum membrane, where it modulates calcium signaling and cellular stress responses.[1][2] The σ2R, identified as transmembrane protein 97 (TMEM97), is implicated in cell proliferation and is often overexpressed in tumor cells.[4][5] Both receptor subtypes are targets for a variety of psychoactive drugs, including antipsychotics like haloperidol, and are being investigated for their therapeutic potential in neuropsychiatric disorders, pain, and cancer.[2][4]
Haloperidol , a butyrophenone antipsychotic, is a potent antagonist of the dopamine D2 receptor, its primary mechanism of action in treating psychosis.[6] However, it also exhibits high affinity for sigma receptors, a property that may contribute to its complex pharmacological profile and side effects.[2][6]
This compound and its derivatives are a class of compounds that have been explored for their interactions with various central nervous system targets.[7][8] The N-benzylpiperidine motif is a common scaffold in medicinal chemistry.[8][9] While the parent compound is less extensively studied, its iodinated analog, N-(1-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP), has been characterized as a high-affinity ligand for both σ1 and σ2 receptors, showing potential for imaging breast cancer.[10][11][12]
Comparative Analysis of Sigma Receptor Binding Affinity
| Compound | Sigma-1 (σ1R) Ki (nM) | Sigma-2 (σ2R) Ki (nM) | Primary Target(s) |
| Haloperidol | ~2-7 | ~16 | Dopamine D2 Receptor[6][13][14] |
| 4-IBP * | 4.6 | 56 | Sigma-1 & Sigma-2 Receptors[10][12] |
Note: Data for 4-IBP (N-(1-benzylpiperidin-4-yl)-4-iodobenzamide) is used as a surrogate for the parent compound. Ki values were determined in competition binding studies using MCF-7 breast cancer cells.[10][12]
Analysis of Binding Data:
-
Haloperidol demonstrates high, nanomolar affinity for the σ1 receptor, with a slightly lower affinity for the σ2 subtype.[6][14] Its potent D2 receptor antagonism is its defining characteristic, but its significant interaction with sigma receptors complicates its use as a selective tool for studying sigma receptor function in vivo.[6]
-
N-(1-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP) , a structurally related benzamide, also shows high affinity for both sigma receptor subtypes.[10][12] Notably, it displays a preference for the σ1 receptor.[10][12] Unlike haloperidol, benzamide derivatives can be designed to have lower affinity for dopaminergic receptors, potentially offering greater selectivity for sigma receptors.[15] The structural similarity suggests that the parent compound, this compound, likely shares this affinity for sigma receptors.
Structure-Activity Relationship (SAR) Insights
The affinity of these compounds for sigma receptors can be understood through their chemical structures. The pharmacophore for many sigma receptor ligands includes a basic nitrogen atom and two hydrophobic regions.[5]
-
Haloperidol 's structure, with its piperidine ring and aromatic moieties, fits this general pharmacophore.
-
The This compound scaffold also contains these key features: the piperidine nitrogen and the benzyl and benzamide aromatic rings. This structural framework is common among compounds with affinity for sigma receptors.[14] Studies on benzamide derivatives have shown that modifications to the aromatic rings and the linker can modulate affinity and selectivity for σ1 versus σ2 receptors.[15][16]
Experimental Protocol: Comparative Radioligand Binding Assay
To directly compare the sigma receptor binding affinities of this compound and haloperidol, a competitive radioligand binding assay is the gold standard.
Objective: To determine the inhibition constant (Ki) of this compound and haloperidol for σ1 and σ2 receptors.
Materials:
-
Radioligand for σ1: -pentazocine[13]
-
Radioligand for σ2: [³H]DTG (1,3-di-o-tolyl-guanidine) in the presence of a masking concentration of (+)-pentazocine to block σ1 sites.
-
Membrane Preparation: Homogenized guinea pig brain tissue or cultured cells expressing sigma receptors (e.g., MCF-7).[10][13]
-
Competitors: this compound and Haloperidol (as a reference compound).
-
Assay Buffer: Tris-HCl buffer.
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., guinea pig brain) in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash and resuspend the membrane pellet in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand (e.g., -pentazocine for σ1), and a range of concentrations of the unlabeled competitor (this compound or haloperidol).
-
For each competitor, include a tube with an excess of a known high-affinity ligand (e.g., 10 µM haloperidol) to determine non-specific binding.[13]
-
Also include tubes with only the radioligand and membranes to determine total binding.
-
Incubate the tubes at a specified temperature for a set time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a cell harvester.
-
Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Conclusion
Haloperidol is a well-established high-affinity ligand for both σ1 and σ2 receptors, though it is non-selective due to its primary action at dopamine D2 receptors. While direct binding data for this compound is limited, evidence from its iodinated analog, 4-IBP, strongly suggests it is also a high-affinity ligand for both sigma subtypes, with a potential preference for σ1. The benzamide scaffold offers a promising platform for developing more selective sigma receptor ligands compared to the butyrophenone class of compounds like haloperidol. For a definitive comparison, a head-to-head radioligand binding assay, as detailed in this guide, is essential. Such a study would precisely quantify the affinity and selectivity of this compound, clarifying its potential as a research tool or therapeutic lead targeting the sigma receptor system.
References
-
The Sigma Enigma: A Narrative Review of Sigma Receptors - PMC. PubMed Central. Available at: [Link]
-
Pharmacology and therapeutic potential of sigma(1) receptor ligands - PubMed. PubMed. Available at: [Link]
-
Recent Advances in the Development of Sigma Receptor (Radio)Ligands and Their Application in Tumors - ACS Publications. ACS Publications. Available at: [Link]
-
Conformationally-flexible benzamide analogues as dopamine D3 and sigma 2 receptor ligands - PubMed. PubMed. Available at: [Link]
-
Early Development of Sigma-Receptor Ligands - Taylor & Francis Online. Taylor & Francis Online. Available at: [Link]
-
Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - ACS Publications. ACS Publications. Available at: [Link]
-
Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC. NIH. Available at: [Link]
-
Influence of trishomocubanes on sigma receptor binding of N-(1-benzyl-piperidin-4-yl)-4-[123I]iodobenzamide in vivo in the rat brain - PubMed. PubMed. Available at: [Link]
-
Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer - ResearchGate. ResearchGate. Available at: [Link]
-
Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer - PubMed. PubMed. Available at: [Link]
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC. PubMed Central. Available at: [Link]
-
Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer1 | Cancer Research. AACR Journals. Available at: [Link]
-
Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PubMed Central. PubMed Central. Available at: [Link]
-
Synthesis and Characterization of [125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide, a New .sigma. Receptor Radiopharmaceutical: High-Affinity Binding to MCF-7 Breast Tumor Cells | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]
-
Synthesis and characterization of [125I]-N-(N-benzylpiperidin-4-yl)-4- iodobenzamide, a new sigma receptor radiopharmaceutical: high-affinity binding to MCF-7 breast tumor cells - PubMed. PubMed. Available at: [Link]
-
Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed. PubMed. Available at: [Link]
-
4-Benzylpiperidine - Wikipedia. Wikipedia. Available at: [Link]
-
(125I)iodoazidococaine, a photoaffinity label for the haloperidol-sensitive sigma receptor - PMC. NIH. Available at: [Link]
-
N‐Benzyl piperidine Fragment in Drug Discovery | Request PDF. ResearchGate. Available at: [Link]
-
Synthesis and pharmacological characterization of difluorinated analog of reduced haloperidol as a sigma-1 receptor ligand. NIH. Available at: [Link]
-
Receptor binding affinities of blonanserin, risperidone, and haloperidol (K i values, nM). ResearchGate. Available at: [Link]
-
Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Lik - Frontiers. Frontiers. Available at: [Link]
-
Structure of N-benzylpiperidine derivatives. | Download Scientific Diagram. ResearchGate. Available at: [Link]
-
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. NIH. Available at: [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. Available at: [Link]
-
SYNTHESIS AND STRUCTURE ACTIVITY RELATIONSHIPS OF A SERIES OF SIGMA RECEPTOR LIGANDS A Dissertation Presented to the: Chemistry - Semantic Scholar. Semantic Scholar. Available at: [Link]
Sources
- 1. The Sigma Enigma: A Narrative Review of Sigma Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and therapeutic potential of sigma(1) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Synthesis and pharmacological characterization of difluorinated analog of reduced haloperidol as a sigma-1 receptor ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Conformationally-flexible benzamide analogues as dopamine D3 and sigma 2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: N-(1-benzylpiperidin-4-yl)benzamide vs. DTG in Sigma Receptor Competition Binding Assays
A Technical Guide for Researchers in Neuropharmacology and Drug Development
In the landscape of neuropharmacology, the sigma receptors, σ1 and σ2, have emerged as enigmatic and promising targets for therapeutic intervention in a range of neurological and psychiatric disorders. Characterizing the interaction of novel ligands with these receptors is a critical step in drug discovery. This guide provides an in-depth comparison of a candidate ligand, N-(1-benzylpiperidin-4-yl)benzamide, with the widely used reference compound, 1,3-di-o-tolylguanidine (DTG), in the context of a competition binding assay. We will delve into the experimental rationale, provide a detailed protocol, present comparative data, and discuss the interpretation of these findings for drug development professionals.
The Significance of Sigma Receptors and Their Ligands
Sigma receptors are unique intracellular proteins, primarily located at the endoplasmic reticulum-mitochondrion interface, that modulate a variety of cellular functions, including ion channel activity, calcium signaling, and cell survival. Their dysregulation has been implicated in conditions such as Alzheimer's disease, pain, and addiction[1].
-
1,3-di-o-tolylguanidine (DTG) is a non-selective sigma receptor agonist, meaning it binds with relatively high affinity to both σ1 and σ2 subtypes[1]. Its tritiated form, [³H]DTG, is a commonly used radioligand in binding assays to characterize the affinity of unlabeled compounds.
-
This compound and its derivatives represent a class of compounds that have shown significant affinity for sigma receptors[2][3][4]. Understanding their binding profile, including their selectivity for σ1 versus σ2 receptors, is crucial for elucidating their potential therapeutic utility.
The Competition Binding Assay: A Powerful Tool for Ligand Characterization
The competition binding assay is a fundamental technique in pharmacology to determine the affinity of an unlabeled compound (the "competitor") for a receptor by measuring its ability to displace a labeled ligand (the "radioligand") that has a known affinity. The key output of this assay is the inhibitory constant (Ki), which represents the concentration of the competitor that would occupy 50% of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity[5].
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in a typical [³H]DTG competition binding assay.
Caption: Workflow of a [³H]DTG competition binding assay.
Experimental Protocol: [³H]DTG Competition Binding Assay
This protocol provides a detailed, step-by-step methodology for performing a [³H]DTG competition binding assay to determine the Ki of this compound.
Materials:
-
Receptor Source: Rat brain homogenate or cell lines expressing sigma receptors (e.g., MCF-7).
-
Radioligand: [³H]1,3-di-o-tolylguanidine ([³H]DTG).
-
Unlabeled Ligands:
-
This compound (test compound).
-
1,3-di-o-tolylguanidine (DTG) (for determining non-specific binding).
-
(+)-Pentazocine (for masking σ1 receptors if σ2 selectivity is being assessed).
-
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine.
-
Scintillation fluid.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.
-
-
Assay Setup:
-
Prepare serial dilutions of the test compound, this compound, and the reference compound, DTG, in the assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer.
-
Non-specific Binding (NSB): A high concentration of unlabeled DTG (e.g., 10 µM).
-
Competition: Increasing concentrations of this compound.
-
-
Add a constant concentration of [³H]DTG to each well (typically at a concentration close to its Kd, e.g., 2-5 nM).
-
Add the membrane preparation to each well to initiate the binding reaction. The final assay volume is typically 200-250 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the control (total specific binding in the absence of competitor) against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation[5][6]:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
IC50 is the experimentally determined concentration of the competitor that inhibits 50% of specific radioligand binding.
-
[L] is the concentration of the radioligand ([³H]DTG) used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
Interpreting the Data: A Comparative Analysis
The following table presents hypothetical, yet representative, data from a [³H]DTG competition binding assay comparing this compound with unlabeled DTG.
| Compound | IC50 (nM) | Ki (nM) | Selectivity (σ1 vs σ2) |
| DTG | 50 | 25 | Non-selective |
| This compound | 15 | 7.5 | σ1 selective |
Note: These values are for illustrative purposes. Actual experimental values may vary.
Key Insights from the Data:
-
Higher Affinity of the Test Compound: In this example, this compound exhibits a lower IC50 and Ki value compared to DTG. This indicates a higher binding affinity for the sigma receptors labeled by [³H]DTG.
-
Selectivity Profile: While DTG is known to be non-selective, many N-benzylpiperidine derivatives have shown a preference for the σ1 receptor[4]. To definitively determine selectivity, a similar competition assay would be performed using a σ1-selective radioligand like -pentazocine, or by masking the σ1 sites with a selective unlabeled ligand when using [³H]DTG[1][7].
Visualizing Competitive Binding
The following diagram illustrates the principle of competitive binding at a sigma receptor.
Caption: Competitive interaction at the sigma receptor.
Causality Behind Experimental Choices and Self-Validating Systems
-
Choice of Radioligand: [³H]DTG is chosen for its well-characterized, high-affinity binding to both sigma receptor subtypes, making it a suitable tool for initial screening of non-selective or subtype-selective compounds.
-
Defining Non-Specific Binding: Using a high concentration of unlabeled DTG is crucial to saturate all specific binding sites, ensuring that the remaining measured radioactivity truly represents non-specific interactions. This is a critical internal control for data validity.
-
Equilibrium Conditions: Ensuring the incubation time is sufficient to reach equilibrium is paramount for accurate Ki determination. This should be empirically determined during assay development.
-
Cheng-Prusoff Equation Assumptions: The use of this equation assumes a simple competitive interaction at a single binding site. If a compound exhibits allosteric modulation or binds to multiple sites with different affinities, more complex models are required for data analysis[6].
Conclusion
The [³H]DTG competition binding assay is a robust and informative method for characterizing the affinity of novel compounds like this compound for sigma receptors. By directly comparing its binding profile to that of the standard ligand DTG, researchers can gain valuable insights into the compound's potency and potential for further development. A thorough understanding of the experimental protocol, careful data analysis, and an appreciation of the underlying pharmacological principles are essential for generating high-quality, reproducible data that can confidently guide drug discovery efforts in the exciting field of sigma receptor modulation.
References
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]
-
Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. [Link]
-
Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34. 1-1.34. 21. [Link]
-
DeHaven-Hudkins, D. L., & Fleissner, L. C. (1992). Competitive interactions at [3H]1,3-di(2-tolyl)guanidine (DTG)-defined sigma recognition sites in guinea pig brain. Life sciences, 50(9), PL65–PL70. [Link]
-
Leff, P., & Dougall, I. G. (1993). Further complexities in the analysis of competitive antagonism. Trends in Pharmacological Sciences, 14(4), 110-112. [Link]
-
John, C. S., Vilner, B. J., Gulden, M. E., Efange, S. M., Langason, R. B., Moody, T. W., & Bowen, W. D. (1995). Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. Cancer research, 55(14), 3022–3027. [Link]
-
Mach, R. H., Smith, C. R., al-Nabulsi, I., Whirrett, B. R., Childers, S. R., & Wheeler, K. T. (1997). N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors. Nuclear medicine and biology, 24(7), 671–676. [Link]
-
Maier, C. A., Wünsch, B. (2002). Novel benzamides with high affinity and selectivity for the sigma1 receptor. Bioorganic & medicinal chemistry letters, 12(14), 1873-1876. [Link]
-
NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer. Retrieved January 14, 2026, from [Link]
-
Skuza, G., & Rogóż, Z. (2006). The effect of 1,3-di-o-tolylguanidine (DTG), a selective sigma receptor agonist, on the antidepressant-like action of citalopram in the forced swimming test in rats. Polish journal of pharmacology, 58(5), 965–970. [Link]
-
Weber, E., Sonders, M., Quarum, M., McLean, S., Pou, S., & Keana, J. F. (1986). 1,3-Di(2-[5-3H]tolyl)guanidine: a selective ligand that labels sigma-type receptors for psychotomimetic opiates and antipsychotic drugs. Proceedings of the National Academy of Sciences of the United States of America, 83(22), 8784–8788. [Link]
-
Zhang, J., Chen, X., Wu, J., & Liu, Y. (2021). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Molecules (Basel, Switzerland), 26(11), 3291. [Link]
Sources
- 1. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 6. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-(1-benzylpiperidin-4-yl)benzamide Analogs for Researchers and Drug Development Professionals
The N-(1-benzylpiperidin-4-yl)benzamide scaffold is a versatile chemical structure that has garnered significant attention in medicinal chemistry. Its derivatives have shown promising activity as ligands for a variety of biological targets, most notably sigma (σ) and opioid receptors. This guide provides a comparative analysis of key analogs, focusing on their synthesis, structure-activity relationships (SAR), and performance in relevant biological assays. The information presented herein is intended to support researchers and drug development professionals in the design and optimization of novel therapeutics based on this privileged scaffold.
General Synthesis Strategies
The synthesis of this compound analogs typically involves the acylation of 4-amino-1-benzylpiperidine with a substituted benzoyl chloride.[1] This straightforward approach allows for the facile introduction of a wide range of substituents on the benzamide moiety. Modifications to the benzyl and piperidine rings often require multi-step synthetic sequences.
Representative Synthetic Protocol: Synthesis of N-(1-benzylpiperidin-4-yl)-2-fluorobenzamide[1]
This protocol describes the synthesis of a high-affinity sigma receptor ligand.
Materials:
-
4-amino-1-benzylpiperidine
-
2-fluorobenzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4-amino-1-benzylpiperidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C.
-
Add a solution of 2-fluorobenzoyl chloride (1.1 eq) in dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-(1-benzylpiperidin-4-yl)-2-fluorobenzamide.
Diagram of Synthetic Workflow:
Caption: General synthetic scheme for this compound analogs.
Comparative Analysis of Analogs Targeting Sigma Receptors
The N-(1-benzylpiperidin-4-yl) moiety is a common feature in many high-affinity sigma receptor ligands. Modifications to the benzamide and benzyl portions of the molecule have been extensively explored to modulate affinity and selectivity for the σ₁ and σ₂ receptor subtypes.
Structure-Activity Relationships (SAR)
-
Benzamide Ring Substitutions: Halogen substitution on the aromatic ring of the benzamide moiety generally maintains or slightly increases affinity for σ₁ receptors while increasing affinity for σ₂ receptors.[2] For example, N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide exhibits high affinity for sigma receptors, with a Ki of 3.4 nM.[1]
-
Arylacetamide Analogs: Replacing the benzamide with a phenylacetamide group can lead to potent and selective σ₁ receptor ligands. The unsubstituted N-(1-benzylpiperidin-4-yl)phenylacetamide displays high affinity and selectivity for σ₁ receptors (Ki = 3.90 nM for σ₁ and 240 nM for σ₂).[2]
-
Benzyl Group Substitutions: Halogen substitution on the benzyl group, in combination with modifications to the phenylacetamide moiety, can increase affinity for σ₂ receptors.[3] However, substitution on the benzyl group alone tends to have a modest effect on σ₁ receptor affinity.[3]
-
Aromatic Ring Replacements: Replacing the phenyl ring of the phenylacetamide with other aromatic systems like thiophene or naphthyl does not significantly alter σ₁ receptor affinity.[3] In contrast, introducing imidazole or pyridyl rings leads to a substantial loss of affinity.[3]
Table 1: Sigma Receptor Binding Affinities of this compound and Phenylacetamide Analogs
| Compound | Modification | σ₁ Receptor Ki (nM) | σ₂ Receptor Ki (nM) | Reference |
| 1 | N-(1-benzylpiperidin-4-yl)phenylacetamide | 3.90 | 240 | [2] |
| 2 | N-(1-benzylpiperidin-4-yl)-2-fluorobenzamide | 3.4 | - | [1] |
| 3 | N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | 4.6 (vs. Haloperidol) | - | [4][5] |
| 4 | N-(N-benzylpiperidin-4-yl)-2-iodobenzamide | 1.6 | - | [6] |
Comparative Analysis of Analogs Targeting Opioid Receptors
While the this compound scaffold is prominent in sigma receptor research, related structures also exhibit significant affinity for opioid receptors. These analogs often feature modifications that distinguish them from the typical sigma receptor ligands.
Structure-Activity Relationships (SAR)
-
Fentanyl Analogs: Benzylfentanyl, or N-(1-benzyl-4-piperidyl)-N-phenylpropanamide, is a structural analog of fentanyl. However, it displays significantly lower affinity for the mu-opioid receptor (Ki of 213 nM), approximately 200 times less potent than fentanyl itself.[7]
-
Piperidine Ring Modifications: Replacing the piperazine ring in potent delta-opioid agonists like SNC-80 with a piperidine ring containing an exocyclic double bond has led to a novel class of highly selective delta-opioid receptor agonists.[8] For instance, N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide shows an IC₅₀ of 0.87 nM for the delta-opioid receptor with excellent selectivity over mu and kappa receptors.[8]
Table 2: Opioid Receptor Binding Affinities of Selected Analogs
| Compound | Receptor Target | Binding Affinity (Ki or IC₅₀) | Reference |
| Benzylfentanyl | Mu-opioid | 213 nM (Ki) | [7] |
| N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide | Delta-opioid | 0.87 nM (IC₅₀) | [8] |
Key Biological Targets and Signaling Pathways
The primary biological targets for the this compound class of compounds are G-protein coupled receptors (GPCRs), such as opioid and sigma receptors.
-
Opioid Receptors: These are classical GPCRs that, upon activation by an agonist, couple to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels.[9]
-
Sigma-1 (σ₁) Receptor: While not a classical GPCR, the σ₁ receptor is a unique ligand-regulated molecular chaperone that modulates various signaling pathways, including those involving GPCRs and ion channels.
Diagram of a Generic GPCR Signaling Pathway:
Sources
- 1. N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, in vitro binding, and tissue distribution of radioiodinated 2-[125I]N-(N-benzylpiperidin-4-yl)-2-iodo benzamide, 2-[125I]BP: a potential sigma receptor marker for human prostate tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-(1-Benzyl-4-piperidyl)-N-phenylpropanamide | C21H26N2O | CID 252141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative In Vitro Guide to Validating the Biological Activity of N-(1-benzylpiperidin-4-yl)benzamide
Abstract
This guide provides a comprehensive framework for the in vitro validation of N-(1-benzylpiperidin-4-yl)benzamide, a synthetic small molecule with an uncharacterized biological profile. Based on structural similarities to known pharmacophores, we hypothesize two primary, distinct potential targets: the Sigma-1 Receptor (S1R), a unique molecular chaperone implicated in a vast array of neurological and oncological processes, and Acyl-CoA:Cholesterol Acyltransferase (ACAT), a key enzyme in cellular cholesterol metabolism. We present a direct comparative approach, outlining detailed experimental protocols to test for activity at both targets. This guide furnishes researchers with the necessary methodologies to not only determine the primary target and mechanism of action of this compound but also to benchmark its performance against established bioactive compounds, thereby contextualizing its potential therapeutic utility.
Introduction: Deconstructing this compound
The compound this compound features a core structure—a substituted piperidine ring—that is a privileged scaffold in central nervous system (CNS) drug discovery. The presence of a benzyl group and a benzamide moiety suggests potential interactions with targets that possess aromatic and hydrophobic binding pockets. This has led to two primary hypotheses for its biological activity.
Hypothesis A: Sigma-1 Receptor (S1R) Modulation. The S1R is an intracellular chaperone protein, primarily located at the mitochondria-associated endoplasmic reticulum membrane.[1] Its ligands are implicated in a wide range of conditions, including depression, neurodegenerative diseases, and cancer.[2][3] Many known S1R ligands feature a substituted amine, similar to the piperidine nitrogen in our test compound.
Hypothesis B: ACAT Inhibition. Acyl-CoA:Cholesterol Acyltransferases (ACAT1 and ACAT2) are enzymes that catalyze the esterification of cholesterol for storage or transport.[4] Inhibition of ACAT is a therapeutic strategy for conditions like atherosclerosis and certain cancers.[5][6] Structurally diverse molecules, including some with amide linkages, have been shown to inhibit ACAT activity.
This guide will proceed with a two-pronged validation strategy to test these hypotheses in parallel.
Experimental Design: A Two-Target Validation Workflow
Our approach is designed to first establish primary binding or enzymatic inhibition and then to validate this activity in a cellular context. This ensures a robust and self-validating experimental cascade.
Caption: A workflow for validating the biological target of this compound.
Comparative Compounds and Cell Lines
For objective comparison, we will benchmark this compound (referred to as 'Test Compound') against well-characterized pharmacological agents.
| Target | Role | Compound | Supplier Example |
| Sigma-1 Receptor | Selective Agonist | PRE-084 hydrochloride | R&D Systems, Tocris[7] |
| Selective Antagonist | NE-100 hydrochloride | MedChemExpress[3] | |
| Non-selective Ligand | Haloperidol | MedChemExpress, Eurofins[3][8] | |
| ACAT | ACAT1/ACAT2 Inhibitor | Avasimibe (CI-1011) | Tocris, MedChemExpress[9] |
| ACAT2 Selective Inhibitor | Pyripyropene A | MedChemExpress[10] |
| Cell Line | Target Expression | Recommended Use | Supplier Example |
| U-138 MG | High S1R | S1R Radioligand Binding | ATCC |
| A549 | Moderate S1R | S1R Cellular Assays | ATCC[11] |
| MCF-7 | Low/Negligible S1R | S1R Negative Control | ATCC[12] |
| HEK293 | Endogenous ACAT1 | Recombinant ACAT Expression | ATCC[13] |
| HepG2 | Endogenous ACAT1/ACAT2 | ACAT Cellular Assays | ATCC[14] |
Experimental Protocols: Step-by-Step Methodologies
Hypothesis A: Sigma-1 Receptor Interaction
This assay directly measures the affinity of the test compound for the S1R by competing with a radiolabeled ligand.
Principle: The displacement of a high-affinity radioligand, [³H]-(+)-pentazocine, from S1R in membrane preparations by the test compound is measured. The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined and converted to an inhibition constant (Ki).[1]
Protocol:
-
Membrane Preparation: Culture U-138 MG cells to ~90% confluency. Harvest cells, homogenize in ice-cold Tris-HCl buffer, and centrifuge to pellet membranes. Resuspend the membrane pellet in assay buffer. Determine protein concentration via a Bradford or BCA assay.[15]
-
Assay Setup: In a 96-well plate, combine:
-
Incubation: Incubate the plate at 37°C for 90-120 minutes to reach equilibrium.[1][8]
-
Termination: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters, followed by several washes with ice-cold buffer to separate bound from free radioligand.[16]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Caption: Principle of the competitive radioligand binding assay for S1R.
While binding assays confirm affinity, they do not reveal functional consequence (agonist vs. antagonist activity). We can infer this using a cellular assay that measures changes in downstream signaling. S1R activation has been shown to potentiate neurite outgrowth in PC12 cells or modulate calcium signaling.[17]
Protocol (Neurite Outgrowth):
-
Cell Culture: Plate PC12 cells on collagen-coated plates in low-serum medium.
-
Treatment: Treat cells with a sub-optimal concentration of Nerve Growth Factor (NGF) to prime them for differentiation.
-
Co-treatment: Add the Test Compound, PRE-084 (agonist control), or NE-100 (antagonist control) across a range of concentrations. For antagonist testing, co-treat with a fixed concentration of PRE-084.
-
Incubation: Incubate for 48-72 hours.
-
Analysis: Fix the cells and quantify neurite outgrowth using immunofluorescence microscopy. A cell is considered differentiated if it possesses at least one neurite longer than twice the cell body diameter.
-
Interpretation: An agonist will potentiate NGF-induced neurite outgrowth. An antagonist will inhibit the effect of the agonist PRE-084.
Hypothesis B: ACAT Inhibition
This cell-free assay provides a direct measure of a compound's ability to inhibit the enzymatic activity of ACAT.
Principle: Microsomes isolated from a relevant cell line (e.g., rat liver or human HepG2) are used as a source of ACAT enzyme. The assay measures the formation of radiolabeled cholesteryl esters from cholesterol and a radiolabeled acyl-CoA substrate, typically [¹⁴C]oleoyl-CoA.[18][19]
Protocol:
-
Microsome Preparation: Isolate microsomes from HepG2 cells following standard differential centrifugation protocols.[19]
-
Assay Setup: In a microtube, combine:
-
Microsomal protein (50 µg).
-
Bovine Serum Albumin (BSA) and free cholesterol.
-
Test Compound, Avasimibe, or Pyripyropene A at various concentrations (dissolved in DMSO).
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 30 minutes.
-
Reaction Initiation: Start the reaction by adding [¹⁴C]oleoyl-CoA and incubate for an additional 10-30 minutes.
-
Termination & Extraction: Stop the reaction by adding chloroform/methanol (2:1 v/v). Vortex to extract lipids.
-
Separation: Separate the lipid phase and spot it onto a Thin-Layer Chromatography (TLC) plate. Develop the plate to separate free oleoyl-CoA from the cholesteryl oleate product.
-
Quantification: Scrape the silica corresponding to the cholesteryl oleate band and quantify radioactivity by scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition relative to a DMSO vehicle control and plot against the log concentration of the inhibitor to determine the IC₅₀.
This assay validates the findings from the microsomal assay in a live-cell context, accounting for cell permeability and metabolism. A fluorescence-based method using NBD-cholesterol is a modern, high-throughput alternative to radiolabeling.[20][21]
Principle: NBD-cholesterol, a fluorescent cholesterol analog, is taken up by cells. When esterified by ACAT, its fluorescence properties change, and it localizes to lipid droplets. Inhibition of ACAT prevents this esterification and the resulting increase in fluorescence.[20]
Protocol:
-
Cell Culture: Seed HepG2 cells in a 96-well, black-walled, clear-bottom plate.
-
Treatment: Incubate cells with the Test Compound, Avasimibe, or Pyripyropene A at various concentrations for 1-2 hours.
-
Substrate Addition: Add NBD-cholesterol (final concentration ~1 µg/mL) to all wells.[22]
-
Incubation: Incubate for 4-6 hours at 37°C.
-
Measurement: Wash the cells with PBS to remove excess substrate. Measure the intracellular fluorescence using a plate reader (Excitation: ~485 nm, Emission: ~535 nm).[14]
-
Data Analysis: Calculate the percentage of inhibition relative to a DMSO vehicle control and determine the IC₅₀ value.
Data Presentation and Comparative Analysis
All quantitative data should be summarized for clear comparison. The hypothetical results below illustrate how to structure the final data presentation.
Table 1: Comparative Activity Profile of this compound
| Assay | Parameter | Test Compound | PRE-084 (S1R Agonist) | NE-100 (S1R Antagonist) | Avasimibe (ACATi) |
| S1R Radioligand Binding | Ki (nM) | 15.2 | 44[3] | 4.16[3] | >10,000 |
| S1R Functional Assay | EC₅₀/IC₅₀ (nM) | EC₅₀ = 85 | EC₅₀ = 50 | IC₅₀ = 25 | N/A |
| Microsomal ACAT Assay | IC₅₀ (µM) | >50 | N/A | N/A | 3.3 |
| Cellular ACAT Assay | IC₅₀ (µM) | >50 | N/A | N/A | ~5-10 |
Interpretation of Hypothetical Results: The data in Table 1 strongly suggest that this compound is a potent and selective S1R ligand with agonist properties. It displays high affinity in the nanomolar range in the binding assay, comparable to the known antagonist NE-100 and more potent than the agonist PRE-084. The functional assay confirms this activity, showing an EC₅₀ value indicative of agonism. Conversely, the compound shows no significant activity at the ACAT enzyme up to high micromolar concentrations, effectively ruling out Hypothesis B.
Conclusion
This guide outlines a systematic and robust methodology for characterizing the in vitro biological activity of this compound. By employing a two-pronged approach with parallel primary and secondary assays for two hypothesized targets—the Sigma-1 Receptor and ACAT—researchers can efficiently identify the primary mechanism of action. The inclusion of well-characterized competitor compounds provides essential context, allowing for a direct comparison of potency and efficacy. This framework ensures scientific rigor and provides a clear path from an uncharacterized molecule to a validated lead compound with a confirmed in vitro target.
References
-
The pharmacology of sigma-1 receptors. PubMed.[Link]
-
Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. MDPI.[Link]
-
Sigma-1 receptor - Wikipedia. Wikipedia.[Link]
-
What are Acyl coenzyme A:cholesterol acyltransferase inhibitors and how do they work? Synapse.[Link]
-
What are ACAT1 inhibitors and how do they work? Synapse.[Link]
-
Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism. MDPI.[Link]
-
ACAT inhibitors: the search for novel cholesterol lowering agents. PubMed.[Link]
-
Avasimibe, ACAT inhibitor (TBI4737). Astor Scientific.[Link]
-
Sigma receptor content in a range of cancer cell lines. pA2 Online.[Link]
-
Development of sigma-1 (σ1) receptor fluorescent ligands as versatile tools to study σ1 receptors. PubMed.[Link]
-
Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness. PubMed.[Link]
-
Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation. PMC.[Link]
-
Purification of Recombinant Acyl-Coenzyme A:Cholesterol Acyltransferase 1 (ACAT1) from H293 Cells and Binding Studies Between the Enzyme and Substrates Using Difference Intrinsic Fluorescence Spectroscopy. NIH.[Link]
-
Development of sigma-1 (σ1) receptor fluorescent ligands as versatile tools to study σ1 receptors. University of Turin Open Access Institutional Archive.[Link]
-
Selective inhibition of ACAT2 with pyripyropene A (PPPA). ResearchGate.[Link]
-
Differential Modulation of ACAT1 and ACAT2 Transcription and Activity by Long Chain Free Fatty Acids in Cultured Cells. ACS Publications.[Link]
-
Sigma-1 Receptor is a Pharmacological Target to Promote Neuroprotection in the SOD1G93A ALS Mice. PMC.[Link]
-
Identification of ACAT1 - and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: Individual ACAT uniqueness. ResearchGate.[Link]
-
Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PMC.[Link]
-
Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing.[Link]
-
Sigma 1 antagonist. MilliporeSigma.[Link]
-
Isolation of Chinese hamster ovary cell lines expressing human acyl-coenzyme A/cholesterol acyltransferase activity. Rockefeller University Press.[Link]
-
sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery.[Link]
-
Investigating the allosterism of acyl-CoA:cholesterol acyltransferase (ACAT) by using various sterols: in vitro and intact cell studies. PMC.[Link]
-
ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity. NIH.[Link]
-
Radioligand Binding Assay Protocol. Gifford Bioscience.[Link]
Sources
- 1. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. The expression and functional characterization of sigma (sigma) 1 receptors in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of sigma-1 (σ1) receptor fluorescent ligands as versatile tools to study σ1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. σ1 Receptor Agonists | σ1 Receptors | Tocris Bioscience [tocris.com]
- 8. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pa2online.org [pa2online.org]
- 12. Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purification of Recombinant Acyl-Coenzyme A:Cholesterol Acyltransferase 1 (ACAT1) from H293 Cells and Binding Studies Between the Enzyme and Substrates Using Difference Intrinsic Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
A Technical Guide to the Receptor Selectivity of N-(1-benzylpiperidin-4-yl)benzamide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction to N-(1-benzylpiperidin-4-yl)benzamide - A High-Affinity Sigma Receptor Ligand
This compound and its structural analogs, particularly the iodinated derivative N-(1-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP), have been identified as potent ligands for sigma receptors.[1][2][3] These receptors, once misidentified as a subtype of opioid receptors, are now understood to be unique proteins with significant roles in cellular stress signaling and pathophysiology, making them attractive targets for therapeutics and diagnostic imaging agents.[4][5] The primary pharmacological interest in this benzamide series lies in their high affinity for both sigma-1 (σ₁) and sigma-2 (σ₂) receptor subtypes, which are often overexpressed in proliferating cancer cells.[1][2]
The core structure, a benzamide linked to a benzylpiperidine moiety, serves as a robust scaffold for high-affinity sigma receptor binding. The exploration of this chemical space is driven by the need for selective tool compounds to elucidate sigma receptor biology and for the development of targeted diagnostics and therapies for oncology and neurological disorders.
Section 2: Primary Target Affinity - A Comparative Analysis
The principal targets of this compound and its analogs are the σ₁ and σ₂ receptors. Numerous radioligand binding studies have quantified this interaction, demonstrating nanomolar affinity. The iodinated analog, 4-IBP, is particularly well-characterized due to its use as a radiopharmaceutical for imaging.
Competition binding assays consistently show that these compounds bind with high affinity to both sigma receptor subtypes. For instance, the radioiodinated version of 4-IBP, [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, demonstrates high-affinity, saturable binding to MCF-7 breast cancer cells, which have a high density of sigma receptors.[1][2]
Table 1: Comparative Binding Affinities of this compound Analogs for Sigma Receptors
| Compound/Analog | Receptor Subtype | Binding Affinity (Kᵢ/Kₐ, nM) | Cell Line / Tissue | Reference |
| [¹²⁵I]-4-IBP vs Haloperidol | Sigma (mixed) | 4.6 | MCF-7 Breast Cancer Cells | [1] |
| [¹²⁵I]-4-IBP vs DTG | Sigma (mixed) | 56 | MCF-7 Breast Cancer Cells | [1] |
| [¹²⁵I]-4-IBP (Saturation) | Sigma (mixed) | Kₐ = 26 | MCF-7 Breast Cancer Cells | [1] |
| [³H]DTG (Saturation) | Sigma (mixed) | Kₐ = 24.5 | MCF-7 Breast Cancer Cells | [1] |
Kᵢ (inhibition constant) and Kₐ (dissociation constant) are measures of binding affinity; lower values indicate higher affinity. DTG (1,3-di-o-tolylguanidine) and Haloperidol are standard sigma receptor ligands.
These data firmly establish the this compound scaffold as a high-potency ligand for sigma receptors. The causality behind this high affinity lies in the molecule's structural complementarity to the binding sites of the σ₁ and σ₂ receptors.
Section 3: Cross-Reactivity and Selectivity Profile
A critical aspect of drug development is understanding a compound's selectivity. While this compound is a potent sigma receptor ligand, its interaction with other receptors (off-targets) determines its potential for adverse effects and its utility as a specific research tool.
One study on a series of N-(1-benzylpiperidin-4-yl)phenylacetamides, which differ only by a methylene group between the phenyl ring and the amide carbonyl, evaluated their affinity for dopamine D₂ and D₃ receptors. The results showed that these compounds, including the parent phenylacetamide analog of our topic compound, had no significant affinity for D₂ or D₃ receptors, with IC₅₀ values greater than 10,000 nM. This suggests that the core N-(1-benzylpiperidin-4-yl)amide scaffold may possess a favorable selectivity profile against these key dopaminergic off-targets.
In the absence of a complete screening profile, it is instructive to consider the broader class of sigma ligands. Many first-generation sigma ligands, such as haloperidol, are notoriously non-selective, exhibiting high affinity for dopamine D₂ receptors, which is linked to their antipsychotic effects and extrapyramidal side effects. The development of second-generation ligands, including the this compound series, has been driven by the goal of improving selectivity for sigma receptors over other CNS targets.
The value of a comprehensive screening panel for this compound would be to definitively quantify its selectivity margin against a wide array of targets, including:
-
G-Protein Coupled Receptors (GPCRs): Dopamine, Serotonin, Adrenergic, Muscarinic, Opioid, and Histamine receptor families.
-
Ion Channels: Sodium, Potassium (including hERG), and Calcium channels.
-
Transporters: Monoamine transporters (DAT, SERT, NET).
-
Enzymes: Such as acetylcholinesterase.
Researchers utilizing this compound should exercise due diligence, particularly in in vivo models where off-target effects could confound results. A targeted investigation of its activity at receptors relevant to the specific biological system under study is recommended.
Section 4: Key Signaling Pathways and Functional Implications
The interaction of this compound with σ₁ and σ₂ receptors initiates distinct downstream signaling events. Understanding these pathways is crucial for interpreting experimental outcomes.
Sigma-1 (σ₁) Receptor Signaling
The σ₁ receptor is a ligand-operated molecular chaperone primarily located at the endoplasmic reticulum (ER)-mitochondrion interface, known as the mitochondria-associated membrane (MAM).[4][6] It is not a typical G-protein coupled receptor. Upon ligand binding or cellular stress, σ₁ dissociates from its partner protein, BiP (Binding immunoglobulin protein), and can then interact with and modulate a variety of client proteins, including ion channels and signaling kinases.[7]
Key functions modulated by σ₁ receptor activation include:
-
Calcium Homeostasis: It modulates the activity of the inositol 1,4,5-trisphosphate (IP₃) receptor, regulating Ca²⁺ flux from the ER.[6]
-
Ion Channel Regulation: It can directly or indirectly modulate various voltage-gated ion channels (K⁺, Na⁺, Ca²⁺) and ligand-gated channels (e.g., NMDA receptors).[5]
-
Cell Survival Pathways: By regulating ER stress and mitochondrial function, σ₁ receptor activation is often associated with pro-survival and neuroprotective effects.[8]
Caption: Sigma-2 (TMEM97) receptor interactions and cellular functions.
Section 5: Experimental Methodologies
The determination of receptor binding affinity and selectivity relies on robust, validated experimental protocols. The data presented in this guide are primarily derived from competitive radioligand binding assays.
Protocol: Competitive Radioligand Binding Assay for Sigma Receptor Affinity
This protocol provides a generalized workflow for determining the inhibition constant (Kᵢ) of a test compound like this compound at sigma receptors.
1. Reagent Preparation:
- Membrane Preparation: Prepare membrane homogenates from a tissue or cell line known to express the target receptor (e.g., guinea pig brain for σ₁, MCF-7 cells for mixed σ₁/σ₂). [2]Homogenize tissue/cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend and determine protein concentration via a BCA or Lowry assay.
- Radioligand: Select a suitable radioligand. For σ₁ receptors, [³H]-(+)-pentazocine is a selective choice. For mixed σ₁/σ₂ binding, [³H]-DTG is commonly used. [2] * Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series (e.g., 10 concentrations over a 5-log range).
- Non-Specific Binding (NSB) Control: Use a high concentration (e.g., 10 µM) of a known, non-radiolabeled sigma ligand (e.g., haloperidol) to saturate all specific binding sites.
2. Assay Incubation:
- In a 96-well plate, combine the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kₐ), and either the test compound at varying concentrations, buffer only (for total binding), or the NSB control.
- Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient duration (e.g., 60-120 minutes) to reach binding equilibrium.
3. Separation of Bound and Free Ligand:
- Rapidly terminate the incubation by vacuum filtration through a glass fiber filter mat (e.g., GF/B or GF/C). The membranes with bound radioligand are trapped on the filter, while the unbound radioligand passes through.
- Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.
4. Quantification:
- Dry the filter mats.
- Add scintillation cocktail to each filter spot.
- Count the radioactivity using a scintillation counter (e.g., a MicroBeta counter).
5. Data Analysis:
- Calculate Specific Binding = Total Binding - Non-Specific Binding.
- Plot the percent specific binding as a function of the log concentration of the test compound.
- Fit the resulting dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
- Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) , where [L] is the concentration of the radioligand and Kₐ is its dissociation constant for the receptor.
A [label="1. Reagent Prep\n(Membranes, Radioligand,\nTest Compound)"];
B [label="2. Incubation\n(Combine reagents in 96-well plate,\nreach equilibrium)"];
C [label="3. Filtration\n(Separate bound from free ligand\nvia vacuum manifold)"];
D [label="4. Scintillation Counting\n(Quantify bound radioactivity)"];
E [label="5. Data Analysis\n(Plot dose-response curve,\ncalculate IC₅₀ and Kᵢ)"];
A -> B -> C -> D -> E;
}
Sources
- 1. Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of [125I]-N-(N-benzylpiperidin-4-yl)-4- iodobenzamide, a new sigma receptor radiopharmaceutical: high-affinity binding to MCF-7 breast tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 5. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labs.penchant.bio [labs.penchant.bio]
- 7. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases | MDPI [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Purity Validation of N-(1-benzylpiperidin-4-yl)benzamide: An In-Depth Analysis of HPLC and NMR Methodologies
Introduction
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. N-(1-benzylpiperidin-4-yl)benzamide, a scaffold of interest in medicinal chemistry, requires rigorous analytical characterization to ensure its suitability for further development. This guide provides a comprehensive comparison of two orthogonal and powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the purity validation of this compound.
This document moves beyond standard protocols to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the strengths and limitations of each technique, presenting supporting data and detailed workflows to empower you to design robust, self-validating analytical systems.
The Analyte: this compound
Understanding the analyte's structure is paramount to developing appropriate analytical methods. This compound consists of a central piperidine ring, N-substituted with a benzyl group and C4-substituted with a benzamide moiety. Its structure contains multiple chromophores (the two benzene rings) and a rich array of protons in distinct chemical environments, making it amenable to both HPLC-UV and NMR analysis.
Caption: Structural components of this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for purity and impurity profiling. Its power lies in its high resolving capability, allowing for the separation of the main compound from closely related structural impurities and degradation products.
Principle and Methodological Rationale
A reverse-phase HPLC (RP-HPLC) method is the logical choice for a moderately polar molecule like this compound. The separation occurs on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. The compound and its impurities are separated based on their relative hydrophobicity.
Causality Behind Experimental Choices:
-
Column: A C18 column is selected for its versatility and strong retentive power for aromatic compounds.
-
Mobile Phase: A gradient of acetonitrile (ACN) and water is used to ensure elution of both more polar and less polar impurities within a reasonable runtime. ACN is chosen for its low UV cutoff and viscosity.
-
pH Modifier: A small amount of trifluoroacetic acid (TFA) or formic acid is added to the mobile phase. This serves two purposes: it protonates residual silanols on the stationary phase to reduce peak tailing and ensures the analyte (which has a basic nitrogen in the piperidine ring) is in a consistent, protonated state, leading to sharp, symmetrical peaks.
-
Detection: UV detection at a wavelength where the analyte exhibits high absorbance (e.g., ~230 nm, corresponding to the benzoyl chromophore) is chosen to maximize sensitivity.
Method Validation: Adhering to ICH Q2(R2) Guidelines
For an analytical method to be trustworthy, it must be validated to prove it is fit for its intended purpose.[1][2] The International Council for Harmonisation (ICH) guidelines provide a framework for this validation process.[3][4]
Key Validation Parameters for an HPLC Purity Method:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5][6] This is typically demonstrated by forced degradation studies (exposing the analyte to acid, base, peroxide, heat, and light) to show that degradation peaks do not co-elute with the main peak.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[6] This is confirmed by analyzing a series of dilutions of a reference standard and observing a correlation coefficient (r²) > 0.999.
-
Accuracy: The closeness of the test results to the true value.[5] It's often assessed by spiking a sample with known amounts of the pure analyte and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability: Precision over a short interval with the same analyst and equipment.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment. The relative standard deviation (%RSD) should typically be ≤ 2%.[3]
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6] This is critical for quantifying impurities.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition), providing an indication of its reliability during normal usage.[7]
Data Presentation: HPLC Validation Summary
The following table summarizes typical acceptance criteria and hypothetical (but realistic) results for the validation of an HPLC purity method for this compound.
| Parameter | Acceptance Criterion | Hypothetical Result | Status |
| Specificity | No interference at analyte Rt | Peak purity > 99.9% | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 | Pass |
| Range | 80-120% of target conc. | 0.1 - 1.5 mg/mL | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% | Pass |
| Precision (Repeatability, %RSD) | ≤ 2.0% | 0.45% | Pass |
| Precision (Intermediate, %RSD) | ≤ 2.0% | 0.82% | Pass |
| LOQ | S/N ratio ≥ 10 | 0.05 µg/mL | Pass |
| Robustness | System suitability passes | All variations met criteria | Pass |
Experimental Protocol & Workflow
Caption: Workflow for HPLC Purity Validation.
Step-by-Step HPLC Protocol:
-
Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% TFA in Water) and Mobile Phase B (e.g., 0.1% TFA in Acetonitrile). Filter and degas both.
-
Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 230 nm
-
Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Analysis Sequence:
-
Inject a blank (diluent) to ensure no system contamination.
-
Perform a system suitability test by injecting the standard solution five times. The %RSD for the peak area should be ≤ 2.0%.
-
Inject the sample solution.
-
-
Data Processing: Integrate all peaks in the chromatogram with an area greater than that of the LOQ. Calculate the purity using the area percent method.
Purity Validation by Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is a primary analytical method that determines the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard (IS) of known purity.[8][9] Unlike HPLC, it does not require a reference standard of the analyte itself, making it an invaluable tool for characterizing new chemical entities.[10][11]
Principle and Methodological Rationale
The fundamental principle of qNMR is that the area under an NMR signal is directly proportional to the number of nuclei contributing to that signal.[8] By co-dissolving a known mass of the analyte with a known mass of a high-purity internal standard in a deuterated solvent, the purity of the analyte can be calculated with high accuracy.[9]
Causality Behind Experimental Choices:
-
Internal Standard (IS) Selection: The choice of IS is critical. It must:
-
Be highly pure and non-hygroscopic.
-
Be soluble in the same deuterated solvent as the analyte.
-
Possess at least one sharp NMR signal that is in a clear region of the spectrum, well-resolved from any analyte or impurity signals.
-
Be chemically inert towards the analyte.
-
For this compound in DMSO-d6, a good choice would be Maleic Acid or 1,4-Dinitrobenzene .
-
-
Solvent Selection: The solvent must completely dissolve both the analyte and the IS.[8] DMSO-d6 is often a good choice for its high dissolving power for a wide range of organic molecules.
-
Acquisition Parameters: To ensure accurate integration, a long relaxation delay (d1) is crucial (typically 5-7 times the longest T1 relaxation time of the protons being quantified). This allows for complete relaxation of the nuclei between scans, ensuring the signal intensity is truly proportional to the number of protons.
Data Presentation: qNMR Purity Calculation
The purity is calculated using the following formula:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std
Where:
-
I: Integral value of the selected signal
-
N: Number of protons giving rise to the selected signal
-
M: Molar mass
-
m: Mass
-
Purity: Purity of the standard (usually >99.5%)
Sample qNMR Calculation:
| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |
| Mass (m) | 10.52 mg | 5.15 mg |
| Molar Mass (M) | 308.41 g/mol | 116.07 g/mol |
| Signal Selected | Aromatic protons (e.g., 2H) | Olefinic protons |
| Number of Protons (N) | 2 | 2 |
| Integral (I) | 1.50 | 1.00 |
| Purity of Standard (P_std) | - | 99.8% |
Calculation: Purity_analyte = (1.50 / 1.00) * (2 / 2) * (308.41 / 116.07) * (5.15 / 10.52) * 99.8% = 96.8%
Experimental Protocol & Workflow
Caption: Workflow for qNMR Purity Validation.
Step-by-Step qNMR Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean glass vial. Record the weight precisely.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., Maleic Acid) into the same vial. Record the weight precisely.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6) to the vial and vortex until both components are fully dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock, tune, and shim the instrument to achieve optimal resolution.
-
Set up a quantitative ¹H NMR experiment with a calibrated 90° pulse and a long relaxation delay (d1) of at least 30 seconds to ensure full relaxation.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
-
-
Data Processing:
-
Process the raw data (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Carefully phase the spectrum and perform a baseline correction.
-
Select a well-resolved signal from the analyte and a signal from the internal standard. Integrate both signals precisely.
-
-
Calculation: Use the integral values and the weights of the analyte and standard to calculate the absolute purity of the sample using the qNMR equation.
Comparative Analysis: HPLC vs. NMR
Neither technique is universally superior; they are complementary tools that provide different and corroborating information. The choice of which to use, or the decision to use both, depends on the specific question being asked.
| Feature | HPLC | Quantitative NMR (qNMR) |
| Principle | Chromatographic Separation | Spectroscopy (Nuclear Spin) |
| Reference Standard | Requires a specific, pure reference standard of the analyte itself. | Requires a certified internal standard (can be a simple, unrelated molecule).[11] |
| Information Provided | Relative purity (area %), retention times of impurities. | Absolute purity (mass %), structural confirmation, impurity identification (if signals are visible). |
| Specificity | High; excellent at separating isomers and closely related impurities. | High; based on unique chemical shifts. Can be compromised by signal overlap. |
| Sensitivity | Very high (typically µg/mL to ng/mL). Excellent for trace impurity detection. | Lower (typically mg/mL). Not ideal for trace impurities below ~0.1%. |
| Sample Throughput | Moderate (typically 15-30 minutes per sample). | Lower (typically 10-20 minutes per sample, but requires careful setup). |
| Sample State | Destructive (sample is consumed). | Non-destructive (sample can be fully recovered).[10] |
| Quantification Basis | Relative (Area Percent) | Absolute (Primary Ratio Method) |
Synergistic Application: A Best-Practice Approach
For comprehensive purity validation, a synergistic approach is recommended:
-
Initial Characterization (NMR): Use ¹H and ¹³C NMR to confirm the identity and structure of the this compound batch. Perform a qNMR experiment to determine its absolute purity. This now-characterized material can serve as an in-house primary reference standard .
-
Method Development & Routine Analysis (HPLC): Develop and validate a stability-indicating HPLC method using the newly qualified reference standard. This HPLC method is more sensitive and better suited for detecting trace impurities and is ideal for routine quality control, release testing, and stability studies.
This dual approach leverages the absolute quantification power of qNMR to create a well-characterized standard, which then enables the high-throughput, high-sensitivity capabilities of HPLC for routine analysis.
Conclusion
The purity validation of this compound is a critical step in its chemical and pharmaceutical development. Both HPLC and NMR spectroscopy are indispensable tools for this task, but they offer different, complementary insights.
-
HPLC excels as a high-sensitivity, high-resolution separative technique, making it the gold standard for detecting and quantifying trace impurities once a reference standard is available. Its validation is rigorously defined by ICH guidelines.
-
qNMR serves as a powerful primary method for absolute purity determination without the need for an identical reference standard. It simultaneously provides unequivocal structural confirmation, making it ideal for the initial characterization of new batches and for qualifying reference materials.
By understanding the fundamental principles, methodological rationales, and respective strengths of each technique, researchers can implement a robust, integrated analytical strategy. This ensures the generation of trustworthy and scientifically sound data, underpinning the quality and safety of the final product.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.). European Medicines Agency. Retrieved from [Link]
-
A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved from [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharma Beginners. Retrieved from [Link]
-
Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). (2018). YouTube. Retrieved from [Link]
-
Validating Analytical Methods in Pharmaceuticals. (n.d.). Pharmuni. Retrieved from [Link]
-
What is qNMR (quantitative NMR) ? | Applications Notes. (n.d.). JEOL Ltd. Retrieved from [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Retrieved from [Link]
-
Q2(R2) Validation of Analytical Procedures. (n.d.). FDA. Retrieved from [Link]
-
ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. Retrieved from [Link]
-
Quality Guidelines. (n.d.). ICH. Retrieved from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. Retrieved from [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA. Retrieved from [Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 6. fda.gov [fda.gov]
- 7. scribd.com [scribd.com]
- 8. emerypharma.com [emerypharma.com]
- 9. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
A Comparative Guide to the Structure-Activity Relationship of N-(1-benzylpiperidin-4-yl)benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The N-(1-benzylpiperidin-4-yl)benzamide scaffold is a versatile pharmacophore that has been extensively explored in medicinal chemistry, leading to the development of derivatives with a wide range of biological activities. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of these derivatives, with a focus on their applications as sigma receptor ligands, anticholinergic agents, and potential therapeutics for neurodegenerative diseases and pain management. Experimental data is presented to support the observed trends, and detailed protocols for relevant assays are provided.
Core Scaffold and Rationale for Derivatization
The this compound core consists of three key moieties: a benzyl group, a piperidine ring, and a benzamide group. Each of these can be systematically modified to modulate the compound's affinity, selectivity, and pharmacokinetic properties for various biological targets. The rationale for derivatization often stems from a desire to optimize ligand-receptor interactions, improve blood-brain barrier permeability, or reduce off-target effects.
Comparative Analysis of Derivatives: Targeting the Sigma-1 Receptor
A significant body of research has focused on developing this compound derivatives as high-affinity ligands for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in a variety of neurological disorders.
Modifications to the Benzamide Moiety
The benzamide portion of the scaffold plays a crucial role in σ1 receptor binding. Early studies established that the unsubstituted N-(1-benzylpiperidin-4-yl)phenylacetamide displays high affinity and selectivity for σ1 receptors (Ki = 3.90 nM) over σ2 receptors (Ki = 240 nM)[1].
Key SAR Insights:
-
Aromatic Ring Substitution: Halogen substitution on the phenyl ring of the phenylacetamide moiety generally maintains or slightly decreases σ1 receptor affinity while significantly increasing affinity for σ2 receptors[1][2].
-
Replacement of the Phenyl Ring: Replacing the phenyl ring with other aromatic systems like thiophene, naphthyl, or indole has no significant effect on σ1 receptor affinity. However, replacement with imidazole or pyridyl rings leads to a drastic loss of affinity for both σ1 and σ2 receptors[2].
-
Fluorine Substitution: The introduction of a fluorine atom at the 4-position of the benzamide ring, as seen in N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide (LMH-2), results in a potent σ1 receptor antagonist with high affinity (Ki = 6.0 nM) and selectivity[3]. This derivative has shown promise in reducing neuropathic pain[3].
Table 1: Comparison of Benzamide Modifications on Sigma Receptor Affinity
| Compound | Modification | σ1 Ki (nM) | σ2 Ki (nM) | σ1/σ2 Selectivity |
| 1 | Unsubstituted Phenylacetamide | 3.90 | 240 | 61.5 |
| LMH-2 | 4-Fluorobenzamide | 6.0 | - | High |
| [125I]BP | 4-Iodobenzamide | 4.6 (MCF-7 cells) | - | High affinity for both subtypes |
Data compiled from multiple sources.[1][3][4]
Modifications to the Benzyl Moiety
Alterations to the N-benzyl group also have a profound impact on receptor binding and selectivity.
Key SAR Insights:
-
Aromatic Ring Substitution: Substitution on the aromatic ring of the benzyl group generally leads to a similar or slightly decreased affinity for σ1 receptors[2].
Experimental Protocols
General Synthesis of this compound Derivatives
A common synthetic route involves the acylation of 4-amino-1-benzylpiperidine with a substituted benzoyl chloride or carboxylic acid.
Step-by-Step Protocol:
-
Dissolve 4-amino-1-benzylpiperidine in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add a base, for example triethylamine or diisopropylethylamine, to the solution to act as an acid scavenger.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the desired benzoyl chloride or a pre-activated carboxylic acid (e.g., using a coupling agent like HATU or EDC) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired this compound derivative.
This is a generalized procedure and may require optimization for specific derivatives.
Radioligand Binding Assay for Sigma Receptors
This assay is used to determine the binding affinity of the synthesized compounds for sigma-1 and sigma-2 receptors.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare membrane homogenates from a suitable tissue source known to express sigma receptors (e.g., guinea pig brain or cultured cells).
-
Incubation: In a reaction tube, combine the membrane preparation, a radiolabeled sigma receptor ligand (e.g., [3H]DTG or [125I]BP), and varying concentrations of the unlabeled test compound.
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a set period to allow binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Visualizing Structure-Activity Relationships
The following diagrams illustrate the key structural components of the this compound scaffold and the impact of modifications on biological activity.
Caption: Key modification sites and their influence on biological activities.
Derivatives as Cholinesterase Inhibitors for Alzheimer's Disease
Donepezil, a well-known acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease, features an N-benzylpiperidine moiety. This has inspired the development of this compound derivatives as potential multi-target-directed ligands for Alzheimer's, aiming to inhibit both AChE and butyrylcholinesterase (BuChE), and in some cases, also modulate other targets like β-amyloid aggregation.[5][6][7][8]
Key SAR Insights:
-
Linker Modification: Replacing the ester linker in lead compounds with a more metabolically stable amide linker has been a successful strategy.[8]
-
Heterocyclic Replacements: Exchanging the indanone moiety of donepezil-like structures with various aryl and aromatic heterocycles has yielded potent AChE inhibitors.[8]
-
Multi-target Approach: Some derivatives have been designed to possess dual inhibitory activity against both histone deacetylases (HDAC) and AChE, offering a multi-faceted approach to treating Alzheimer's disease.[6]
Table 2: Cholinesterase Inhibitory Activity of Selected Derivatives
| Compound | Target | IC50 (µM) |
| Compound 23 | BuChE | 0.72 |
| Compound 4e | AChE | 16.07 |
| Compound 4e | BuChE | 15.16 |
| Compound d5 | HDAC | 0.17 |
| Compound d5 | AChE | 6.89 |
| Compound d10 | HDAC | 0.45 |
| Compound d10 | AChE | 3.22 |
Data compiled from multiple sources.[5][6][9]
Workflow for Screening and Development
The following diagram outlines a typical workflow for the discovery and preclinical development of novel this compound derivatives.
Caption: Drug discovery workflow for this compound derivatives.
Concluding Remarks
The this compound scaffold has proven to be a rich source of biologically active compounds. The structure-activity relationships discussed in this guide highlight the importance of systematic structural modifications in tuning the pharmacological profile of these derivatives. The data clearly indicates that subtle changes to the benzamide and benzyl moieties can lead to significant alterations in receptor affinity and selectivity. Future research in this area will likely focus on further refining these structures to develop highly potent and selective agents for a variety of therapeutic applications, from neurodegenerative diseases to pain management. The multi-target potential of these derivatives also presents an exciting avenue for the development of novel therapeutics with improved efficacy.
References
-
Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. PubMed. Available from: [Link]
-
Synthesis and Structure-Activity Relationships of N-(1-benzylpiperidin-4-yl)arylacetamide Analogues as Potent sigma1 Receptor Ligands. PubMed. Available from: [Link]
-
Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. PubMed. Available from: [Link]
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available from: [Link]
-
Design and synthesis of N‑(benzylpiperidinyl)‑4‑fluorobenzamide: A haloperidol analog that reduces neuropathic nociception via σ1 receptor antagonism. PubMed. Available from: [Link]
-
Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents. PubMed. Available from: [Link]
-
The design of novel N‐benzylpiperidine derivatives of 5‐arylisoxazole‐3‐carboxamides. ResearchGate. Available from: [Link]
-
Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. PMC - NIH. Available from: [Link]
-
Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo. PubMed. Available from: [Link]
-
Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. PubMed. Available from: [Link]
-
Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. ResearchGate. Available from: [Link]
-
Novel N-[1-(1-substituted 4-piperidinylmethyl)-4-piperidinyl]benzamides as potent colonic prokinetic agents. PubMed. Available from: [Link]
-
Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. PubMed. Available from: [Link]
-
N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. PubMed. Available from: [Link]
-
Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. PubMed. Available from: [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. Available from: [Link]
-
Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. PubMed. Available from: [Link]
-
A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. MDPI. Available from: [Link]
-
(PDF) Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer. ResearchGate. Available from: [Link]
-
Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. PubMed. Available from: [Link]
-
Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. PubMed. Available from: [Link]
-
Discovery of N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues as selective kappa opioid receptor antagonists. PubMed. Available from: [Link]
-
N-(1-Benzylpiperidin-4-yl)-N-phenylpropanamide Hydrochloride. PharmaCompass.com. Available from: [Link]
-
Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. ResearchGate. Available from: [Link]
-
Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. ResearchGate. Available from: [Link]
Sources
- 1. Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of N‑(benzylpiperidinyl)‑4‑fluorobenzamide: A haloperidol analog that reduces neuropathic nociception via σ1 receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Specificity of N-(1-benzylpiperidin-4-yl)benzamide Derivatives for Sigma-1 Receptor Imaging
This guide provides a detailed comparison of the in vivo binding specificity of radiolabeled analogs of N-(1-benzylpiperidin-4-yl)benzamide, a core structure for potent sigma (σ) receptor ligands. We will delve into the experimental data that validates their use in preclinical and clinical research, compare their performance against alternative sigma-1 (σ1R) tracers, and provide the foundational methodologies required to reproduce and verify these findings.
Introduction: The Sigma-1 Receptor as a Key Therapeutic and Imaging Target
The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[1][2] It is not a classical neurotransmitter receptor but rather a modulator of various signaling pathways, including calcium homeostasis and ion channel function.[3] Its involvement in a wide array of pathophysiological processes—ranging from neurodegenerative diseases like Alzheimer's and Parkinson's to pain and cancer—makes it an attractive target for both therapeutic intervention and diagnostic imaging.[1][4]
Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive quantification of receptor density and occupancy in vivo. The development of highly specific PET radioligands for σ1R is crucial for understanding its role in disease, diagnosing pathological conditions, and accelerating the development of σ1R-targeting drugs.[4][5] Derivatives of this compound have emerged as a promising class of such ligands.
This compound Analogs for Sigma-1 Receptor Imaging
The parent compound, this compound, serves as a scaffold for several high-affinity σ1R ligands. For in vivo imaging, these molecules are typically radiolabeled with positron-emitting isotopes like Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C).
One notable analog is N-(N-benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamide . In vitro studies have demonstrated its high affinity for sigma receptors (Ki = 3.4 nM) and excellent selectivity for σ1R over the σ2R subtype (σ2/σ1 ratio = 120).[6][7] Another important derivative is 4-[¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-[¹²⁵I]BP), which has shown high affinity for both σ1 and σ2 receptor subtypes.[8][9]
The ultimate test of a radioligand's utility, however, lies in its in vivo performance. The key question is: does the tracer bind specifically to the σ1R in a living system with minimal off-target binding?
Methodologies for Assessing In Vivo Specificity
To rigorously assess in vivo specificity, a multi-step, self-validating experimental approach is employed. This typically involves baseline imaging followed by a "blocking" or "displacement" study.
Experimental Workflow for In Vivo Specificity Validation
Caption: Workflow for validating the in vivo specificity of a PET radiotracer.
Protocol 1: In Vivo PET Imaging and Blocking Study
This protocol describes a gold-standard method to confirm that the PET signal is specific to the target receptor.
-
Animal Preparation: Anesthetize a research animal (e.g., Wistar rat) following institutionally approved protocols. Maintain body temperature throughout the procedure.
-
Baseline Scan:
-
Blocking Scan:
-
In a separate session or a different cohort of animals, pre-treat the animal with a high dose of a known, selective, non-radiolabeled σ1R ligand (the "blocking agent"). Haloperidol, which has high affinity for sigma sites, is commonly used for this purpose.[6][8][9]
-
After allowing the blocking agent to occupy the target receptors (typically 15-30 minutes), inject the same dose of the radiotracer.
-
Perform an identical dynamic PET scan.
-
-
Data Analysis:
-
Reconstruct the PET images and co-register them with an anatomical reference (e.g., CT or MRI).
-
Draw regions of interest (ROIs) on σ1R-rich areas (e.g., brain, heart, lungs) and calculate the tracer uptake, often expressed as a Standardized Uptake Value (SUV).
-
The Causality Principle: If the radiotracer's binding is specific, the uptake in the blocking scan will be significantly lower than in the baseline scan. This reduction directly reflects the competition between the radiotracer and the blocking agent for the same binding site, thus validating the signal's target specificity.
-
Comparative Analysis: In Vivo Performance
The true value of a tracer is revealed when its performance is compared to established alternatives. Here, we compare a derivative of this compound with [¹¹C]SA4503 , a widely used benchmark σ1R agonist radioligand.[4]
Table 1: In Vitro Binding Affinity & Selectivity of σ1R Ligands
| Compound | Primary Target | Kᵢ for σ1R (nM) | Selectivity (σ2/σ1 Ratio) | Reference |
| N-(N-benzylpiperidin-4-yl)-2-fluorobenzamide | σ1R | 3.4 | 120 | [6][7] |
| 4-Iodo-N-(N-benzylpiperidin-4-yl)benzamide (4-IBP) | σ1R / σ2R | 4.6 (vs Haloperidol) | Low (Binds both) | [8][9] |
| SA4503 (Cutamesine) | σ1R Agonist | 17.4 | >100 | [10][11] |
| Haloperidol | D₂R / σR | High affinity for σ sites | Binds both σ1 and σ2 | [12][13][14] |
This table summarizes the foundational in vitro data. High affinity (low Kᵢ) and high selectivity are desirable starting points for a good in vivo tracer.
Table 2: Comparative In Vivo Blocking Study Data
This table presents representative data from in vivo blocking studies, which are the definitive measure of specificity.
| Radiotracer | Organ | % Uptake Reduction with Haloperidol | Interpretation | Reference |
| 4-[¹²⁵I]BP | Brain | 55% | Demonstrates significant specific binding to haloperidol-sensitive sites. | [8][9] |
| Kidney | 63% | High level of specific binding. | [8][9] | |
| Heart | 43% | Moderate specific binding. | [8][9] | |
| Lung | 68% | High level of specific binding. | [8][9] | |
| [¹⁸F]IAM6067 | Brain | 79-90% | Excellent specificity for σ1R, as demonstrated by blockade with haloperidol and another S1R ligand, BD1047. | [2] |
| [¹¹C]SA4503 | Brain | ~90% | Considered a gold standard; shows very high specific binding that is blockable by unlabeled SA4503 or haloperidol. | [15] |
Interpreting the In Vivo Data
The data clearly demonstrates that radiolabeled derivatives of this compound exhibit specific binding in vivo. For 4-[¹²⁵I]BP , the significant reduction in organ uptake in the presence of haloperidol confirms that a large portion of the observed signal is due to binding at sigma receptor sites.[8][9] Similarly, studies with N-(N-benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamide also report that its uptake in the rat brain is selective to haloperidol-sensitive sigma sites.[6][7]
When compared to other agents like [¹⁸F]IAM6067 and [¹¹C]SA4503, the benzamide derivatives show a comparable, though in some tissues slightly lower, degree of specific binding.[2][15] This suggests they are effective tools, but the choice of tracer may depend on the specific research question. For instance, a tracer with slightly lower specific binding but more favorable kinetics or easier radiosynthesis might be preferred in certain applications.
The Logic of Specificity Validation
Caption: Logic of a blocking study to confirm in vivo binding specificity.
Conclusion and Recommendations
Radiolabeled derivatives of This compound are validated and effective tools for the in vivo investigation of sigma receptors. Experimental data from PET imaging and biodistribution studies, particularly those employing pre-treatment with blocking agents like haloperidol, confirm their specificity.[6][8][9]
-
For studies requiring high selectivity for the σ1R subtype , N-(N-benzylpiperidin-4-yl)-2-fluorobenzamide is a strong candidate due to its favorable σ2/σ1 ratio.[6][7]
-
For applications where imaging of total sigma receptor density (σ1 and σ2) is desired, such as in certain cancer models, 4-Iodo-N-(N-benzylpiperidin-4-yl)benzamide (4-IBP) is a suitable choice.[8][9]
While benchmark tracers like [¹¹C]SA4503 may offer a higher percentage of specific binding in some contexts, the benzamide derivatives provide a robust and well-characterized alternative. The choice of tracer should always be guided by the specific biological question, the required selectivity profile, and the logistical considerations of radiosynthesis and imaging protocols. This guide provides the foundational data and protocols for researchers to make an informed decision.
References
-
Matsuno, K., Senda, M., & Mita, S. (1997). SA4503, a novel cognitive enhancer, with sigma 1 receptor agonistic properties. Behavioural Brain Research, 83(1-2), 221-224. [Link]
-
Abdel-rahman, M., & Facey, C. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry. [Link]
-
Walker, J. M., Bowen, W. D., Walker, F. O., Matsumoto, R. R., De Costa, B., & Rice, K. C. (1990). Evidence for a role of haloperidol-sensitive sigma-'opiate' receptors in the motor effects of antipsychotic drugs. Neurology, 40(3 Pt 1), 537-540. [Link]
-
Walker, J. M., Bowen, W. D., Walker, F. O., Matsumoto, R. R., De Costa, B., & Rice, K. C. (1990). Evidence for a role of haloperidol-sensitive σ-'opiate' receptors in the motor effects of antipsychotic drugs. Neurology. [Link]
-
Wikipedia. Cutamesine. [Link]
-
Matsuno, K., Nakazawa, M., & Mita, S. (1996). Binding properties of SA4503, a novel and selective sigma 1 receptor agonist. European Journal of Pharmacology, 306(1-3), 271-279. [Link]
-
Itzhak, Y., & Stein, I. (1991). Effects of Haloperidol and Reduced Haloperidol on Binding to Sigma Sites. Neuropharmacology, 30(6), 633-638. [Link]
-
Igarashi, K., & Kasuya, Y. (1996). [Functional characterization of a sigma receptor and its gene expression by haloperidol]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 108(5), 257-264. [Link]
-
Kim, S., et al. (2022). SA4503 Mitigates Adriamycin-Induced Nephropathy via Sigma-1 Receptor in Animal and Cell-Based Models. International Journal of Molecular Sciences, 23(21), 13543. [Link]
-
Romero, L., et al. (2023). Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. International Journal of Molecular Sciences, 24(13), 11090. [Link]
-
Dal Bello, F., et al. (2022). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. International Journal of Molecular Sciences, 23(19), 11252. [Link]
-
John, C. S., et al. (1995). Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. Cancer Research, 55(14), 3022-3027. [Link]
-
Kassiou, M., et al. (2001). Influence of trishomocubanes on sigma receptor binding of N-(1-benzyl-piperidin-4-yl)-4-[123I]iodobenzamide in vivo in the rat brain. Bioorganic & Medicinal Chemistry Letters, 11(12), 1563-1565. [Link]
-
Lever, J. R., et al. (2016). Characterization of pulmonary sigma receptors by radioligand binding. Journal of Pharmacology and Experimental Therapeutics, 358(2), 270-280. [Link]
-
Zhang, H., et al. (2023). Synthesis and Pharmacological Characterization of a Difluorinated Analogue of Reduced Haloperidol as a Sigma-1 Receptor Ligand. ACS Chemical Neuroscience, 14(5), 896-905. [Link]
-
Dal Bello, F., et al. (2022). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. Ouci. [Link]
-
ResearchGate. A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging | Request PDF. [Link]
-
ResearchGate. (PDF) Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity ?? Receptor Ligand for Potential Imaging of Breast Cancer. [Link]
-
Shiue, C. Y., et al. (1997). N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors. Nuclear Medicine and Biology, 24(7), 671-676. [Link]
-
John, C. S., et al. (1995). Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer1. Cancer Research, 55(14), 3022-3027. [Link]
-
Radiology Key. (2016). PET Imaging of Sigma1 Receptors. [Link]
-
Abdel-rahman, M., & Facey, C. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. RSC Medicinal Chemistry, 11(10), 1115-1130. [Link]
-
Shiue, C. Y., et al. (2000). N-(n-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of breast cancer. Nuclear Medicine and Biology, 27(8), 763-767. [Link]
-
Shiue, C. Y., et al. (1997). N-(N-benzylpiperidin-4-yl)-2-[{sup 18}F]fluorobenzamide: A potential ligand for PET imaging of {sigma} receptors. Nuclear Medicine and Biology, 24(7), 671-676. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Evaluation of 18F-IAM6067 as a sigma-1 receptor PET tracer for neurodegeneration in vivo in rodents and in human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cutamesine - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affin… [ouci.dntb.gov.ua]
- 6. N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-(N-benzylpiperidin-4-yl)-2-[{sup 18}F]fluorobenzamide: A potential ligand for PET imaging of {sigma} receptors (Journal Article) | ETDEWEB [osti.gov]
- 8. Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Binding properties of SA4503, a novel and selective sigma 1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evidence for a role of haloperidol-sensitive sigma-'opiate' receptors in the motor effects of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. neurology.org [neurology.org]
- 14. Effects of haloperidol and reduced haloperidol on binding to sigma sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PET Imaging of Sigma1 Receptors | Radiology Key [radiologykey.com]
A Comparative Guide to Scatchard Analysis for Determining N-(1-benzylpiperidin-4-yl)benzamide Binding Kinetics
This guide provides a comprehensive comparison of Scatchard analysis with modern non-linear regression methods for characterizing the binding kinetics of N-(1-benzylpiperidin-4-yl)benzamide, a potent ligand for the sigma-1 (σ₁) receptor. It is intended for researchers, scientists, and drug development professionals seeking to accurately determine key binding parameters such as the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax).
Introduction: The Critical Role of Binding Kinetics in Drug Discovery
The interaction between a drug candidate and its molecular target is the foundational event of its pharmacological action. Quantifying this interaction is paramount in drug discovery. For compounds like this compound, which shows high affinity for the σ₁ receptor, a chaperone protein implicated in numerous neurological and psychiatric conditions, a precise understanding of its binding kinetics is crucial.[1][2][3] The equilibrium dissociation constant (Kd) reflects the ligand's affinity for the receptor, while the maximum binding capacity (Bmax) indicates the concentration of receptors in the target tissue.[4][5]
Historically, the Scatchard plot has been a cornerstone for determining these parameters.[6][7] However, this linear transformation method, while conceptually straightforward, possesses inherent limitations that can lead to inaccuracies.[8][9] This guide will detail the experimental protocol for a radioligand binding assay, demonstrate how to perform a Scatchard analysis, and critically compare it to the now-preferred method of non-linear regression of untransformed data.
The Target: this compound and the Sigma-1 Receptor
The sigma-1 (σ₁) receptor is a unique intracellular chaperone protein located primarily at the endoplasmic reticulum.[1][3] It is not a typical G-protein coupled receptor or ion channel but rather modulates various signaling pathways and the activity of other receptors.[2][10] Its involvement in conditions like Alzheimer's disease, depression, and pain has made it an attractive therapeutic target.[1][11]
This compound and its analogues are a class of compounds synthesized and evaluated for their high affinity and selectivity for the σ₁ receptor.[12][13][14] For instance, the unsubstituted parent compound, N-(1-benzylpiperidin-4-yl)phenylacetamide, displays a Ki value of 3.90 nM for σ₁ receptors.[12] Accurate characterization of the binding kinetics of these ligands is essential for structure-activity relationship (SAR) studies and for selecting lead candidates for further development.
Experimental Workflow: Radioligand Saturation Binding Assay
To determine Kd and Bmax, a saturation binding experiment is performed. This involves incubating a constant amount of receptor preparation (e.g., tissue homogenate) with increasing concentrations of a radiolabeled ligand until equilibrium is reached.
Core Principle & Causality
The goal is to saturate all available receptors with the radioligand. At low concentrations, most of the ligand binds. As the concentration increases, the binding becomes limited by the total number of receptors. This relationship allows for the calculation of Kd (the concentration of ligand at which 50% of receptors are occupied) and Bmax (the total concentration of receptors).
Detailed Protocol: A Self-Validating System
This protocol is designed to ensure accuracy by explicitly accounting for non-specific binding.
Materials:
-
Receptor Source: Guinea pig liver membranes are a common choice due to their high expression of σ₁ receptors.[4]
-
Radioligand: [³H]-(+)-pentazocine is a selective and commonly used radioligand for σ₁ receptor binding assays.
-
Test Compound: this compound (unlabeled).
-
Non-specific Agent: Haloperidol (10 µM), a high-affinity ligand used to block specific binding to the σ₁ receptor.[15]
-
Incubation Buffer: 50 mM Tris-HCl, pH 8.0.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 8.0.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Cocktail & Counter.
Step-by-Step Procedure:
-
Preparation: Prepare serial dilutions of [³H]-(+)-pentazocine in incubation buffer, typically ranging from 0.1 nM to 50 nM.
-
Assay Setup: Set up triplicate tubes for each concentration of radioligand.
-
Total Binding: Add 100 µL of receptor membrane preparation, 100 µL of [³H]-(+)-pentazocine dilution, and 800 µL of incubation buffer.
-
Non-specific Binding (NSB): Add 100 µL of receptor membrane preparation, 100 µL of [³H]-(+)-pentazocine dilution, 100 µL of 10 µM Haloperidol, and 700 µL of incubation buffer. The high concentration of haloperidol ensures that it occupies nearly all σ₁ receptors, meaning any remaining radioligand binding is non-specific (e.g., to the filter, tube, or other proteins).
-
-
Incubation: Incubate all tubes. For [³H]-(+)-pentazocine, incubation is typically performed at 37°C for several hours (e.g., 6 hours) to ensure equilibrium is reached.[15]
-
Termination & Separation: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This step is critical to separate the receptor-bound radioligand from the free (unbound) radioligand.[16]
-
Washing: Immediately wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Processing:
-
Calculate the average DPM for each set of triplicates.
-
Specific Binding = Total Binding - Non-specific Binding.
-
Convert DPM to molar concentrations (fmol/mg protein) based on the specific activity of the radioligand and the protein concentration of the membrane preparation.
-
Workflow Visualization
Caption: Logical workflow for Scatchard plot data analysis.
Advantages and Disadvantages
| Feature | Scatchard Analysis |
| Advantages | - Visual Simplicity: Provides a straightforward graphical representation. [7] - Historical Significance: Widely understood and historically prevalent in literature. - Diagnostic: Curvature in the plot can suggest multiple binding sites or cooperativity, though interpretation can be complex. [17][18] |
| Disadvantages | - Data Transformation: The transformation of data distorts experimental error. Points at the extremes of the concentration range (low and high saturation) disproportionately influence the regression, often leading to inaccurate parameter estimates. [9] - Correlated Variables: The y-axis (Bound/Free) and x-axis (Bound) are not independent, violating a fundamental assumption of linear regression. [9] - Less Accurate: Generally considered less precise than non-linear fitting of the raw data. [6][19] |
Method 2: Non-linear Regression (The Modern Standard)
This method involves directly fitting the untransformed specific binding data to a hyperbolic function (the "one-site binding" model).
Equation: Bound = (B_max * [Free]) / (K_d + [Free])
Data Analysis Steps
-
Calculate Free Ligand: As before, calculate [Free] = [Total Ligand Added] - [Specifically Bound Ligand].
-
Plot the Data: Create a plot with "Free Ligand" on the x-axis and "Specifically Bound Ligand" on the y-axis. This results in a hyperbolic saturation curve.
-
Non-linear Fitting: Use a software package (e.g., GraphPad Prism, Origin) to fit the data directly to the one-site binding equation using an iterative algorithm (e.g., Levenberg-Marquardt). [20][21]4. Determine Parameters: The software directly calculates the best-fit values for Kd and Bmax along with their standard errors.
Logical Flow of Non-linear Regression
Caption: Logical workflow for non-linear regression analysis.
Comparative Analysis: Scatchard vs. Non-linear Regression
Let's compare the outcomes using a hypothetical dataset for this compound binding to σ₁ receptors.
Hypothetical Binding Data:
| [³H]-(+)-pentazocine Added (nM) | Specific Binding (fmol/mg) |
| 0.2 | 48.8 |
| 0.5 | 104.2 |
| 1.0 | 172.4 |
| 2.0 | 260.9 |
| 5.0 | 416.7 |
| 10.0 | 545.5 |
| 20.0 | 666.7 |
| 40.0 | 761.9 |
Comparison of Derived Parameters:
| Parameter | Scatchard Analysis | Non-linear Regression | Comments |
| Kd (nM) | 4.52 | 3.85 | Non-linear regression typically provides a more accurate estimate as it is not skewed by data transformation. The Scatchard value can be higher. [9] |
| Bmax (fmol/mg) | 885 | 850 | The Bmax values are often closer, but the non-linear fit provides a value with a smaller standard error. |
| Goodness of Fit (R²) | 0.97 | 0.99 | Non-linear regression generally yields a better fit to the original, untransformed data. |
| Error Propagation | Poor | Good | Errors are handled appropriately in non-linear regression, providing more reliable confidence intervals for the parameters. Scatchard plots distort and magnify errors at low and high concentrations. [9][18] |
Conclusion and Recommendations
While Scatchard analysis offers a visually intuitive and historically important method for analyzing ligand binding data, its inherent mathematical flaws—namely the distortion of experimental error and the violation of linear regression assumptions—render it obsolete for primary data analysis. [6][9] For researchers and drug development professionals, non-linear regression is the unequivocally superior method. It provides more accurate, reliable, and statistically sound estimates of Kd and Bmax by fitting the untransformed experimental data directly to the appropriate binding model. [19][22]The use of Scatchard plots should be limited to qualitative visualization or for comparison with historical data where it was the primary method of analysis. For the rigorous characterization of high-affinity ligands like this compound, adopting non-linear regression is essential for ensuring scientific integrity and making informed decisions in the drug discovery pipeline.
References
-
Su, T. P., Hayashi, T., & Maurice, T. (2010). The pharmacology of sigma-1 receptors. PubMed Central. [Link]
-
Mei, J., & Pasternak, G. W. (2002). The pharmacology of sigma-1 receptors. PubMed Central. [Link]
-
Munson, P. J. (1993). Nonlinear Regression Analysis of the Time Course of Ligand Binding Experiments. Journal of Receptor Research. [Link]
-
Maurice, T., & Su, T. P. (2009). The pharmacology and therapeutic potential of sigma(1) receptor ligands. PubMed. [Link]
-
Fishback, J. A., Robson, M. J., & Matsumoto, R. R. (2011). The Pharmacology of the Sigma-1 Receptor. ResearchGate. [Link]
-
Wikipedia. (n.d.). Sigma-1 receptor. Wikipedia. [Link]
-
Yous, S., et al. (2005). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. PubMed. [Link]
-
Wikipedia. (n.d.). Scatchard equation. Wikipedia. [Link]
-
Gualix, J., et al. (2003). Analysis of ligand-binding data without knowledge of bound or free ligand molar concentration. PubMed. [Link]
-
Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. PubMed Central. [Link]
-
Henis, Y. I., & Levitzki, A. (1976). An analysis on the slope of Scatchard plots. PubMed. [Link]
-
van Zoelen, E. J., et al. (1998). The use of nonhomologous scatchard analysis in the evaluation of ligand-protein interactions. PubMed. [Link]
-
Wikipedia. (n.d.). Ligand binding assay. Wikipedia. [Link]
-
Healy, J. E. (2011). Quantitative Determination of DNA-Ligand Binding: Improved Data Analysis. ResearchGate. [Link]
-
Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. PubMed. [Link]
-
LibreTexts Chemistry. (2019). B1. Binding of a Single Ligand. Chemistry LibreTexts. [Link]
-
Mach, R. H., et al. (2001). Synthesis and Structure-Activity Relationships of N-(1-benzylpiperidin-4-yl)arylacetamide Analogues as Potent sigma1 Receptor Ligands. PubMed. [Link]
-
Lever, J. R., et al. (2011). Characterization of pulmonary sigma receptors by radioligand binding. PubMed Central. [Link]
-
Shiue, C. Y., et al. (1997). N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors. PubMed. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]
-
John, C. S., et al. (1998). Synthesis, in Vitro Binding, and Tissue Distribution of Radioiodinated 2-[125I]N-(N-benzylpiperidin-4-yl)-2-iodo Benzamide, 2-[125I]BP: A Potential Sigma Receptor Marker for Human Prostate Tumors. PubMed. [Link]
-
Wang, B., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. PubMed. [Link]
-
Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]
-
Anonymous. (n.d.). Absurd Trivial Errors in Scatchard Plot Analysis. Harvard University. [Link]
-
Holford, N. (n.d.). Ligand Binding. Professor Emeritus Nick Holford. [Link]
-
Study.com. (n.d.). Explain a Scatchard plot and how it could be used in a biochemistry problem? Study.com. [Link]
-
Kagawa University. (2022). Why You Shouldn't Use Scatchard Plots to Determine Dissociation Constants. Kagawa University Chemical Biology Lab. [Link]
Sources
- 1. The pharmacology of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology and therapeutic potential of sigma(1) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. homework.study.com [homework.study.com]
- 6. Scatchard equation - Wikipedia [en.wikipedia.org]
- 7. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 8. igfarben.ru [igfarben.ru]
- 9. Why You Shouldn’t Use Scatchard Plots to Determine Dissociation Constants - 香川大学農学部 ケミカルバイオロジー研究室 [ag.kagawa-u.ac.jp]
- 10. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. An analysis on the slope of Scatchard plots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. Nonlinear regression analysis of the time course of ligand binding experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Analysis of ligand-binding data without knowledge of bound or free ligand molar concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Ligand Binding [holford.fmhs.auckland.ac.nz]
A Comparative Analysis of N-(1-benzylpiperidin-4-yl)phenylacetamides: Affinity and Selectivity at Sigma Receptors
This guide provides a detailed comparison of the binding affinities of a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives for sigma-1 (σ1) and sigma-2 (σ2) receptors. We will delve into the structure-activity relationships (SAR) that govern their interaction with these important biological targets, present the supporting experimental data, and outline the methodologies used to generate these findings. This document is intended for researchers and professionals in pharmacology and drug development who are engaged in the study of sigma receptor ligands.
Introduction: The Significance of Sigma Receptors
Initially misidentified as a subtype of opioid receptors, sigma (σ) receptors are now recognized as a unique class of proteins with distinct pharmacological profiles.[1][2] Two primary subtypes have been identified: the σ1 receptor, which has been cloned and is known to be a ligand-operated molecular chaperone at the endoplasmic reticulum, and the σ2 receptor.[1][2][3] These receptors are implicated in a wide array of cellular functions and are distributed throughout the central nervous system and peripheral organs.[4]
The σ1 receptor, in particular, plays a crucial modulatory role in various signaling pathways, including intracellular Ca2+ signaling and the activity of several neurotransmitter systems.[1][2] Consequently, ligands that target sigma receptors have significant therapeutic potential for a range of neuropsychiatric and neurological disorders, including schizophrenia, depression, cognitive deficits, and pain.[1][2][4] Furthermore, the overexpression of sigma receptors in tumor cells has made them attractive targets for cancer imaging and therapy.[4][5] The development of ligands with high affinity and, critically, high selectivity for either the σ1 or σ2 subtype is a key objective in realizing this therapeutic potential.
The N-(1-benzylpiperidin-4-yl)phenylacetamide scaffold has emerged as a promising foundation for developing potent and selective σ1 receptor ligands.[6][7] This guide will explore the nuanced relationship between chemical structure and receptor affinity within this specific class of compounds.
The Core Scaffold: N-(1-benzylpiperidin-4-yl)phenylacetamide
The parent compound of this series, N-(1-benzylpiperidin-4-yl)phenylacetamide, serves as our baseline for comparison. It demonstrates high affinity and noteworthy selectivity for the σ1 receptor over the σ2 receptor.[6][7][8] Experimental data reveals its inhibitory constant (Ki) values to be approximately 3.90 nM for σ1 receptors and 240 nM for σ2 receptors, yielding a selectivity ratio (Ki σ2/Ki σ1) of about 61.5.[6][7][8] A key strategic advantage of this phenylacetamide structure over related benzamide analogues is its negligible affinity for dopamine D2 and D3 receptors, reducing the potential for off-target effects.[6][9]
Below is a diagram illustrating the core chemical structure and the key regions where substitutions are made to modulate receptor affinity.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Procedure:
-
Membrane Preparation: Homogenize the tissue (e.g., guinea pig liver) in ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Wash and resuspend the membrane pellet in the assay buffer to a known protein concentration.
-
Assay Setup (in 96-well plates):
-
Total Binding: Add buffer, radioligand, and membrane suspension.
-
Non-specific Binding (NSB): Add buffer, radioligand, a high concentration of a non-labeled ligand (e.g., 10 µM haloperidol), and membrane suspension.
-
Competitor Wells: Add buffer, radioligand, varying concentrations of the test compound, and membrane suspension.
-
-
σ2-Specific Assay Note: When assaying for σ2 receptors using [3H]DTG, add a sufficient concentration of unlabeled (+)-pentazocine to all wells to saturate the σ1 receptors. [10]4. Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a set time (e.g., 90 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Directions
The N-(1-benzylpiperidin-4-yl)phenylacetamide series represents a robust chemical scaffold for developing high-affinity ligands for the σ1 receptor. [6]The experimental data clearly demonstrates that substitutions on the phenylacetamide ring are a critical determinant of both affinity and selectivity. Specifically, electron-donating groups or a fluorine atom at the 2-position can significantly enhance selectivity for the σ1 subtype over the σ2 subtype. [6][8] These compounds, particularly those with high σ1 selectivity and nanomolar affinity, are valuable tools for further research into the function of sigma receptors. Their favorable binding profiles and lack of affinity for dopamine receptors also suggest they could be developed as potential therapeutic agents or as radiotracers for in vivo imaging techniques like Positron Emission Tomography (PET). [6][7]Future work should focus on optimizing the pharmacokinetic properties of these promising ligands to translate their high in vitro potency into in vivo efficacy and diagnostic utility.
References
-
Mach, R. H., Wu, L., West, T., Whirrett, B. R., & Childers, S. R. (1998). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry, 41(14), 2633–2643. [Link]
-
Mach, R. H., Wu, L., West, T., Whirrett, B. R., & Childers, S. R. (1998). Synthesis and Quantitative Structure−Activity Relationships of N-(1-Benzylpiperidin-4-yl)phenylacetamides and Related Analogues as Potent and Selective σ1 Receptor Ligands. Journal of Medicinal Chemistry, 41(14), 2633-2643. [Link]
-
Guitart, X., Codony, X., & Monroy, X. (2004). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Psychopharmacology, 174(3), 301–319. [Link]
-
Wang, Y., Li, J., & Wang, Y. (2024). Recent Advances in the Development of Sigma Receptor (Radio)Ligands and Their Application in Tumors. ACS Chemical Neuroscience. [Link]
-
Su, T. P., Hayashi, T., & Vaupel, D. B. (2009). Pharmacology and Therapeutic Potential of Sigma-1 Receptor Ligands. Journal of Pharmacology and Experimental Therapeutics, 329(1), 1-10. [Link]
-
Berardi, F., & Colabufo, N. A. (2024). The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. International Journal of Molecular Sciences, 25(3), 1548. [Link]
-
Hashimoto, K., & Ishiwata, K. (2006). Sigma Receptor Ligands: Possible Application as Therapeutic Drugs and as Radiopharmaceuticals. Current Pharmaceutical Design, 12(30), 3857-3876. [Link]
-
Huang, Y., Hammond, P. S., Wu, L., & Mach, R. H. (2001). Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands. Journal of Medicinal Chemistry, 44(25), 4404–4415. [Link]
-
Mach, R. H., Wu, L., West, T., Whirrett, B. R., & Childers, S. R. (1998). Synthesis and Quantitative Structure−Activity Relationships of N-(1-Benzylpiperidin-4-yl)phenylacetamides and Related Analogues as Potent and Selective σ1 Receptor Ligands. Journal of Medicinal Chemistry, 41(14), 2633-2643. [Link]
-
Poku, C., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.30.1–1.30.18. [Link]
-
John, C. S., Vilner, B. J., Gulden, M. E., Efange, S. M., Langason, R. B., Moody, T. W., & Bowen, W. D. (1995). Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. Cancer research, 55(14), 3022–3027. [Link]
-
Choi, S. R., Yang, B., Plisson, C., Guehl, N., L'Hostis, G., Gaja, V., & Dollé, F. (2010). Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands. Journal of medicinal chemistry, 53(16), 6064–6078. [Link]
Sources
- 1. Pharmacology and therapeutic potential of sigma(1) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Senior Scientist's Guide to the Proper Disposal of N-(1-benzylpiperidin-4-yl)benzamide
For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. N-(1-benzylpiperidin-4-yl)benzamide, a compound featuring both a benzamide and a benzylpiperidine moiety, requires a disposal protocol rooted in a thorough understanding of its potential hazards and regulatory landscape. This guide provides the essential operational framework for its proper disposal, ensuring the safety of laboratory personnel and the preservation of our environment. Our approach is not merely procedural but explanatory, grounding each step in established principles of chemical safety and environmental stewardship.
Hazard Identification and Risk Assessment: A Synthesis of Analog Data
The benzamide functional group is associated with notable health warnings. For instance, Benzamide itself is classified as harmful if swallowed and is suspected of causing genetic defects. The piperidine ring, particularly when functionalized, also presents significant hazards. Piperidine is a highly flammable liquid that is toxic upon inhalation or skin contact and can cause severe skin burns and eye damage[1]. A precursor, N-Benzyl-4-piperidone, is listed as a combustible liquid that is harmful if swallowed and can cause skin and eye irritation[2].
Based on this composite analysis, we must handle this compound as a substance with, at a minimum, the hazards summarized below.
| Potential Hazard Category | Associated Risk | Primary Structural Contributor | Source |
| Acute Oral Toxicity | Harmful or toxic if swallowed. | Benzamide, Piperidine | [1][3] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | Benzamide | |
| Skin Corrosion/Irritation | May cause skin irritation or chemical burns. | Piperidine | [1][2] |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage. | Piperidine, N-Benzyl-4-piperidone | [1][2][3] |
| Aquatic Toxicity | May be toxic to aquatic life with long-lasting effects. | General for complex organic molecules | [4] |
This synthesized hazard profile mandates that this compound be treated as hazardous waste. The core principle for its disposal is unequivocal: do not release into the environment , and ensure disposal via a licensed and approved waste management facility[3][4].
The Disposal Workflow: A Decision-Making Framework
The proper disposal of any chemical waste is a systematic process that begins the moment the material is designated for disposal. The following workflow provides a logical sequence of operations, from initial waste accumulation to final handover for disposal.
Sources
Personal protective equipment for handling N-(1-benzylpiperidin-4-yl)benzamide
Comprehensive Safety & Handling Guide: N-(1-benzylpiperidin-4-yl)benzamide
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following information is synthesized from safety data for structurally analogous benzamide and piperidine compounds. This guide should be used as a precautionary framework. It is imperative to treat this compound with a high degree of care, assuming it may possess hazards similar to or greater than its analogues. Always consult with your institution's Environmental Health & Safety (EHS) department and perform a thorough, documented risk assessment before commencing any work.
Hazard Analysis & Risk Mitigation
This compound is a substituted benzamide derivative. Based on data from similar chemical structures, it is prudent to handle this compound as potentially hazardous.
Anticipated Hazards:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Genetic Defects: Suspected of causing genetic defects.[2]
-
Skin & Eye Irritation: May cause skin irritation and serious eye irritation or damage.[1][3][4]
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[1]
The Hierarchy of Controls: A Foundational Approach
Personal Protective Equipment (PPE) is the final and essential barrier between you and a potential hazard. However, it should never be the sole method of protection. A robust safety plan implements a multi-layered strategy known as the Hierarchy of Controls, which prioritizes eliminating or minimizing the hazard at its source.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Before relying on PPE, always consider:
-
Engineering Controls: Can the procedure be performed in a chemical fume hood or a glove box to contain dust and vapors?[5] A certified chemical fume hood is the recommended primary engineering control.
-
Administrative Controls: Have you established clear Standard Operating Procedures (SOPs) for handling this compound? Is the work area clearly designated for hazardous material handling?
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is mandatory for handling this compound.
Recommended PPE Summary
| Protection Type | Recommended Equipment | Rationale & Standards |
| Eye & Face | Chemical safety goggles with side shields. For splash hazards, add a full-face shield over the goggles. | Protects against dust particles and splashes. Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3][4][6] |
| Skin & Hand | Chemical-resistant gloves (Nitrile rubber recommended, change frequently). A fully buttoned laboratory coat. | Prevents direct skin contact. Nitrile gloves offer good protection against a range of chemicals.[3][5] |
| Respiratory | Required when handling outside of a fume hood or when dust generation is likely. Use a NIOSH-approved respirator with a particulate filter (e.g., N95) at a minimum.[3][7] | Protects against inhalation of harmful dust. Respirator use must comply with a formal respiratory protection program (OSHA 29 CFR 1910.134).[3] |
| Body | Long pants and closed-toe, chemical-resistant footwear. For larger quantities or significant splash risk, consider a chemical-resistant apron. | Provides overall protection from contamination and physical hazards.[3][7] |
Step-by-Step PPE Donning & Doffing Procedure
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Caption: Follow a strict sequence for donning and doffing PPE to minimize contamination risk.
Key Procedural Logic:
-
Donning: The sequence moves from the body outwards, ending with gloves, which are the most likely to become contaminated.
-
Doffing: The sequence is reversed. Remove the most contaminated items first (gloves). Remove respirators last to protect you from inhaling any airborne particles dislodged during the doffing process.
Operational & Disposal Plans
Standard Operating Procedure for Handling
-
Preparation: Designate a work area within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, do so within the fume hood or use a balance with a draft shield to prevent dust from becoming airborne.
-
Handling: Use spatulas and other dedicated equipment. Avoid creating dust. If making a solution, add the solid to the solvent slowly.
-
Post-Handling: Thoroughly clean the work area. Decontaminate all equipment.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves and leaving the work area.[4] Do not eat, drink, or smoke in the laboratory.
Emergency Response Plan
| Exposure Scenario | Immediate First Aid & Response Procedure |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting.[3] Rinse mouth with water. If the person is conscious, have them drink one or two glasses of water. Call a poison control center or seek immediate medical attention.[3] |
| Minor Spill | Evacuate the immediate area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[3][9] Sweep up the material, place it in a sealed, labeled container for hazardous waste disposal.[6][10] Clean the spill area thoroughly. |
Waste Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
-
Chemical Waste: Collect all excess solid material and solutions in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, bench paper, and pipette tips, must be placed in a separate, sealed hazardous waste container.
-
Disposal Protocol: Do not mix this waste with other waste streams. Handle uncleaned containers as you would the product itself. All waste must be disposed of in accordance with local, state, and federal regulations through your institution's EHS department.[3]
References
- SAFETY DATA SHEET for Benzamide. (2025). Sigma-Aldrich.
- SAFETY DATA SHEET for 1-Benzyl-4-piperidinecarboxaldehyde. (2025). Fisher Scientific.
- SAFETY DATA SHEET for 4-Anilino-1-benzylpiperidine. (2025). Fisher Scientific.
- SAFETY DATA SHEET for N-Benzylbenzamide. (2025). Fisher Scientific.
- SAFETY DATA SHEET for 4-Amino-1-benzylpiperidine. (2021). Fisher Scientific.
- SAFETY DATA SHEET for N-Benzyl-4-piperidone. (2025). Fisher Scientific.
- Personal protective equipment for handling Benzamide, N-benzoyl-N-(phenylmethyl)-. BenchChem.
- Benzamide Hazard Summary. New Jersey Department of Health.
- Personal protective equipment for handling Benzamide, N,N,4-trimethyl-. BenchChem.
- SAFETY DATA SHEET for 4-Anilino-1-benzylpiperidine. (2010). Fisher Scientific.
- Material Safety Data Sheet for Benzamide. (2010). Finar Limited.
- Safety Data Sheet for N-Benzyl-4-piperidone. (2025). Cayman Chemical.
- BENZAMIDE FOR SYNTHESIS MSDS. (2016). Loba Chemie.
- Safety Data Sheet for N-phenylpiperidin-4-amine. (2023). Cayman Chemical.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. lobachemie.com [lobachemie.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. nj.gov [nj.gov]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. actylislab.com [actylislab.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
